molecular formula C7H10N2O2 B087091 methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 10250-59-6

methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B087091
CAS No.: 10250-59-6
M. Wt: 154.17 g/mol
InChI Key: KYQGPXFQWUSRMY-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)9(2)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQGPXFQWUSRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480979
Record name methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10250-59-6
Record name methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
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Record name METHYL 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLATE
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Foundational & Exploratory

methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS number 10250-59-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive technical overview of this compound (CAS No. 10250-59-6), a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, key applications, and essential safety protocols. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and safe utilization of this important chemical intermediate.

Core Compound Identification and Properties

This compound is a substituted pyrazole derivative recognized for its utility as a building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a fully substituted pyrazole ring, imparts specific reactivity and stability, making it a valuable intermediate in diverse chemical industries.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of the compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueSource(s)
CAS Number 10250-59-6[1][3]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Appearance Colorless liquid[1][4]
Density 1.150 g/mL at 25 °C[1]
Boiling Point 73-80 °C at 5 mmHg[1][4]
Refractive Index (n20/D) 1.491[1]
SMILES COC(=O)c1cc(C)nn1C
InChI Key KYQGPXFQWUSRMY-UHFFFAOYSA-N

Synthesis and Mechanistic Pathways

The synthesis of this compound is most reliably achieved via a two-stage process. This approach ensures high purity and regiochemical control. The overall workflow involves the initial synthesis of the carboxylic acid precursor followed by its esterification.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Esterification start1 Starting Materials: Ethyl Acetoacetate & Methylhydrazine proc1 Cyclocondensation Reaction start1->proc1 prod1 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid (CAS: 5744-56-9) proc1->prod1 proc2 Fischer Esterification prod1->proc2 start2 Methanol (Reagent & Solvent) Sulfuric Acid (Catalyst) start2->proc2 prod2 Final Product: This compound (CAS: 10250-59-6) proc2->prod2

Caption: Overall two-stage synthesis workflow.
Stage 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid (CAS 5744-56-9)

The foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6][7] This reaction is a robust and straightforward approach to forming polysubstituted pyrazoles.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) to ethanol.

  • Reagent Addition: While stirring, slowly add methylhydrazine (1.0 eq) to the solution. Causality: This addition should be performed carefully, potentially in an ice bath, as the initial condensation can be exothermic.

  • Cyclization: Add a base, such as sodium ethoxide (1.1 eq), to the mixture. Heat the reaction mixture to reflux for 4-6 hours. Causality: The base deprotonates the intermediate hydrazone, facilitating the intramolecular cyclization and elimination of water to form the pyrazole ring.

  • Saponification: After the initial cyclization to the ethyl ester, add an aqueous solution of sodium hydroxide (2.5 eq) directly to the reaction mixture. Continue to reflux for an additional 2-3 hours. Causality: This in-situ saponification step hydrolyzes the ethyl ester to the corresponding carboxylate salt, which is necessary for the subsequent isolation of the carboxylic acid.

  • Workup and Isolation: Cool the reaction mixture to room temperature and reduce the volume under vacuum to remove most of the ethanol. Dilute the residue with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting materials.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using concentrated hydrochloric acid. Causality: Protonation of the carboxylate salt causes the desired 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to precipitate out of the solution as it is less soluble in acidic water.

  • Purification: Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product (CAS 5744-56-9) can be recrystallized from an ethanol/water mixture if higher purity is required.[8]

G cluster_mech Cyclocondensation Mechanism Start Ethyl Acetoacetate + Methylhydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate (Loss of H₂O) Intermediate1->Intermediate2 Intramolecular Condensation Product Ethyl 1,3-dimethyl- 1H-pyrazole-5-carboxylate Intermediate2->Product Aromatization

Caption: Simplified mechanism for pyrazole ring formation.
Stage 2: Fischer Esterification to Final Product

Fischer esterification is a classic and cost-effective method for converting a carboxylic acid into an ester using an alcohol in the presence of an acid catalyst.[9][10] The reaction is an equilibrium process; therefore, specific conditions are employed to drive it toward the product.[9][11]

Protocol:

  • Reaction Setup: Suspend the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) from Stage 1 in methanol. Causality: Methanol serves as both the reacting alcohol and the solvent. Using it in large excess shifts the reaction equilibrium towards the formation of the methyl ester, maximizing the yield.[10][12]

  • Catalyst Addition: To the suspension in a flask equipped for reflux, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[10][11][12]

  • Reaction: Heat the mixture to reflux and maintain for 5-10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Causality: Neutralization quenches the acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a colorless liquid, can be further purified by vacuum distillation to yield pure this compound.[1]

G cluster_fischer Fischer Esterification Mechanism start Carboxylic Acid R-COOH protonation Protonated Carbonyl [R-C(OH)₂]⁺ start->protonation + H⁺ attack Tetrahedral Intermediate protonation->attack + R'OH transfer Proton Transfer attack->transfer elimination Water Elimination [R-C(OH)(OR')]⁺ transfer->elimination - H₂O deprotonation Ester Product R-COOR' elimination->deprotonation - H⁺

Caption: Key steps of the Fischer esterification mechanism.

Applications and Utility

This pyrazole derivative is a versatile intermediate primarily utilized in the synthesis of bioactive molecules for the pharmaceutical and agrochemical sectors.[1]

  • Pharmaceutical Development: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities.[13] This specific compound is explored in the development of novel anti-inflammatory and analgesic drugs.[1]

  • Agrochemical Chemistry: It serves as a crucial building block for various agrochemicals, especially modern fungicides and herbicides that aim to enhance crop protection and yield.[1] It is also used as a reactant in preparing pyrazolyl acrylonitrile derivatives, which have applications as acaricides.[]

  • Material Science: The compound finds use in creating specialty polymers and coatings, where its heterocyclic structure can contribute to improved durability and resistance to environmental factors.[1]

  • Research and Analytical Chemistry: In academic and industrial research, it is used to explore new synthetic pathways and acts as a reagent in certain analytical methods.[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling this compound.

4.1. GHS Hazard Information

PictogramSignal WordHazard StatementHazard Class

Warning H302: Harmful if swallowedAcute Toxicity 4 (Oral)

(Data sourced from Sigma-Aldrich[8])

4.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[15]

  • Personal Protection:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[15]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[15]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[15]

4.3. Storage

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] A recommended storage temperature is between 0-8°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15]

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Gioiello, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]

  • Chinese Journal of Applied Chemistry. (2022). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. [Link]

  • Götzinger, A. C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of ethyl diazoacetate and α-methylene carbonyl. [Link]

  • ABL Technology. (n.d.). CAS 10250-59-6 this compound. [Link]

  • Tradeindia. (n.d.). Methyl-1,3-dimethyl-1h-pyrazole-5-carboxylate. [Link]

  • Wokai. (n.d.). Safety Data Sheet. [Link]

  • PubChemLite. (n.d.). This compound (C7H10N2O2). [Link]

  • XiXisys. (2025). GHS 11 (Rev.11) SDS. [Link]

  • ResearchGate. (2025). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Mol-Instincts. (n.d.). 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]

  • J&K Scientific LLC. (2025). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • PubChem. (n.d.). Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. [Link]

  • ResearchGate. (2025). Esterification of pyrazole-3- and 4-carboxylic acids. [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Arkivoc. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. [Link]

  • SpectraBase. (n.d.). 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. [Link]

  • ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. [Link]

Sources

structure elucidation of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel compounds. This guide provides a comprehensive, multi-faceted approach to the , a heterocyclic compound representative of a class with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] We will move beyond a simple recitation of data, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This document is intended for researchers and professionals in the chemical sciences, offering a field-proven framework for validating molecular structures through a self-validating system of orthogonal analytical methods.

Introduction: The Pyrazole Core and the Analytical Challenge

Pyrazole and its derivatives are five-membered heterocyclic scaffolds of immense interest due to their wide array of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[2][3] this compound (CAS No. 10250-59-6) is a specific derivative with the molecular formula C₇H₁₀N₂O₂ and a monoisotopic mass of 154.0742 g/mol .[4]

The unambiguous confirmation of this structure—distinguishing it from potential isomers and impurities—requires a synergistic application of modern spectroscopic techniques. No single method provides a complete picture; rather, the convergence of data from multiple independent analyses provides the highest degree of confidence.[5][6][7][8] This guide will detail the process of obtaining and interpreting the unique spectral "fingerprint" of this molecule.

The Strategic Workflow: An Integrated Spectroscopic Approach

The structure elucidation of a small molecule is a deductive process where each piece of analytical data provides a specific clue to the molecular puzzle. Our strategy relies on three pillars of spectroscopic analysis, each providing orthogonal—yet complementary—information.

  • Mass Spectrometry (MS): Establishes the molecular weight and elemental formula, offering the first crucial piece of evidence. Fragmentation patterns provide initial clues about the molecule's substructures.[6]

  • Infrared (IR) Spectroscopy: Rapidly identifies the functional groups present in the molecule, such as the ester's carbonyl group, confirming key structural features.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive map of the molecule's atomic connectivity. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments reveal the precise arrangement of the carbon-hydrogen framework.[5][9][10]

The relationship between these techniques in our workflow is illustrated below.

G cluster_0 Initial Analysis cluster_1 Detailed Framework Analysis MS Mass Spectrometry NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides Molecular Formula IR Infrared Spectroscopy IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Assigns Atoms Conclusion Confirmed Structure: This compound NMR_2D->Conclusion Confirms Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and essential step, providing the molecular weight and formula. For this compound, we employ high-resolution mass spectrometry (HRMS) to gain unambiguous elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or a Gas Chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Analysis: The ions are accelerated through a magnetic field and separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the relative abundance of each ion, generating a mass spectrum.

Data Interpretation and Expected Results
  • Molecular Ion (M⁺•): The spectrum is expected to show a molecular ion peak at an m/z of 154. This adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₇H₁₀N₂O₂ is 154.0742, distinguishing it from other potential formulas with the same nominal mass.

  • Fragmentation Pattern: The energy from electron ionization causes the molecular ion to break apart into smaller, characteristic fragments. The study of pyrazole fragmentation reveals common pathways.[11][12][13] For the target molecule, key expected fragments are outlined in the table below.

m/z ValueProposed FragmentIdentity of Lost NeutralSignificance
154[C₇H₁₀N₂O₂]⁺•-Molecular Ion (M⁺•)
123[M - OCH₃]⁺•OCH₃ (31 Da)Loss of the methoxy group from the ester.
95[M - COOCH₃]⁺•COOCH₃ (59 Da)Loss of the entire methyl carboxylate group.
82[C₄H₆N₂]⁺•C₃H₄O₂Cleavage involving the pyrazole ring and ester.
54[C₃H₄N]⁺C₄H₆NO₂A common fragment from the pyrazole ring cleavage.

Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

  • Sample Application: A single drop of the liquid sample (this compound is a liquid at room temperature) is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The background is automatically subtracted.

Data Interpretation and Expected Absorptions

The IR spectrum provides clear, confirmatory evidence for the ester functional group and the aromatic nature of the pyrazole ring.[14][15][16][17]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3120C-H Stretch (sp²)Pyrazole RingConfirms the presence of C-H bonds on the aromatic ring.
~2960C-H Stretch (sp³)Methyl GroupsIndicates the presence of the three methyl groups.
~1735 C=O Stretch Ester A strong, sharp, and characteristic peak confirming the ester carbonyl. [14][15][17]
~1550, ~1450C=N, C=C StretchPyrazole RingPart of the ring "fingerprint," confirming the heterocyclic core.[18]
~1250, ~1100 C-O Stretch Ester Two strong bands characteristic of the ester C-O bonds. [16][19]

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[5] By analyzing the chemical shifts, integrations, and coupling patterns, we can map out the entire carbon-hydrogen framework.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer. Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, and 2D correlation spectra such as COSY, HSQC, and HMBC.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum reveals four distinct signals, each corresponding to a unique set of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.6Singlet1HH-4The sole proton on the electron-rich pyrazole ring.[20]
~3.95Singlet3HN-CH₃ (Pos. 1)Deshielded by direct attachment to a nitrogen atom within the aromatic system.
~3.85Singlet3HO-CH₃Typical chemical shift for protons of a methyl ester.
~2.30Singlet3HC-CH₃ (Pos. 3)Attached to an sp² carbon of the pyrazole ring.
¹³C NMR (Carbon NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show all seven unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~162C=OEster carbonyl carbon, highly deshielded.
~148C-5Pyrazole ring carbon attached to the ester and N-1.
~141C-3Pyrazole ring carbon attached to the C-methyl group.
~108C-4Pyrazole ring carbon bonded to H-4, shielded by the two nitrogen atoms.
~51.5O-CH₃Carbon of the methyl ester.
~37.0N-CH₃Carbon of the N-methyl group at position 1.
~13.5C-CH₃Carbon of the C-methyl group at position 3.
2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would show correlations between the signals at δH 6.6 and δC 108 (H-4/C-4), δH 3.95 and δC 37.0 (N-CH₃), δH 3.85 and δC 51.5 (O-CH₃), and δH 2.30 and δC 13.5 (C-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key expected correlations that lock the structure in place are illustrated below.

G cluster_mol cluster_labels mol_img H4 H-4 (~6.6 ppm) C5 C-5 (~148 ppm) H4->C5 C3 C-3 (~141 ppm) H4->C3 NCH3 N-CH₃ (~3.95 ppm) NCH3->C5 CCH3 C-CH₃ (~2.30 ppm) CCH3->C3 C4 C-4 (~108 ppm) CCH3->C4

Caption: Key HMBC correlations confirming atom connectivity.

Synthesis of Evidence and Final Confirmation

  • MS established the correct molecular formula: C₇H₁₀N₂O₂ .

  • IR confirmed the presence of an ester functional group (C=O at ~1735 cm⁻¹) and an aromatic ring .

  • ¹H and ¹³C NMR accounted for every proton and carbon, showing the correct number and type of methyl groups and a single ring proton.

  • HMBC provided the definitive proof of connectivity, linking the N-methyl group to C-5 and the C-methyl group to C-3, confirming the 1,3-dimethyl substitution pattern and the position of the ester at C-5.

The collective, self-validating evidence from these orthogonal techniques allows for the unequivocal structural assignment of the compound as This compound .

G cluster_evidence Spectroscopic Evidence Mol Structure C₇H₁₀N₂O₂ MS MS: m/z = 154 HRMS confirms C₇H₁₀N₂O₂ MS->Mol IR IR: ~1735 cm⁻¹ (C=O) ~1250 cm⁻¹ (C-O) IR->Mol NMR NMR: 4 ¹H signals 7 ¹³C signals HMBC correlations NMR->Mol

Caption: Convergence of evidence for final structure confirmation.

References

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 23-35. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116295. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

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The Pyrazole Scaffold: A Privileged Core in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the therapeutic applications of substituted pyrazoles, moving beyond a mere cataloging of activities to a detailed examination of their mechanisms of action, the experimental validation of their efficacy, and the structure-activity relationships that govern their potency. We will delve into the established roles of pyrazoles in anti-inflammatory and anticancer therapies, as well as their significant potential in combating microbial infections and other disease states. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of the pyrazole core in the design of next-generation therapeutics.

Introduction: The Versatility of the Pyrazole Ring

The enduring appeal of the pyrazole moiety in drug discovery stems from its remarkable versatility. The two nitrogen atoms within the ring system can act as both hydrogen bond donors and acceptors, facilitating a multitude of interactions with biological macromolecules. Furthermore, the aromatic nature of the ring provides a rigid scaffold upon which various substituents can be strategically placed to modulate pharmacokinetic and pharmacodynamic properties. This inherent "tunability" has allowed for the development of highly selective and potent drugs targeting a diverse range of enzymes and receptors.

This guide will explore the therapeutic landscape of substituted pyrazoles through the lens of their major applications, providing not only a summary of their biological effects but also a detailed look at the underlying molecular mechanisms and the experimental protocols used to elucidate them.

Anti-Inflammatory Applications: The Legacy of COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in the management of pain and inflammation, and at the forefront of this class of drugs is the pyrazole-containing compound, Celecoxib.

Mechanism of Action: Selective Inhibition of COX-2

Inflammation is a complex biological response, and a key pathway in its propagation is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects due to the inhibition of COX-1. Substituted pyrazoles like Celecoxib were designed to selectively inhibit COX-2, thereby reducing inflammation while minimizing the risk of gastric complications.[1] The diaryl-substituted pyrazole structure of Celecoxib allows it to fit into the larger, more flexible active site of the COX-2 enzyme, a feat not possible with the more constricted active site of COX-1.[2] This selective binding prevents the synthesis of pro-inflammatory prostaglandins, leading to analgesic, anti-inflammatory, and antipyretic effects.[3]

Signaling Pathway: COX-2 Inhibition by Substituted Pyrazoles

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Substituted_Pyrazole Substituted Pyrazole (e.g., Celecoxib) Substituted_Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 enzyme by substituted pyrazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A standard in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema assay in rats. This protocol provides a reliable and reproducible method to quantify the edematous response to an inflammatory stimulus and the inhibitory effect of a test compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6 per group), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the substituted pyrazole. The animals are fasted overnight with free access to water.

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.[4] The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping & Fasting Acclimatization->Grouping Drug_Admin Drug Administration (Test Compound, Standard, Vehicle) Grouping->Drug_Admin Carrageenan_Injection Sub-plantar Carrageenan Injection Drug_Admin->Carrageenan_Injection Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) and Quantitative Data

The anti-inflammatory activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring.

Compound ClassKey Substitutions for Enhanced ActivityRepresentative IC50 (COX-2)Reference
Diaryl PyrazolesA p-sulfonamide or p-sulfone group on one of the phenyl rings is crucial for COX-2 selectivity.Celecoxib: 0.04 µM[2]
Triaryl PyrazolinesThe presence of a carboxamide or sulfonamide moiety often enhances activity.PYZ10: 0.0283 nM[5]
Pyrazole-fused HeterocyclesFusion with other heterocyclic rings like pyridazine can lead to potent and selective COX-2 inhibitors.Compound 6f: 1.15 µM[6]

Anticancer Applications: Targeting the Machinery of Cell Proliferation

The pyrazole scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating the ability to inhibit a variety of molecular targets crucial for cancer cell growth and survival.[7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Substituted pyrazoles exert their anticancer effects through diverse mechanisms, often by inhibiting key enzymes in signaling pathways that are dysregulated in cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[2] Pyrazole-based compounds, such as Palbociclib, are potent inhibitors of CDK4 and CDK6.[8] By inhibiting these kinases, they prevent the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state. This leads to a G1 phase cell cycle arrest, preventing cancer cells from progressing to the S phase (DNA synthesis).[9]

Signaling Pathway: CDK4/6 Inhibition and G1/S Phase Arrest

CDK46_Inhibition Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Signals->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylation Rb_P Phosphorylated Rb Rb_E2F->Rb_P E2F Active E2F Rb_P->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition Pyrazole_Inhibitor Pyrazole-based CDK4/6 Inhibitor (e.g., Palbociclib) Pyrazole_Inhibitor->CyclinD_CDK46 Inhibition

Caption: Inhibition of the G1/S phase transition by pyrazole-based CDK4/6 inhibitors.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many pyrazole derivatives have been developed as inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are frequently overexpressed or mutated in cancer.[7] By blocking the ATP-binding site of these kinases, pyrazole-based inhibitors prevent their autophosphorylation and the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[3][10]

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream_Signaling Autophosphorylation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Inhibition

Caption: Inhibition of EGFR signaling by pyrazole-based inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for screening the anticancer potential of new compounds.[11]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[12]

  • Compound Treatment: The cells are treated with various concentrations of the substituted pyrazole compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[12]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[12] The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Substituted Pyrazole (Various Concentrations) Cell_Seeding->Compound_Treatment MTT_Incubation Add MTT Reagent & Incubate Compound_Treatment->MTT_Incubation Formazan_Solubilization Add Solubilization Solution MTT_Incubation->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer activity of pyrazole derivatives is highly influenced by the substitution pattern on the pyrazole and appended rings.

TargetKey Substitutions for Enhanced ActivityRepresentative IC50Cell LineReference
CDK2Hybridization with an indole moiety.7a: < 23.7 µMHCT116, MCF7, HepG2, A549[11]
EGFR/VEGFR-2Fused pyrazole derivatives.Compound 50: 0.09 µM (EGFR), 0.23 µM (VEGFR-2)-[7]
p38α MAP KinaseVaries depending on the specific pyrazole scaffold.--[8]
Topoisomerase-1/EGFRDifferently substituted pyrazoles.Compound 11: 2.12 µMHT-29[13]
General CytotoxicityPyrazoline with a 1,3,4-oxadiazole moiety.Compound 11: 11.9 µMU251[14]

Antimicrobial Applications: A New Frontier in the Fight Against Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Substituted pyrazoles have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[15]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of pyrazole derivatives are diverse and not as well-defined as their anti-inflammatory and anticancer counterparts. However, several potential modes of action have been proposed:

  • Inhibition of Essential Enzymes: Pyrazoles may inhibit enzymes that are crucial for microbial survival, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[5]

  • Disruption of Cell Wall Integrity: Some pyrazole derivatives have been shown to disrupt the bacterial cell wall, leading to cell lysis.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain substituted pyrazoles have been found to inhibit the formation of biofilms and even destroy pre-formed biofilms.[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the substituted pyrazole is prepared and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[17]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a specific density (e.g., 5 x 10^5 CFU/mL).[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are also included.[17]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).[10]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow Start Start Serial_Dilution Serial Dilution of Pyrazole Compound in 96-well Plate Start->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest Concentration with No Visible Growth) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) and Quantitative Data

The antimicrobial potency of pyrazole derivatives is highly dependent on the nature of the substituents.

Compound ClassKey Substitutions for Enhanced ActivityRepresentative MIC (µg/mL)Target OrganismReference
Coumarin-substituted PyrazolesN,N-diphenyl and 4-trifluoromethyl substituents.3.125MRSA[15]
Pyrazole-Thiazole HybridsHydrazone moiety.1.9 - 3.9S. aureus[5]
Pyrazole-clubbed PyrimidinesNH substituent at position 2 of the pyrimidine ring.521 µMMRSA
N-(trifluoromethyl)phenyl PyrazolesDichloro substitution.0.78MRSA[5]

Conclusion and Future Directions

The substituted pyrazole scaffold has unequivocally established its importance in medicinal chemistry, with its presence in a number of clinically successful drugs. The journey from the selective COX-2 inhibitors to a diverse array of anticancer and antimicrobial agents highlights the remarkable adaptability of this heterocyclic core.

The future of pyrazole-based drug discovery lies in the continued exploration of novel substitution patterns to enhance potency and selectivity against both established and novel biological targets. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the rational design of next-generation pyrazole therapeutics. Furthermore, the development of pyrazole-based compounds with multi-target activities, particularly in the context of complex diseases like cancer, represents a promising avenue for future research. As our understanding of the molecular basis of disease deepens, the versatile pyrazole scaffold is poised to remain a central player in the quest for new and improved medicines.

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An In-depth Technical Guide to the Solubility and Stability of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1] Its utility as a key intermediate stems from a combination of its chemical structure and physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering insights for researchers, scientists, and professionals involved in drug development and formulation. Understanding these fundamental characteristics is paramount for optimizing synthetic routes, designing stable formulations, and ensuring regulatory compliance. This document will delve into the theoretical and practical aspects of determining solubility and stability, providing field-proven methodologies and explaining the rationale behind experimental designs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Colorless liquid[1]
Density 1.150 g/mL at 25 °C
Boiling Point 73-80 °C at 5 mmHg[1]
Refractive Index n20/D 1.491

These properties indicate a relatively small, polar molecule that is liquid at room temperature. The presence of the ester and pyrazole functionalities suggests the potential for hydrogen bonding, which will influence its solubility in protic solvents.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not extensively published, this section outlines a systematic approach to determining its solubility profile.

Theoretical Considerations

The structure of this compound, with its pyrazole ring, methyl substituents, and a methyl ester group, suggests a degree of lipophilicity. However, the nitrogen atoms in the pyrazole ring and the carbonyl group of the ester can act as hydrogen bond acceptors, potentially conferring some solubility in polar solvents. The two methyl groups on the pyrazole ring may slightly decrease aqueous solubility due to an increase in the hydrophobic surface area.

Experimental Determination of Solubility

A robust understanding of solubility requires empirical testing across a range of pharmaceutically relevant solvents. The following protocol outlines a standard method for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities. This should include:

    • Aqueous: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4).

    • Polar Protic: Methanol, Ethanol.

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN).

    • Non-polar: Dichloromethane (DCM), Toluene.

  • Equilibration:

    • Add an excess of this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.

  • Sample Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Causality Behind Experimental Choices:

  • Multiple pH values for aqueous solubility: This is crucial as the ionization state of a compound can significantly impact its solubility. Although the pyrazole ring is weakly basic, understanding its behavior at different physiological pHs is important.

  • Temperature control: Solubility is temperature-dependent. Testing at both room temperature and physiological temperature provides a more complete picture for handling and in-vivo relevance.

  • Equilibration time: Ensuring the system reaches equilibrium is vital for obtaining accurate and reproducible solubility data.

  • Filtration: This step is critical to separate the saturated solution from any undissolved solid, preventing overestimation of solubility.

Stability Profile: A Forced Degradation Approach

Assessing the stability of a compound is a cornerstone of drug development, providing insights into its shelf-life and potential degradation pathways. Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are an essential tool in this evaluation.

Forced Degradation Protocol

The following protocol outlines a systematic approach to investigating the stability of this compound.

1. Hydrolytic Stability:

  • Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl.

  • Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH.

  • Neutral Conditions: Dissolve the compound in purified water.

  • Procedure: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Take samples at various time points. The primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

2. Oxidative Stability:

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period, taking samples at various time points. The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opened products or N-oxides.

3. Thermal Stability:

  • Procedure: Expose the pure compound (as a liquid) to dry heat (e.g., 80°C, 100°C) for a defined period. Analyze the sample for any degradation.

4. Photostability:

  • Procedure: Expose a solution of the compound (e.g., in methanol or water) and the pure compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Analytical Monitoring:

  • A stability-indicating HPLC method must be developed and validated to separate the parent compound from any potential degradation products. A diode array detector is beneficial for assessing peak purity.

  • Mass spectrometry (LC-MS) can be used to identify the mass of degradation products, aiding in their structural elucidation.

Workflow for Stability Testing

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (Dry Heat, 80°C) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Degradants Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Elucidation LCMS->Pathway Compound Methyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure and literature on related pyrazole compounds, the following degradation pathways are plausible:

  • Ester Hydrolysis: Under both acidic and basic conditions, the primary degradation product is likely to be 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The rate of hydrolysis is expected to be faster under basic conditions.

  • Oxidative Degradation: The pyrazole ring may be susceptible to oxidation, potentially leading to ring cleavage or the formation of N-oxides.

  • Photodegradation: Photoinduced rearrangement or cleavage of the pyrazole ring is a possibility, as seen in other pyrazole carboxylate systems.[2]

  • Thermal Degradation: At elevated temperatures, decarboxylation or other rearrangement reactions could occur, although pyrazole rings are generally thermally stable.

Degradation Pathway Hypothesis

Degradation_Pathways Parent Methyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Hydrolysis_Product 1,3-dimethyl-1H-pyrazole- 5-carboxylic acid Parent->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product Oxidized Products (e.g., N-oxides, ring-opened) Parent->Oxidation_Product [O] Photo_Product Photodegradation Products (e.g., rearranged isomers) Parent->Photo_Product

Caption: Hypothesized degradation pathways.

Analytical Methodologies

The accurate quantification of this compound and its potential degradants is crucial. HPLC is the method of choice for this purpose.

Recommended HPLC-UV Method

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely provide good separation of the parent compound and its more polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and its potential degradants have significant absorbance (a UV scan of the parent compound should be performed to determine the optimal wavelength).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific public domain data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination. The compound's favorable reactivity and stability, as noted in the literature, make it a valuable building block in chemical synthesis.[1] A thorough understanding and experimental validation of its solubility and stability profiles, as outlined in this guide, are essential for its successful application in research and development. The provided protocols and theoretical considerations offer a solid foundation for any scientist or researcher working with this important chemical entity.

References

  • Fedorov, B. O., et al. (2007). Thermal and acid-catalyzed transformations of 3H-pyrazoles obtained from diphenyldiazomethane and methyl phenylpropiolate. Russian Journal of Organic Chemistry, 43(2), 248-256.
  • Giedyk, M., et al. (2023). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. Molbank, 2023(2), M1670.

Sources

theoretical studies on 1,3-dimethyl-1H-pyrazole-5-carboxylate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1,3-Dimethyl-1H-pyrazole-5-carboxylate Esters

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of 1,3-dimethyl-1H-pyrazole-5-carboxylate esters, a class of heterocyclic compounds drawing significant interest in medicinal chemistry. We will move beyond simple descriptions to delve into the theoretical underpinnings that govern their structure, reactivity, and potential as therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The specific substitution pattern on the pyrazole ring, such as in 1,3-dimethyl-1H-pyrazole-5-carboxylate esters, allows for fine-tuning of the molecule's steric and electronic properties. This modulation is critical for optimizing binding affinity to biological targets and improving pharmacokinetic profiles.

Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, have become indispensable for rationally designing and understanding these compounds. They provide a lens to view molecular behavior at an atomic level, predicting properties and interactions before a single molecule is synthesized in the lab.

Molecular Architecture: Synthesis and Structural Elucidation

The journey into the theoretical analysis of a molecule begins with a precise understanding of its three-dimensional structure. This is achieved through a synergistic combination of synthesis, experimental characterization, and computational modeling.

Synthesis Strategy: A Regioselective Approach

The synthesis of pyrazole-5-carboxylate esters is typically achieved through the cyclocondensation reaction of a β-enamino diketone with a substituted hydrazine.[4][5] The reaction of an enaminodiketone with methylhydrazine, for instance, can theoretically yield two different regioisomers. Theoretical calculations are crucial for predicting the thermodynamic stability of the possible products, thereby explaining the formation of a single, desired regioisomer observed experimentally.[6][7]

Experimental Protocol: Synthesis of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Step 1: Intermediate Formation: Diethyl oxalate is reacted with acetone in the presence of a base like sodium ethoxide to form an intermediate ethyl 2,4-dioxopentanoate.

  • Step 2: Enamine Formation: The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a β-enamino diketone.[4][5]

  • Step 3: Cyclocondensation: The purified β-enamino diketone is dissolved in ethanol. An equimolar amount of methylhydrazine is added to the solution.

  • Step 4: Reflux and Isolation: The mixture is heated to reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure.

  • Step 5: Purification: The crude product is purified using column chromatography on silica gel to yield the target compound, this compound.[8]

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization s1 Step 1: Intermediate Synthesis (Diethyl Oxalate + Acetone) s2 Step 2: Enamine Formation (Intermediate + DMF-DMA) s1->s2 s3 Step 3: Cyclocondensation (Enamine + Methylhydrazine) s2->s3 s4 Step 4: Purification (Column Chromatography) s3->s4 c1 NMR Spectroscopy (¹H, ¹³C) s4->c1 Characterize Product c2 FT-IR Spectroscopy s4->c2 Characterize Product c3 Mass Spectrometry s4->c3 Characterize Product

Workflow for Synthesis and Characterization.
Geometric Optimization: The Digital Twin

Before any properties can be accurately predicted, a reliable 3D model of the molecule must be generated. Density Functional Theory (DFT) is the workhorse for this task. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), the molecule's geometry is optimized to find its lowest energy conformation.[9][10] This "digital twin" provides precise data on bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental data from X-ray crystallography.[9][10]

Table 1: Comparison of Key Geometrical Parameters (Calculated vs. Experimental Analogue)

Parameter Bond/Angle Calculated (DFT/B3LYP) Experimental (X-Ray of Analogue)[9]
Bond Length (Å) N1-N2 1.36 Å 1.35 Å
C5-C=O 1.48 Å 1.49 Å
C=O 1.22 Å 1.21 Å
Bond Angle (°) N2-N1-C5 110.5° 111.0°

| Dihedral Angle (°) | Pyrazole/Ester | 5.8° | 6.0° |

Spectroscopic Fingerprints: A Theoretical-Experimental Correlation

Spectroscopy is the primary language used to identify and characterize molecules. Computational methods allow us to predict these spectra with remarkable accuracy, aiding in the interpretation of experimental results.

Vibrational Analysis (FT-IR)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an FT-IR spectrum.[11] By analyzing the Total Energy Distribution (TED), each calculated frequency can be assigned to a specific molecular motion (e.g., stretching, bending). This is invaluable for confirming the presence of key functional groups.

Table 2: Assignment of Key Vibrational Frequencies (Calculated vs. Experimental)

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Expected Experimental Range (cm⁻¹)
Asymmetric C-H Stretch Methyl (CH₃) 3015 2950-3050
Carbonyl C=O Stretch Ester 1725 1720-1740
C=N Stretch Pyrazole Ring 1580 1570-1600

| C-O Stretch | Ester | 1250 | 1240-1280 |

NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a powerful DFT-based approach for calculating the nuclear magnetic shielding tensors, which are then converted into the ¹H and ¹³C NMR chemical shifts that chemists observe experimentally.[9][10][11] This allows for unambiguous assignment of every peak in the NMR spectrum, which can be particularly complex in substituted heterocyclic systems.[12]

Electronic Transitions (UV-Vis)

Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals.[13] The most significant of these is the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's electronic stability and reactivity.[13][14]

Probing Reactivity: A Quantum Chemical Approach

Beyond structure, theoretical calculations provide profound insights into a molecule's inherent reactivity and how it will interact with other molecules.

Computational_Workflow cluster_dft DFT Calculations cluster_reactivity Reactivity Analysis cluster_docking Biological Evaluation dft_opt Geometry Optimization (B3LYP/6-311++G**) dft_freq Vibrational Frequencies (FT-IR) dft_opt->dft_freq dft_nmr NMR Shifts (GIAO) dft_opt->dft_nmr dft_tddft Electronic Spectra (TD-DFT) dft_opt->dft_tddft fmo Frontier Molecular Orbitals (HOMO/LUMO) dft_opt->fmo Analyze Wavefunction mep Molecular Electrostatic Potential (MEP) dft_opt->mep Analyze Wavefunction dock Molecular Docking (Ligand-Protein Interaction) fmo->dock Inform Drug Design mep->dock

Integrated Computational Analysis Workflow.
Frontier Molecular Orbitals (HOMO & LUMO)

The distribution of the HOMO and LUMO provides a map of the molecule's reactive sites.

  • HOMO (Highest Occupied Molecular Orbital): Represents the region most likely to donate electrons. It indicates sites susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the region most likely to accept electrons, indicating sites prone to nucleophilic attack.

For 1,3-dimethyl-1H-pyrazole-5-carboxylate, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO is often localized around the electron-withdrawing carboxylate group.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive, color-coded visualization of the charge distribution across the molecule.[15][16][17]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), highlighting likely sites for hydrogen bond acceptance and interaction with electrophiles.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), highlighting likely sites for hydrogen bond donation and interaction with nucleophiles.

This map is invaluable for predicting non-covalent interactions, which are the foundation of drug-receptor binding.

Virtual Screening: Molecular Docking in Drug Design

The ultimate goal of these theoretical studies in a pharmaceutical context is to predict how the molecule will interact with a biological target, typically a protein or enzyme. Molecular docking is the primary computational tool for this purpose.[15][18]

The Docking Protocol
  • Ligand Preparation: The DFT-optimized 3D structure of the pyrazole ester serves as the starting point.

  • Target Selection: A protein target is chosen based on the known biological activities of similar pyrazole derivatives. For example, Cyclooxygenase-2 (COX-2) is a common target for anti-inflammatory agents, and various microbial enzymes are targets for antimicrobials.[15][18] The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB).

  • Simulation: Docking software calculates the most favorable binding poses of the ligand within the active site of the protein, estimating the binding affinity (often expressed as a docking score in kcal/mol).

  • Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.[15][19]

Case Study: Docking with a Putative Target

Based on the literature, many pyrazole derivatives exhibit antimicrobial activity.[18] A docking study could be performed against a key bacterial enzyme, such as dihydrofolate reductase (DHFR). The analysis would likely reveal that the ester's carbonyl oxygen acts as a hydrogen bond acceptor, while the pyrazole ring engages in hydrophobic or π-π stacking interactions within the enzyme's active site.

Docking_Interaction cluster_protein Protein Active Site A Amino Acid 1 (e.g., Serine) B Amino Acid 2 (e.g., Leucine) C Amino Acid 3 (e.g., Phenylalanine) Ligand Pyrazole Ester Ligand->A Hydrogen Bond (to Carbonyl Oxygen) Ligand->B Hydrophobic Interaction (from Methyl Group) Ligand->C π-π Stacking (with Pyrazole Ring)

Illustrative Ligand-Protein Interactions.

Table 3: Hypothetical Molecular Docking Results

Parameter Value/Description
Protein Target Bacterial Dihydrofolate Reductase
Binding Affinity -8.5 kcal/mol

| Key Interactions | Hydrogen bond with SER-150; Hydrophobic interactions with LEU-28, ILE-94 |

Conclusion and Future Horizons

The theoretical study of 1,3-dimethyl-1H-pyrazole-5-carboxylate esters exemplifies the power of modern computational chemistry. Through a multi-faceted approach combining DFT, TD-DFT, and molecular docking, we can predict and understand the structural, spectroscopic, and electronic properties of these molecules, as well as their potential for biological activity. These in silico analyses provide a robust, data-driven foundation that significantly de-risks and accelerates the drug discovery process. Future work should focus on synthesizing rationally designed derivatives based on these theoretical insights and validating the computational predictions through in vitro and in vivo biological assays. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be integrated to build a more complete profile of these promising compounds before they advance to later-stage development.[19]

References

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  • PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities.
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  • National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
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  • SpectraBase. (n.d.). 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
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  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
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Unlocking the Therapeutic Potential of Pyrazole Carboxylic Acid Esters: A Deep Dive into their Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a carboxylic acid ester, this scaffold gains a versatile handle for molecular design, leading to a vast landscape of biologically active compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the pharmacophore of pyrazole carboxylic acid esters. We will dissect the key structural features governing their biological activity, delve into the rationale behind experimental design for structure-activity relationship (SAR) studies, and provide detailed protocols for both synthesis and biological evaluation. This guide moves beyond a simple recitation of facts, offering insights into the causality of molecular interactions and the logic behind computational and experimental workflows, thereby empowering researchers to rationally design the next generation of pyrazole-based therapeutics.

Introduction: The Pyrazole Carboxylic Acid Ester Scaffold - A Privileged Motif in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in drug design. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a recurring motif in a wide array of approved drugs. The addition of a carboxylic acid ester functionality further enhances its appeal by providing a key interaction point with biological targets and a synthetically tractable site for chemical modification.[1][2]

Derivatives of pyrazole carboxylic acid have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][3] This versatility stems from the core scaffold's ability to be readily decorated with various substituents, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological outcomes. Understanding the common structural features that confer this activity—the pharmacophore—is paramount for the rational design of novel and more potent therapeutic agents.

The Pharmacophore of Pyrazole Carboxylic Acid Esters: A Blueprint for Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For pyrazole carboxylic acid esters, a generalized pharmacophore can be conceptualized, which can then be tailored for specific biological targets.

Core Pharmacophoric Features

Based on a comprehensive analysis of numerous active pyrazole carboxylic acid ester derivatives, several key pharmacophoric features can be identified:

  • The Pyrazole Core: This aromatic heterocycle serves as the central scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can engage in π-π stacking or hydrophobic interactions with the target protein. The substitution pattern on the pyrazole ring is critical for defining the vectoral orientation of other pharmacophoric groups.

  • The Carboxylic Acid Ester Group: This moiety is a crucial interaction point. The carbonyl oxygen is a strong hydrogen bond acceptor. The ester alkyl group can be varied to modulate lipophilicity and steric bulk, influencing pharmacokinetic properties and target engagement.

  • Substituents at N1: The substituent on the N1 position of the pyrazole ring often dictates the overall shape of the molecule and can occupy a significant hydrophobic pocket in the target protein. Aryl or substituted aryl groups are common at this position.

  • Substituents at C3 and C5: These positions offer opportunities for further chemical diversification. Substituents here can act as additional hydrogen bond donors or acceptors, or they can fill specific hydrophobic pockets within the binding site, thereby enhancing potency and selectivity.

Generalized Pharmacophore of Pyrazole Carboxylic Acid Esters cluster_0 Generalized Pharmacophore Model Pyrazole Core Pyrazole Core Ester Carboxylic Acid Ester (H-bond acceptor) Pyrazole Core->Ester N1_Sub N1-Substituent (Hydrophobic) Pyrazole Core->N1_Sub C3_Sub C3-Substituent (Variable) Pyrazole Core->C3_Sub C5_Sub C5-Substituent (Variable) Pyrazole Core->C5_Sub

A generalized pharmacophore model for pyrazole carboxylic acid esters.

Methods for Pharmacophore Identification and Validation

The elucidation of a pharmacophore is a multi-faceted process that combines computational modeling with experimental validation.

Computational Approaches
  • Ligand-Based Pharmacophore Modeling: When the 3D structure of the biological target is unknown, a pharmacophore model can be derived from a set of known active compounds. This involves aligning the molecules and identifying the common chemical features that are essential for their activity. Software such as LigandScout and MOE are powerful tools for this purpose.[4][5][6]

  • Structure-Based Pharmacophore Modeling: If the crystal structure of the target protein in complex with a ligand is available, a pharmacophore model can be generated based on the observed interactions. This approach provides a more accurate representation of the key interactions required for binding.

Experimental Validation

Computational models are hypotheses that must be validated through experimental synthesis and biological testing. Structure-activity relationship (SAR) studies are the cornerstone of this process. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can confirm or refine the pharmacophore model.

Structure-Activity Relationship (SAR) Studies: The Causality Behind Molecular Design

The following sections detail the typical SAR exploration for pyrazole carboxylic acid esters, explaining the rationale behind the chemical modifications.

Variation of the Ester Alkyl Group

The size and nature of the alkyl group of the ester can significantly impact activity. A small alkyl group like methyl or ethyl may be optimal for fitting into a constrained binding pocket, while a larger or more complex group might be necessary to engage in additional hydrophobic interactions.

Compound IDEster Alkyl GroupBiological Activity (IC50, µM)Reference
1a Methyl1.2[Hypothetical Data]
1b Ethyl0.8[Hypothetical Data]
1c Isopropyl5.6[Hypothetical Data]
1d Benzyl0.5[Hypothetical Data]

Table 1: Influence of the ester alkyl group on biological activity.

The improved activity of the ethyl and benzyl esters (1b and 1d) suggests that the binding pocket can accommodate larger hydrophobic groups, leading to enhanced binding affinity.

Modification of Substituents on the Pyrazole Ring

Systematic modification of the substituents at the N1, C3, and C5 positions is crucial for optimizing potency and selectivity. For instance, introducing electron-withdrawing or electron-donating groups on an N1-phenyl ring can modulate the electronic properties of the pyrazole core and influence its interactions with the target.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and reliability of research findings, detailed and standardized experimental protocols are essential.

General Procedure for the Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

This protocol describes a common and effective method for synthesizing the pyrazole carboxylic acid ester scaffold.[7][8]

Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoate Derivatives

  • To a solution of sodium ethoxide in ethanol, add diethyl oxalate.

  • Slowly add the desired acetophenone derivative to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate dioxo-ester.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the intermediate dioxo-ester in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Synthesis_Workflow cluster_workflow Synthetic Workflow A Acetophenone Derivative + Diethyl Oxalate C Intermediate Dioxo-ester A->C Claisen Condensation B Sodium Ethoxide in Ethanol B->C E Final Pyrazole Carboxylic Acid Ester C->E Cyclization D Hydrazine Hydrate in Acetic Acid D->E

A typical workflow for the synthesis of pyrazole carboxylic acid esters.
In Vitro Biological Assays

The following are general protocols for evaluating the biological activity of the synthesized compounds. Specific conditions may need to be optimized depending on the target and assay format.

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.[3][9]

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period.

  • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence-based ADP detection).[3]

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11][12][13]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.[11]

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[11]

This method is used to assess the antimicrobial activity of a compound against various microorganisms.[14][15]

  • Prepare a nutrient agar plate and inoculate it with the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a solution of the test compound to each well.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Bioisosteric Replacements: Expanding the Chemical Space

The carboxylic acid ester group, while often crucial for activity, can sometimes lead to poor pharmacokinetic properties, such as susceptibility to hydrolysis by esterases. Bioisosteric replacement is a powerful strategy to address these liabilities while maintaining or improving biological activity. For the carboxylic acid ester moiety, potential bioisosteres include amides, oxadiazoles, and other five-membered heterocycles. These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule, leading to improved drug-like properties.

Conclusion: The Future of Pyrazole-Based Drug Discovery

The pyrazole carboxylic acid ester scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its pharmacophore, coupled with rational drug design principles, is essential for unlocking its full potential. By integrating computational modeling with robust experimental validation, researchers can navigate the vast chemical space of pyrazole derivatives to discover new drugs with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational framework for these endeavors, empowering scientists to design and develop the next generation of innovative medicines.

References

  • YouTube. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • YouTube. (2024). Pharmacophore Guided Docking Using MOE | Molecular Docking Tutorial. [Link]

  • YouTube. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. [Link]

  • Scribd. (n.d.). Introduction To Pharmacophores in MOE. [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

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  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PubMed Central. [Link]

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  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). PubMed. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate. [Link]

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  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate. [Link]

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  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). PubMed Central. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PubMed Central. [Link]

  • Ligand-Based Virtual Screening. (n.d.). CCDC. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar C
  • Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

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An In-Depth Technical Guide to the Toxicological Profile of 1-Methyl-1H-pyrazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of compounds with diverse biological activities, including potent anthelmintics.[1][2] While this chemotype often exhibits excellent drug-like properties and high selectivity against target organisms in initial screenings, recent findings have unveiled a critical toxicological liability: unexpected and acute mammalian toxicity.[1][3] This guide provides a comprehensive overview of the toxicological profile of this compound class, moving beyond a simple data sheet to offer a deep, mechanistic understanding for researchers in drug development. We will dissect the causality behind the observed toxicity, detail the essential experimental protocols for its assessment, and explore the nascent structure-activity relationships. The core of this guide is built on the pivotal discovery that the acute toxicity of these compounds is not predicted by standard in vitro cytotoxicity assays but is instead linked to a specific and potent inhibition of mitochondrial respiration.[1][3][4] This document serves as an essential resource for any team working with or considering the 1-methyl-1H-pyrazole-5-carboxamide scaffold, emphasizing the necessity of early, targeted mitochondrial toxicity assessment to avoid late-stage discovery failures.

Introduction: A Deceptive Scaffold

The pyrazole ring is a cornerstone of numerous pharmaceuticals and agrochemicals due to its metabolic stability and versatile synthetic handles.[1] The 1-methyl-1H-pyrazole-5-carboxamide class, in particular, has been the focus of extensive research, leading to the development of potent inhibitors of the parasitic nematode Haemonchus contortus, a major threat to livestock.[1][2] Early-stage evaluations of these compounds were promising; they typically showed low to no cytotoxicity against a range of mammalian cell lines in standard culture conditions, suggesting a high therapeutic index.[1]

This apparent safety was dramatically contradicted when these compounds were advanced to in vivo rodent models. Strikingly, acute toxicity was observed in mice, often within minutes of oral administration.[3] This critical disconnect between in vitro and in vivo results highlights a significant pitfall in standard toxicological screening cascades and underscores the central thesis of this guide: the toxicity of 1-methyl-1H-pyrazole-5-carboxamides is mechanistically tied to mitochondrial dysfunction, a liability not readily detected by proliferation-based cytotoxicity assays.

The Core Toxicological Mechanism: Mitochondrial Respiratory Inhibition

The primary mechanism underlying the acute mammalian toxicity of 1-methyl-1H-pyrazole-5-carboxamides is the dose-dependent inhibition of the mitochondrial electron transport chain (ETC).[1][3] This targeted disruption of cellular respiration leads to a rapid depletion of ATP, cellular dysfunction, and, ultimately, organismal toxicity.

The Discrepancy Between Standard Cytotoxicity and Mitochondrial Assays

Standard in vitro cytotoxicity assays, such as those measuring membrane integrity or cell proliferation over 24-72 hours, often fail to detect mitochondrial toxicants. Cells grown in high-glucose media can compensate for inhibited oxidative phosphorylation by upregulating glycolysis for ATP production. This metabolic flexibility masks the compound's true cytotoxic potential. However, when cells are forced to rely on mitochondrial respiration (e.g., by using galactose instead of glucose in the culture medium) or when cellular respiration is measured directly, the potent cytotoxic effects of these compounds become evident.[1]

The research on 1-methyl-1H-pyrazole-5-carboxamides revealed potent cytotoxicity in rat hepatocytes specifically under conditions that necessitate mitochondrial respiration, confirming the ETC as the primary target.[1]

Signaling and Consequence Pathway

The inhibition of the ETC by this compound class initiates a cascade of deleterious cellular events. The precise complex inhibited (e.g., Complex I, as is common for pyrazole-based pesticides like Tolfenpyrad) leads to a halt in the flow of electrons, a collapse of the mitochondrial membrane potential, and a drastic reduction in ATP synthesis.[4] This energy crisis is the root cause of the rapid onset of toxic signs observed in vivo.

Mitochondrial Toxicity Pathway cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Cellular Consequences Compound 1-Methyl-1H-pyrazole- 5-carboxamide ETC Electron Transport Chain (e.g., Complex I) Compound->ETC Inhibition ATP ATP Production MMP Mitochondrial Membrane Potential ETC->MMP Maintains ATP_Synthase ATP Synthase ATP_Synthase->ATP Synthesizes Energy_Crisis Rapid ATP Depletion (Energy Crisis) MMP->ATP_Synthase Drives Cell_Dysfunction Cellular Dysfunction Energy_Crisis->Cell_Dysfunction Toxicity Acute Organismal Toxicity Cell_Dysfunction->Toxicity

Caption: Mechanism of 1-methyl-1H-pyrazole-5-carboxamide toxicity.

Structure-Activity Relationships (SAR)

While a comprehensive quantitative SAR dataset for the acute mammalian toxicity of this class is not publicly available, the work by Preston et al. provides foundational insights.[1] A selected set of ten compounds, representing the structural diversity of their anthelmintic series, were tested, revealing moderate to high toxicity. The parent anthelmintic compounds, including derivatives of the pesticide tolfenpyrad and the screening hit SN00799639, were among those exhibiting this liability.

Key Qualitative Observations:

  • Toxicity is a Class Effect: The fact that a structurally diverse set of ten analogues all displayed moderate to high toxicity suggests that the 1-methyl-1H-pyrazole-5-carboxamide core itself is the primary toxophore responsible for mitochondrial inhibition.

  • Lipophilicity May Play a Role: Generally, for mitochondrial toxicants, increased lipophilicity can enhance partitioning into the mitochondrial membrane, potentially increasing potency. While not specifically confirmed for this series, it is a critical parameter to consider during lead optimization.

  • Anthelmintic Potency vs. Toxicity: Crucially, the potency against the target nematode, H. contortus, did not correlate with the observed mammalian toxicity or in vitro cytotoxicity in respiring cells.[1] This disconnect is a critical finding, as it implies that optimizing for anthelmintic activity will not inherently mitigate the mitochondrial toxicity risk. The two activities appear to be driven by different structural features or target interactions.

Data Presentation: A Template for Analysis

To properly evaluate the SAR for this class, a data table correlating chemical structure with in vivo and in vitro toxicity is essential. The following table represents the required data structure for such an analysis. Note: Specific values from the key literature are not publicly available and are represented here as examples.

Compound IDStructure (R-group)Estimated MTD (mg/kg, oral, mouse)In Vitro Mitochondrial Respiration IC50 (µM)
Tolfenpyrad[Structure]~1[4]e.g., 0.5
MIPS-001[Structure]e.g., 10e.g., 2.1
MIPS-002[Structure]e.g., <5e.g., 0.8
MIPS-003[Structure]e.g., 20e.g., 5.5

Essential Experimental Protocols

To de-risk programs involving this scaffold, a specific and early toxicological assessment is paramount. The following protocols describe the gold-standard methods for identifying the liabilities discussed.

General Synthesis Workflow

The synthesis of 1-methyl-1H-pyrazole-5-carboxamides typically follows a convergent route, beginning with the construction of the pyrazole core, followed by amide coupling.

Synthesis_Workflow Start β-Ketoester + Methylhydrazine Step1 Knorr Pyrazole Synthesis Start->Step1 Intermediate1 1-Methyl-1H-pyrazole- 5-carboxylate Ester Step1->Intermediate1 Step2 Saponification (e.g., LiOH) Intermediate1->Step2 Intermediate2 1-Methyl-1H-pyrazole- 5-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., HATU, EDC) Intermediate2->Step3 FinalProduct Final 1-Methyl-1H-pyrazole- 5-carboxamide Product Step3->FinalProduct Amine Primary/Secondary Amine (R-NH2) Amine->Step3

Caption: General synthetic route to the target compounds.

Step-by-Step Protocol: Amide Coupling

  • Acid Activation: To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir: Allow the mixture to stir at 0 °C for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS for the disappearance of the carboxylic acid starting material.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final carboxamide.

In Vivo Acute Oral Toxicity (Modified OECD 423 Protocol)

This protocol is designed to estimate the Maximum Tolerated Dose (MTD) and identify signs of acute toxicity, while adhering to the principles of animal welfare by using a stepwise procedure.

Workflow:

Acute_Toxicity_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose1 Dose Group 1 (n=3 mice) Single Oral Gavage Start->Dose1 Observe1 Observe for 15-30 min (acute signs) & up to 48h (mortality/morbidity) Dose1->Observe1 Outcome1_No No Mortality/ Adverse Effects Observe1->Outcome1_No Outcome1_Yes 2/3 or 3/3 Mortality Observe1->Outcome1_Yes Dose2_Up Dose Higher Group (e.g., 2000 mg/kg) Outcome1_No->Dose2_Up Dose2_Down Dose Lower Group (e.g., 50 mg/kg) Outcome1_Yes->Dose2_Down Observe2 Observe & Evaluate Dose2_Up->Observe2 Dose2_Down->Observe2 Result Estimate MTD/ Toxicity Class Observe2->Result

Caption: Stepwise workflow for acute oral toxicity testing.

Step-by-Step Protocol:

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6), typically females as they can be more sensitive. Acclimatize animals for at least 5 days.

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting prior to dosing.

  • Fasting: Fast animals overnight (withholding food but not water) prior to dosing to ensure gastrointestinal absorption.

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water). Ensure the formulation is a homogenous suspension or solution.

  • Dosing: Administer a single dose of the compound via oral gavage. Start with a default dose of 300 mg/kg unless prior information suggests otherwise. Use a group of 3 mice.

  • Observation (Acute Phase): Observe animals continuously for the first 30 minutes, with particular attention in the first 15 minutes, as the toxic effects of this class can be rapid. Note any clinical signs of toxicity (e.g., lethargy, ataxia, tremors, convulsions).

  • Observation (Extended): Continue observations at regular intervals for the first 24 hours, and then daily for a total of 14 days. Record mortality, body weight changes, and any other signs of morbidity.

  • Stepwise Procedure:

    • If 2 or 3 animals die at the starting dose, re-test at a lower dose (e.g., 50 mg/kg).

    • If 0 or 1 animal dies, re-test at a higher dose (e.g., 2000 mg/kg).

    • Continue this stepwise procedure until the dose causing mortality in 2/3 animals is identified, or the limit dose (2000 mg/kg) shows no mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organ toxicities.

In Vitro Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay directly measures the oxygen consumption rate (OCR) of live cells in real-time, providing a definitive assessment of a compound's effect on mitochondrial function.

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., HepG2, rat hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2, 37°C incubator.

  • Assay Medium Preparation: On the day of the assay, prepare XF assay medium (e.g., DMEM base) supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

  • Cell Preparation: Remove the cell culture medium and wash the cells with the pre-warmed XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2, 37°C incubator for 1 hour to allow temperature and pH to equilibrate.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the appropriate wells of the cell plate and incubate for a pre-determined time (e.g., 1-2 hours for acute effects).

  • Instrument Setup: Load the hydrated sensor cartridge with mitochondrial stressors: Oligomycin (ATP synthase inhibitor), FCCP (an uncoupler that collapses the proton gradient and induces maximum respiration), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration). Calibrate the Seahorse XF Analyzer.

  • Run Assay: After calibration, replace the calibrant plate with the cell plate. The instrument will measure basal OCR, then sequentially inject the stressors and measure OCR after each injection.

  • Data Analysis: The key parameters to analyze are:

    • Basal Respiration: A decrease after compound treatment indicates inhibition.

    • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection. A blunted response compared to vehicle control is a strong indicator of ETC inhibition.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration. The IC50 for inhibition of basal or maximal respiration can be calculated from the dose-response curve.

Metabolic Considerations

The metabolism of pyrazole-containing drugs can be complex. While specific data for 1-methyl-1H-pyrazole-5-carboxamides is scarce, general metabolic pathways for pyrazoles include oxidation and hydroxylation of the ring and its substituents, as well as conjugation reactions.[5] For example, plausible metabolic pathways for the related pesticide Tolfenpyrad include oxidation of a methyl group on an attached benzene ring and hydroxylation of an ethyl group on the pyrazole ring.[5] It is crucial to consider whether metabolic activation could produce metabolites with enhanced mitochondrial toxicity. Conversely, rapid metabolism to inactive compounds could reduce toxicity. Future work should include metabolic stability assays and metabolite identification to fully characterize the toxicological profile.

Conclusion & Recommendations

The 1-methyl-1H-pyrazole-5-carboxamide scaffold represents a cautionary tale in drug discovery. Its attractive properties and potent biological activity can mask a severe, mechanism-based toxicity that is easily missed by standard, early-stage screening paradigms. The acute, in vivo toxicity is a direct consequence of mitochondrial respiratory inhibition.

Key Recommendations for Researchers:

  • Assume Class-Wide Liability: Treat mitochondrial toxicity as a potential inherent property of this scaffold. Do not assume that analogues will be free of this effect, even if they show no cytotoxicity in standard assays.

  • Implement Early, Targeted Screening: Incorporate a direct measure of mitochondrial respiration (e.g., Seahorse XF assay) into the primary screening cascade for any program utilizing this chemotype. This should be performed alongside, not in place of, standard cytotoxicity assays.

  • De-prioritize Based on Mitochondrial IC50: Establish a clear potency threshold for mitochondrial inhibition. Compounds exhibiting IC50 values within a concerning range of their target potency (e.g., <10-fold selectivity window) should be considered high-risk and potentially de-prioritized.

  • Investigate Structure-Toxicity Relationships: If progression of this scaffold is necessary, a focused effort to understand the structural drivers of mitochondrial inhibition is essential. This requires synthesizing and testing a matrix of analogues specifically for this endpoint to determine if a therapeutic window can be engineered.

By embracing this knowledge and adapting screening strategies accordingly, researchers can avoid the significant resource expenditure of advancing compounds with a hidden, fatal flaw, ultimately leading to safer and more successful drug development campaigns.

References

  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 840–844.
  • Le, T. G., Kundu, A., Ghoshal, A., et al. (2019). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 62(7), 3367–3380.
  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

  • Le, T. G., et al. (2019). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. ACS Publications. [Link]

  • Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]

  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2020). 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ResearchGate. [Link]

  • Clarke, A., et al. (2023). Tolfenpyrad displays Francisella-targeted antibiotic activity that requires an oxidative stress response regulator for sensitivity. Microbiology Spectrum. [Link]

  • Risi, G., et al. (2024). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. [Link]

  • Baell, J. B., et al. (2024). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. JACS Au. [Link]

  • Maram, L., et al. (2024). Advancing mitochondrial therapeutics: Synthesis and Pharmacological Evaluation of Pyrazole-Based Inhibitors Targeting the Mitochondrial Pyruvate Carrier. Digital Commons@Becker. [Link]

  • Gussarova, V., et al. (2012). Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. PubMed. [Link]

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An In-Depth Technical Guide to Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules. Its unique chemical structure, characterized by a fully substituted pyrazole ring, makes it an invaluable building block in both the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications, offering field-proven insights for professionals in drug discovery and chemical research.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular Weight 154.17 g/mol [1][2][3]
Molecular Formula C₇H₁₀N₂O₂[1][3]
CAS Number 10250-59-6[1]
Appearance Colorless liquid[1]
Density 1.150 g/mL at 25 °C[1]
Boiling Point 73-80 °C at 5 mmHg[1]
Refractive Index n20/D 1.491[1]
SMILES String COC(=O)c1cc(C)nn1C
InChI Key KYQGPXFQWUSRMY-UHFFFAOYSA-N

The molecular structure features a pyrazole ring with methyl groups at the 1 and 3 positions and a methyl carboxylate group at the 5-position. This substitution pattern is critical to its reactivity and utility as a synthetic intermediate.

Core Applications in Research and Development

The utility of this compound spans multiple scientific disciplines, driven by its stable yet reactive nature.

  • Agrochemical Synthesis: This compound is a key precursor in the manufacturing of modern fungicides and herbicides.[1] Its pyrazole core is a common feature in pesticides designed to protect crops and boost agricultural yields.[1]

  • Pharmaceutical Development: In medicinal chemistry, it is a valuable scaffold for designing novel therapeutic agents.[1] Researchers are exploring its potential in developing new anti-inflammatory and analgesic drugs.[1] Its structure allows for efficient incorporation into more complex molecules, aiding in the discovery of new drug candidates.[1]

  • Material Science: It finds application in the formulation of specialized polymers and coatings, contributing to enhanced durability and resistance to environmental degradation.[1]

  • Analytical Chemistry: The compound can be used as a reagent in various analytical methods, facilitating the detection and quantification of other chemical substances.[1]

Synthesis of this compound: A Mechanistic Overview

The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a common synthetic route involves the methylation of a precursor pyrazole.

A general and illustrative synthesis workflow is outlined below. This process highlights the key transformations required to achieve the target molecule.

Experimental Workflow: Synthesis Pathway

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Start_Material 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid Reaction Esterification Reaction Start_Material->Reaction Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reagent Methylating Agent (e.g., Dimethyl Sulfate) Reagent->Reaction Workup Neutralization & Extraction Reaction->Workup Reaction Mixture Purification Distillation or Chromatography Workup->Purification Crude Product Final_Product Methyl 1,3-dimethyl- 1H-pyrazole-5-carboxylate Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol (Illustrative)

The following protocol is a representative example of how a related pyrazole ester can be synthesized. While specific reagents and conditions may vary for this compound, the principles of methylation and workup are similar. A patent for a related compound, 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate, describes adding the pyrazole precursor and a base like sodium hydride (NaH) to a solvent such as dimethylformamide (DMF), followed by the addition of a methylating agent like dimethyl carbonate.[4]

  • Reaction Setup: In a three-necked flask, dissolve the starting pyrazole (e.g., a 3-substituted-5-pyrazolecarboxylate) in an appropriate solvent like dimethylformamide (DMF).

  • Addition of Base: Carefully add a base, such as sodium hydride (NaH), in portions to the solution.

  • Addition of Methylating Agent: Introduce the methylating agent (e.g., dimethyl carbonate).

  • Reaction: Heat the mixture and allow it to react for a specified duration (e.g., 4 hours).

  • Workup: After the reaction is complete, remove the unreacted methylating agent and solvent under reduced pressure. The remaining residue is then poured into water.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine until neutral. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by distillation. The final product can be purified by vacuum distillation to yield a pale yellow oily liquid.[4]

Safety and Handling

This compound is classified as Acute Toxicity, Oral, Category 4, and carries the GHS07 pictogram (exclamation mark) with the signal word "Warning". The hazard statement H302 indicates that it is harmful if swallowed. It is a combustible liquid with a flash point of 78.4 °C (173.1 °F). Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[5] It should be stored in a cool, dry place.[1]

Conclusion

This compound is a compound of significant interest due to its versatile role as a synthetic intermediate. Its well-defined physicochemical properties and established synthetic pathways make it a reliable component in the development of new agrochemicals and pharmaceuticals. A thorough understanding of its characteristics, synthesis, and handling is essential for researchers and scientists aiming to leverage its potential in their respective fields.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across a wide range of therapeutic areas. This guide provides an in-depth exploration of pyrazole derivatives, moving beyond a simple recitation of facts to offer field-proven insights into their synthesis, mechanism of action, and structure-activity relationships (SAR). We will delve into the causality behind key experimental choices, present detailed protocols for synthesis and biological evaluation, and visualize complex pathways to empower researchers in their quest for novel therapeutics.

The Enduring Appeal of the Pyrazole Ring: A Structural Perspective

The versatility of the pyrazole core stems from its distinct chemical personality. As a five-membered aromatic heterocycle, it possesses a stable π-electron system. The two adjacent nitrogen atoms, however, create a unique electronic distribution. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and functions as a hydrogen bond acceptor.[2] This duality allows for a rich variety of intermolecular interactions with biological targets.

Furthermore, the pyrazole ring is readily amenable to substitution at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5.[1] This predictable reactivity provides a solid foundation for rational drug design.

Synthetic Strategies: From Classic Condensations to Modern Methodologies

The construction of the pyrazole ring is a well-established field, with several robust methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Time-Honored Approach

First reported in 1883, the Knorr synthesis remains a cornerstone for the preparation of pyrazoles and pyrazolones.[3][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]

A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[3] The outcome is influenced by the steric and electronic nature of the substituents on both reactants and the reaction pH.[3]

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole [4]

  • Objective: To synthesize a 3,5-disubstituted pyrazole via the Knorr condensation.

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the ketoester is consumed, add 10 mL of water to the hot, stirring reaction mixture to induce precipitation.

    • Allow the mixture to cool slowly to room temperature with continuous stirring for 30 minutes.

    • Collect the precipitated product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of water and allow it to air dry.

  • Causality of Experimental Choices:

    • Excess Hydrazine: Using a two-fold excess of hydrazine hydrate ensures the complete consumption of the limiting reagent, the β-ketoester, driving the reaction to completion.

    • Acetic Acid Catalyst: A catalytic amount of weak acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine and accelerating the initial condensation step.

    • Heating: The reaction is heated to provide the necessary activation energy for the cyclization and subsequent dehydration steps, leading to the formation of the stable aromatic pyrazole ring.

1,3-Dipolar Cycloaddition: A Versatile Alternative

The [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne or alkene, offers another powerful route to pyrazole and pyrazoline derivatives.[5] Nitrile imines are typically generated in situ from hydrazonoyl halides or by the oxidation of arylhydrazones. This method provides access to a wide range of substituted pyrazoles with good regioselectivity.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

  • Objective: To synthesize a 1,3,5-trisubstituted pyrazole via the in situ generation of a nitrile imine and its cycloaddition with an activated alkene.

  • Materials:

    • Benzaldehyde hydrazone (6.0 mmol)

    • Acetyl acetone (12.0 mmol)

    • Chloramine-T (8.0 mmol)

    • Ethyl alcohol (20 mL)

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde hydrazone (6.0 mmol), acetyl acetone (12.0 mmol), and chloramine-T (8.0 mmol) in ethyl alcohol (20 mL).

    • Warm the mixture on a water bath for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Extract the residue with diethyl ether (25 mL).

    • Wash the ether layer successively with water (2 x 20 mL), 1N NaOH (1 x 10 mL), and brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

    • Purify the product by column chromatography on silica gel.

  • Causality of Experimental Choices:

    • Chloramine-T: This reagent acts as an oxidizing agent to convert the arylhydrazone into the reactive nitrile imine intermediate in situ.

    • Acetyl Acetone: This β-diketone serves as the dipolarophile, reacting with the nitrile imine to form the pyrazole ring.

    • Warming: Gentle heating facilitates the formation of the nitrile imine and the subsequent cycloaddition reaction.

Pyrazole Derivatives in Action: A Tour of Therapeutic Triumphs

The pyrazole scaffold is at the heart of numerous FDA-approved drugs, demonstrating its broad therapeutic utility.[2][6]

Anti-inflammatory Agents: The Celecoxib Story

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis.[7][8] Its development was a landmark in anti-inflammatory therapy, offering a targeted approach with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9][10] The selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket present in the COX-2 active site but absent in COX-1.[11]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [12][13]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for COX-1 and COX-2.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (e.g., Celecoxib) dissolved in DMSO

    • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

    • Terminate the reaction.

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Causality of Experimental Choices:

    • Recombinant Human Enzymes: Using human recombinant enzymes ensures that the obtained data is directly relevant to the human biological system.

    • EIA for PGE2: This is a sensitive and specific method for quantifying the product of the COX reaction, allowing for accurate determination of enzyme activity and inhibition.

    • Sigmoidal Dose-Response Curve: This mathematical model is the standard for analyzing inhibitor potency from a range of concentrations, providing a robust calculation of the IC50 value.

Anticancer Agents: A Multifaceted Approach

Pyrazole derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against various cancer cell lines.[3][5] They exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3][14][15]

Mechanism of Action: The anticancer activity of pyrazole derivatives is often multi-targeted. For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16] Others function as kinase inhibitors, blocking signaling pathways essential for tumor growth and angiogenesis.[15][17]

Experimental Protocol: MTT Assay for Cytotoxicity [6][18][19]

  • Objective: To assess the cytotoxic effect of a pyrazole derivative on a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., A549 human lung carcinoma)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound or vehicle (DMSO).

    • Incubate the cells for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

  • Causality of Experimental Choices:

    • MTT Reagent: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

    • Solubilization Buffer: This is necessary to dissolve the water-insoluble formazan crystals before the absorbance can be measured.

Other Therapeutic Arenas

The therapeutic reach of pyrazole derivatives extends beyond inflammation and cancer.

  • Sildenafil (Viagra®): A pyrazolo-pyrimidinone derivative, Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction.[20][21] Its mechanism involves enhancing the effect of nitric oxide by preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[22]

  • Rimonabant (Acomplia®): This 1,5-diarylpyrazole was developed as a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[23][24] By blocking CB1 receptors in the brain and peripheral tissues, it was shown to reduce appetite and improve metabolic parameters.[23][25] However, it was later withdrawn from the market due to severe psychiatric side effects.[23]

Visualizing the Science: Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate key synthetic workflows and biological pathways.

Experimental Workflow for Knorr Pyrazole Synthesis

Knorr_Workflow reagents Combine 1,3-Dicarbonyl and Hydrazine catalyst Add Acid Catalyst reagents->catalyst Step 1 reaction Heat and Stir (e.g., 100°C, 1h) catalyst->reaction Step 2 precipitation Add Water to Precipitate reaction->precipitation Step 3 isolation Filter and Wash Product precipitation->isolation Step 4 product Dry Pure Pyrazole isolation->product Step 5

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Signaling Pathway of Celecoxib's Anti-inflammatory Action

Celecoxib_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) arachidonic_acid->cox2 prostaglandins_h Prostaglandin H2 cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins_p Protective Prostaglandins (GI Mucosa, Platelets) prostaglandins_h->prostaglandins_p prostaglandins_i Inflammatory Prostaglandins (Pain, Fever, Inflammation) prostaglandins_h->prostaglandins_i celecoxib Celecoxib celecoxib->cox2 Selective Inhibition

Caption: The inhibitory action of Celecoxib on the COX-2 pathway.

Structure-Activity Relationship (SAR): Guiding Rational Design

The extensive research into pyrazole derivatives has led to a well-defined understanding of their SAR. For instance, in the case of CB1 receptor antagonists like Rimonabant, it was found that a para-substituted phenyl ring at the C5 position, a carboxamido group at C3, and a 2,4-dichlorophenyl substituent at the N1 position were crucial for potent and selective activity.[26] Similarly, for many anticancer pyrazoles, the nature and position of substituents on the aryl rings attached to the pyrazole core significantly influence their potency and selectivity against different kinases.[27]

Quantitative Data Summary

The following table summarizes the biological activity of selected pyrazole derivatives.

Compound/DrugTargetBiological ActivityIC50 ValueReference
CelecoxibCOX-2Anti-inflammatory~50 nM (human)[13]
SildenafilPDE5Vasodilation~4 nM[28]
RimonabantCB1 ReceptorAppetite Suppression~10 nM (Ki)[26]
Compound 25Multiple KinasesAnticancer3.17 - 6.77 µM[15]
Compound 37-Anticancer (MCF7)5.21 µM[15]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery. Recent advances in synthetic methodologies, such as microwave-assisted and mechanochemical techniques, are enabling the rapid generation of diverse pyrazole libraries.[1] Furthermore, the application of computational chemistry and artificial intelligence is accelerating the identification of novel pyrazole-based hits and the optimization of lead compounds.

References

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physical characteristics of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of this compound (CAS No. 10250-59-6). As a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals, a thorough understanding of its physical properties is essential for researchers, chemists, and drug development professionals.[1] This document consolidates critical data, including thermal and optical properties, spectroscopic profiles, and safety information. Furthermore, it outlines standardized experimental protocols for property determination, offering field-proven insights into the causality behind methodological choices to ensure data integrity and reproducibility.

Compound Identification and Molecular Structure

This compound is a substituted pyrazole derivative featuring two methyl groups on the ring nitrogens and a methyl ester functional group. Its unique structure makes it a valuable building block for more complex bioactive molecules.[1]

  • IUPAC Name: this compound

  • Synonyms: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid methyl ester, Methyl 2,5-dimethyl-2H-pyrazole-3-carboxylate[2]

  • CAS Number: 10250-59-6[1][2]

  • Molecular Formula: C₇H₁₀N₂O₂[1][2]

  • InChI Key: KYQGPXFQWUSRMY-UHFFFAOYSA-N[2]

Caption: Molecular Structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of the compound, compiled from authoritative sources. These parameters are fundamental for handling, reaction setup, and purification processes.

PropertyValueSource(s)
Appearance Colorless liquid[1]
Physical Form Liquid at standard conditions[2]
Molecular Weight 154.17 g/mol [1][2]
Exact Mass 154.074227566 Da[3][4]
Boiling Point 73-80 °C at 5 mmHg[1]
Density 1.150 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.491[1][2]
Flash Point 78.4 °C (173.1 °F)[2]
Storage Conditions Store at 0-8°C[1]

Detailed Analysis of Physical Characteristics

Thermal Properties
  • Boiling Point: The boiling point is reported as a range (73-80 °C) at a reduced pressure of 5 mmHg.[1] The use of vacuum distillation is critical for this compound. High-boiling liquids, particularly those with ester functionalities, can be susceptible to thermal decomposition at atmospheric pressure. Performing the distillation under reduced pressure lowers the required temperature, preserving the compound's integrity.

  • Flash Point: With a flash point of 78.4 °C, the compound is classified as a combustible liquid but is not highly flammable under standard laboratory conditions.[2]

Optical and Physical Properties
  • Density: The density of 1.150 g/mL at 25 °C indicates that it is denser than water.[1][2] This property is useful for phase separation during aqueous workups in synthesis.

  • Refractive Index: The refractive index of 1.491 at 20 °C is a highly specific physical constant.[1][2] It serves as a rapid and non-destructive method for identity confirmation and purity assessment of liquid samples. Deviations from this value can indicate the presence of impurities or residual solvent.

Spectroscopic Profile (Predicted)

While direct experimental spectra for this specific compound are not detailed in the search results, a predictive analysis based on its structure provides valuable insight for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals: a singlet for the pyrazole ring proton (C4-H), a singlet for the ester methyl group (-OCH₃), and two separate singlets for the N-methyl groups (N1-CH₃ and C3-CH₃) due to their different chemical environments.

    • ¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals: one for the ester carbonyl (C=O), three for the pyrazole ring carbons, and three for the distinct methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying functional groups. The most prominent absorption bands would include:

    • A strong C=O stretch around 1720-1740 cm⁻¹, characteristic of the ester group.

    • C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹.

    • C=N and C=C stretching vibrations from the pyrazole ring in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight, approximately 154.17.[1][2] The high-resolution mass should align with the exact mass of 154.0742 Da.[4]

    • Predicted Collision Cross Section (CCS): Advanced mass spectrometry techniques can measure the CCS, which relates to the ion's shape. Predicted CCS values for various adducts, such as [M+H]⁺ at 129.8 Ų, provide an additional layer of identification.[5]

Experimental Methodologies and Workflows

The trustworthiness of physical data hinges on the integrity of the experimental protocols used. The following sections describe self-validating systems for characterizing chemical compounds.

Protocol for Determining Boiling Point at Reduced Pressure
  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the liquid sample (approx. 2-3 mL) and a boiling chip or magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure until the target pressure (5 mmHg) is stable, as measured by a manometer.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This temperature range is the boiling point at the recorded pressure.

  • Validation: The stability of the pressure and a consistent distillation temperature are markers of a pure substance.

Workflow for Compound Characterization

The logical flow for characterizing a new or existing chemical entity ensures comprehensive and reliable data collection.

G cluster_0 Initial Assessment cluster_1 Physical Property Measurement cluster_2 Structural Elucidation cluster_3 Data Consolidation & Reporting A Receive Sample B Visual Inspection (Color, State) A->B C Density Measurement B->C D Refractive Index (Abbe Refractometer) B->D E Thermal Analysis (Boiling Point) B->E F NMR Spectroscopy (¹H, ¹³C) C->F D->F E->F G Mass Spectrometry (HRMS) F->G H IR Spectroscopy G->H I Compare Data to Literature H->I J Generate Certificate of Analysis I->J

Caption: Standard workflow for the physical and structural characterization of a chemical compound.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the compound's purity.

  • Hazard Classification: Classified as Acute Toxicity 4 (Oral), meaning it is harmful if swallowed.[2]

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statement: H302: Harmful if swallowed[2]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (0-8°C) to prevent degradation.[1] It falls under Storage Class 10 for combustible liquids.[2]

Conclusion

This compound is a colorless liquid with well-defined physical properties that are crucial for its application in chemical synthesis. Its boiling point at reduced pressure, density, and refractive index serve as reliable indicators of purity. Combined with a characteristic spectroscopic profile, these parameters provide a robust framework for its identification and quality control in research and development settings. Adherence to proper safety and storage protocols is essential for its effective and safe utilization.

References

  • Chem-Impex. This compound. [Link]

  • PubChem. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChemLite. This compound (C7H10N2O2). [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

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Methodological & Application

synthesis of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Abstract

This document provides a comprehensive guide to the synthesis of this compound (CAS No. 10250-59-6), a key heterocyclic building block in the development of agrochemicals and pharmaceuticals.[][2] We delve into the prevalent synthetic strategy, the Knorr pyrazole synthesis, offering a detailed experimental protocol grounded in established chemical principles. The narrative emphasizes the causality behind procedural choices, potential challenges such as regioselectivity, and robust methods for purification and characterization to ensure a self-validating and reproducible workflow.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, present in numerous commercial products, including analgesics and anti-inflammatory drugs.[3] The target molecule, this compound, serves as a crucial intermediate for more complex derivatives.[] Its synthesis is most reliably achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, a classic and versatile method first reported by Knorr in 1883.[4][5]

This approach is favored for its straightforward nature and the ready availability of starting materials. The core transformation involves the reaction of a β-ketoester with methylhydrazine. This reaction forms the pyrazole ring in a single, efficient step.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the pyrazole ring at the N-N and N-C bonds formed during cyclization. This reveals two primary synthons: a methylhydrazine cation and a 1,3-dicarbonyl anion equivalent. These correspond to methylhydrazine and a β-ketoester, specifically a derivative of methyl acetoacetate, as the starting materials.

G target This compound disconnection C-N / N-N Disconnection (Knorr Synthesis) target->disconnection intermediates Methylhydrazine + Methyl 2,4-dioxovalerate disconnection->intermediates

Caption: Retrosynthetic pathway for the target molecule.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr synthesis proceeds via a sequence of nucleophilic attacks, condensation, and dehydration.[6] The reaction between a 1,3-dicarbonyl compound and a substituted hydrazine like methylhydrazine introduces a critical challenge: regioselectivity.

  • Initial Condensation: The more nucleophilic nitrogen of methylhydrazine (the NH2 group) attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Cyclization: The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a heterocyclic intermediate.

  • Dehydration: Elimination of water yields the aromatic pyrazole ring.

Because methylhydrazine is an unsymmetrical nucleophile and the 1,3-dicarbonyl is an unsymmetrical electrophile, the initial attack can occur at either carbonyl group. This leads to the formation of two potential regioisomers. In the synthesis of our target, the reaction of methylhydrazine with methyl 2,4-dioxovalerate can produce both the desired this compound and the isomeric Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

G cluster_0 Reaction Pathway Reactants Methylhydrazine + Methyl 2,4-dioxovalerate Condensation Initial Condensation (Formation of Hydrazone) Reactants->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Products Mixture of Regioisomers Dehydration->Products

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Controlling the regioselectivity is a key aspect of this synthesis. Reaction conditions, particularly pH, can influence the outcome. Acidic conditions can protonate the carbonyl oxygen, activating it for nucleophilic attack, and the relative reactivity of the two carbonyls (ketone vs. ester) dictates the major product. Generally, the ketone is more electrophilic than the ester, favoring the formation of the 1,3-dimethyl-5-carboxylate isomer.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via the cyclocondensation of methylhydrazine with methyl 2,4-dioxovalerate.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Properties
Methylhydrazine60-34-446.072.3 g (2.6 mL)50Toxic, Flammable Liquid
Methyl 2,4-dioxovalerate4359-69-1144.127.2 g50Corrosive Liquid
Glacial Acetic Acid64-19-760.0550 mL-Solvent, Catalyst
Saturated NaHCO₃ (aq)144-55-884.01~100 mL-For neutralization
Ethyl Acetate141-78-688.11~150 mL-Extraction Solvent
Anhydrous MgSO₄7487-88-9120.37~5 g-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of glacial acetic acid.

  • Addition of Reagents: To the stirring acetic acid, add methyl 2,4-dioxovalerate (7.2 g, 50 mmol).

  • Controlled Addition of Hydrazine: Carefully add methylhydrazine (2.3 g, 50 mmol) dropwise to the mixture over 15-20 minutes. An exotherm is expected; maintain the temperature below 40°C using a water bath if necessary.

    • Expert Insight: Glacial acetic acid serves as both the solvent and an acid catalyst, which facilitates the condensation and dehydration steps.[6] The dropwise addition of the highly reactive and toxic methylhydrazine is crucial for controlling the reaction rate and temperature, minimizing side reactions.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture to observe the consumption of reactants and the formation of the product spot.

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ~100 g of crushed ice.

  • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8.

    • Trustworthiness Check: This neutralization step is critical. It quenches the acid catalyst and prepares the mixture for extraction. The product is an organic ester, which will partition into the organic layer once the reaction mixture is no longer acidic.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification

The crude product will likely be a mixture of regioisomers. Purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

  • Fractional Distillation: The target compound has a reported boiling point of 73-80 °C at 5 mmHg.[2] This is an effective method for purification if the boiling points of the isomers are sufficiently different.

  • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexane is effective for separating the isomers. The polarity difference between the 1,3-dimethyl-5-carboxylate and the 1,5-dimethyl-3-carboxylate allows for chromatographic separation.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • Physical Properties: Colorless liquid.[2]

  • Density: 1.150 g/mL at 25 °C.[2][7]

  • Refractive Index: n20/D 1.491.[2][7]

  • ¹H NMR Spectroscopy: The spectrum should show distinct singlets for the two N-methyl and C-methyl groups, a singlet for the pyrazole ring proton, and a singlet for the ester methyl group. The chemical shifts will be characteristic of the 1,3-dimethyl-5-carboxylate structure.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbons and their chemical environment.

  • Mass Spectrometry: ESI-MS should show the molecular ion peak corresponding to the product's molecular weight (154.17 g/mol ).[7]

Safety and Handling

  • Methylhydrazine: This reagent is highly toxic, corrosive, and a suspected carcinogen. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.

  • General Precautions: The reaction should be conducted in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

Sources

Strategic One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles: A Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-trisubstituted pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditional multi-step syntheses of these heterocycles are often plagued by long reaction times, costly purification steps, and significant waste generation. One-pot synthesis methodologies, particularly multi-component reactions (MCRs), have emerged as a powerful, efficient, and environmentally conscious alternative, aligning with the principles of green chemistry.[3] This guide provides an in-depth exploration of key one-pot strategies for synthesizing 1,3,5-trisubstituted pyrazoles, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.

Introduction: The Pyrazole Core and the Rise of One-Pot Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties allow them to act as versatile pharmacophores, capable of engaging with a wide array of biological targets.[2] The development of efficient synthetic routes to access diverse libraries of substituted pyrazoles is therefore a critical task in modern drug discovery.

One-pot syntheses, where multiple reaction steps are executed in a single reaction vessel without isolating intermediates, offer profound advantages over classical linear syntheses. They streamline the synthetic process, saving time, reagents, and resources.[3] This approach minimizes waste and simplifies purification, making it an ideal strategy for generating compound libraries for high-throughput screening. This document details three robust and highly relevant one-pot methodologies for preparing 1,3,5-trisubstituted pyrazoles.

Core Synthetic Strategy I: Regioselective Synthesis from Tosylhydrazones and Alkynes

One of the most significant challenges in pyrazole synthesis is controlling regioselectivity, especially when the substituents at the 1,3- and 1,5-positions are sterically or electronically similar.[4] A highly effective one-pot method that overcomes this hurdle involves the reaction of N-alkylated tosylhydrazones with terminal alkynes. This approach provides complete regiochemical control, a critical feature for structure-activity relationship (SAR) studies.[4][5]

Mechanistic Rationale

The reaction is proposed to proceed through a sequence of nucleophilic addition, a 1,3-H shift, cyclization, and protonation.[5] The use of a strong base like potassium tert-butoxide (t-BuOK) is crucial for deprotonating the tosylhydrazone, initiating the reaction cascade. Pyridine serves as an optimal solvent, and the addition of 18-crown-6 can enhance yields and reduce reaction times by sequestering the potassium cation and increasing the nucleophilicity of the base.[5]

G cluster_0 Reaction Initiation cluster_1 Key Steps cluster_2 Final Product Formation Tosylhydrazone N-alkylated Tosylhydrazone Anion Hydrazone Anion Tosylhydrazone->Anion Deprotonation Base t-BuOK Base->Tosylhydrazone Alkyne Terminal Alkyne Anion->Alkyne Reacts with Adduct Nucleophilic Adduct Alkyne->Adduct Shift 1,3-H Shift Intermediate Adduct->Shift 1,3-H Shift Cyclized Cyclized Intermediate Protonation Protonation Cyclized->Protonation Cyclized->Protonation Shift->Cyclized Intramolecular Cyclization Pyrazole 1,3,5-Trisubstituted Pyrazole Protonation->Pyrazole

Caption: Workflow for regioselective pyrazole synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Kong, Tang, and Wang.[5]

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add N-alkylated tosylhydrazone (1.0 mmol, 1.0 equiv.), 18-crown-6 (0.1 mmol, 0.1 equiv.), and potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous pyridine (5.0 mL) via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Causality Note: The elevated temperature is necessary to overcome the activation energy for the cyclization step. Anhydrous conditions are critical as t-BuOK is highly sensitive to moisture.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1,3,5-trisubstituted pyrazole.

Substrate Scope and Data

This methodology demonstrates excellent tolerance for a variety of substituents on both the tosylhydrazone and the alkyne, including electron-donating and electron-withdrawing groups, leading to good to excellent yields.[4]

EntryR¹ (from Hydrazone)R² (from Alkyne)ProductYield (%)
1PhenylPhenyl1,3,5-Triphenyl-1H-pyrazole91
24-MethylphenylPhenyl3,5-Diphenyl-1-(p-tolyl)-1H-pyrazole89
3Phenyl4-Chlorophenyl5-(4-Chlorophenyl)-1,3-diphenyl-1H-pyrazole85
4Phenyln-Hexyl5-Hexyl-1,3-diphenyl-1H-pyrazole75
5BenzylPhenyl1-Benzyl-3,5-diphenyl-1H-pyrazole82
(Data synthesized from Org. Lett. 2014, 16, 576-579)[5]

Core Synthetic Strategy II: Oxidative Cyclization of Chalcone Arylhydrazones

Another efficient route involves the synthesis of 1,3,5-trisubstituted pyrazoles from chalcone arylhydrazones via an oxidative cyclization step.[1][6] This method is operationally simple and utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a mild and effective oxidizing agent to achieve excellent yields.[1][6]

Mechanistic Rationale

The process begins with the condensation of a chalcone with an arylhydrazine to form the corresponding arylhydrazone intermediate. This intermediate then undergoes an intramolecular electrophilic cyclization followed by oxidation with DDQ. The DDQ acts as a hydrogen acceptor, facilitating the aromatization of the dihydropyrazole (pyrazoline) ring to the stable pyrazole core.

G Chalcone Chalcone Hydrazone Chalcone Arylhydrazone (Intermediate) Chalcone->Hydrazone Hydrazine Arylhydrazine Hydrazine->Hydrazone Cyclization Intramolecular Electrophilic Cyclization Hydrazone->Cyclization Heat/Acid Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Pyrazole 1,3,5-Trisubstituted Pyrazole Pyrazoline->Pyrazole Oxidation DDQ DDQ (Oxidant) DDQ->Pyrazole DDQH2 DDQ-H2

Caption: Oxidative cyclization pathway to pyrazoles.

Detailed Experimental Protocol

This protocol is based on the one-pot adaptation of the synthesis of the hydrazone followed by in-situ oxidation.[1][6]

  • Hydrazone Formation: In a round-bottom flask, dissolve the chalcone (1.0 mmol, 1.0 equiv.) and the appropriate arylhydrazine hydrochloride (1.1 mmol, 1.1 equiv.) in ethanol (10 mL). Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Execution (Step 1): Reflux the mixture for 2-4 hours, monitoring the formation of the hydrazone intermediate by TLC.

    • Causality Note: The acidic catalyst is essential for activating the carbonyl group of the chalcone for nucleophilic attack by the hydrazine.

  • Solvent Exchange and Oxidation: After cooling, remove the ethanol under reduced pressure. Re-dissolve the crude hydrazone residue in dichloromethane (DCM, 15 mL).

  • Oxidant Addition: Add DDQ (2.0 mmol, 2.0 equiv.) to the solution in portions over 5 minutes. The solution will typically turn dark.

  • Reaction Execution (Step 2): Stir the reaction at room temperature for 2 hours.[1][6] Monitor the disappearance of the pyrazoline intermediate and the formation of the pyrazole product by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the reduced DDQ (DDQ-H₂). Wash the filtrate with a 10% aqueous sodium sulfite (Na₂SO₃) solution to remove any remaining DDQ, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.[6]

Core Synthetic Strategy III: Four-Component Synthesis of Fused Pyrazoles

Multi-component reactions (MCRs) represent the pinnacle of one-pot synthesis efficiency, constructing complex molecules from three or more starting materials in a single operation.[3] A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which are valuable scaffolds in drug discovery.[3]

Mechanistic Rationale

This reaction proceeds through a cascade of interconnected reactions. It typically begins with a Knoevenagel condensation between an aromatic aldehyde and malononitrile. Concurrently, a β-ketoester reacts with hydrazine to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone onto the Knoevenagel adduct, followed by an intramolecular cyclization and tautomerization, yields the final fused heterocyclic product. The entire sequence is often catalyzed by a simple base like piperidine.[3]

G Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel Condensation Ketoester β-Ketoester Pyrazolone Pyrazolone Ketoester->Pyrazolone Hydrazine Hydrazine Hydrazine->Pyrazolone Condensation Michael Michael Adduct Knoevenagel->Michael Pyrazolone->Michael Michael Addition Product Pyrano[2,3-c]pyrazole Michael->Product Intramolecular Cyclization

Caption: Four-component reaction pathway.

Detailed Experimental Protocol

This is a general protocol for the synthesis of pyrano[2,3-c]pyrazole derivatives.[3]

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol).[3]

  • Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by a catalytic amount of piperidine (0.1 mmol, 10 mol%).

    • Causality Note: Ethanol is a good solvent for all reactants and is relatively environmentally benign. Piperidine is a sufficiently strong base to catalyze both the Knoevenagel and Michael addition steps without causing unwanted side reactions.

  • Reaction Execution: Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC. A precipitate of the product often forms as the reaction proceeds. Reaction times can range from 30 minutes to a few hours.[3]

  • Workup and Purification: Upon completion, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities and unreacted starting materials.[3]

  • Final Product: The product is often pure enough after washing. If necessary, it can be further purified by recrystallization from ethanol to afford the final pyrano[2,3-c]pyrazole derivative.[3]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).[3]

Conclusion

The one-pot synthesis of 1,3,5-trisubstituted pyrazoles offers a powerful and versatile platform for academic research and industrial drug development. The strategies outlined in this guide—regioselective synthesis from tosylhydrazones, oxidative cyclization of chalcone precursors, and multi-component reactions—provide robust, efficient, and scalable methods to access a wide diversity of pyrazole derivatives. By understanding the underlying mechanisms and the rationale behind specific experimental choices, researchers can effectively leverage these protocols to accelerate the discovery of novel therapeutic agents.

References

  • Yuan, Y., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Desai, V. G., et al. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 42(6), 851-857. Available at: [Link]

  • Desai, V. G., et al. (2012). Full article: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of pyrazolines by reaction of chalcone with hydrazine in acetic acid and ethanol. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and Characterization of Various Pyrazolines From Chalcones. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in Modern Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Preamble: The Pyrazole Carboxamide Revolution in Crop Protection

The relentless challenge of ensuring global food security necessitates the development of novel, effective, and sustainable crop protection agents. Within the arsenal of modern fungicides, the pyrazole carboxamide class has emerged as a cornerstone technology.[1] These compounds are distinguished by their broad-spectrum activity and a highly specific mode of action, making them instrumental in managing fungicide resistance and protecting yields.[1]

At the heart of this chemical class is the pyrazole ring, a versatile scaffold that allows for extensive chemical modification to fine-tune biological activity. Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 10250-59-6) represents a critical starting material and building block for the synthesis of next-generation pyrazole carboxamide fungicides.[] This guide provides an in-depth exploration of its application, from understanding the core mechanism of action to detailed protocols for synthesis and bio-evaluation, designed to empower researchers in the agrochemical discovery pipeline.

The Scientific Foundation: Mechanism of Action

The efficacy of pyrazole carboxamide fungicides is rooted in their ability to disrupt the fundamental energy production process within fungal cells.[1]

Primary Target: Succinate Dehydrogenase (SDH)

The molecular target is Succinate Dehydrogenase (SDH), also known as Complex II, a critical enzyme embedded in the inner mitochondrial membrane.[1][3][4] SDH plays a dual role: it is a key enzyme in the Krebs (TCA) cycle and an integral component of the electron transport chain (ETC). Pyrazole carboxamides act as potent SDH inhibitors (SDHIs). They bind to the ubiquinone-binding (Qp) site of the SDH enzyme, physically obstructing the transfer of electrons from succinate to ubiquinone.[1]

This blockade triggers a cascade of catastrophic cellular events:

  • Inhibition of ATP Synthesis: By halting the electron flow through the ETC, the production of ATP—the cell's primary energy currency—is severely curtailed.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the generation of damaging ROS, which induces oxidative stress and damages vital cellular components like lipids, proteins, and DNA.[1]

  • Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts the central hub of cellular metabolism, starving the fungus of essential precursors for growth and survival.[1]

This targeted assault on fungal respiration leads to the cessation of mycelial growth and spore germination, ultimately resulting in fungal cell death.

Fungicide_Mechanism_of_Action cluster_Mitochondrion Inner Mitochondrial Membrane cluster_ETC Electron Transport Chain (ETC) cluster_Consequences Cellular Consequences TCA_Cycle Krebs (TCA) Cycle Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) Pool SDH->Ubiquinone e- transfer ATP_Depletion ATP Production Blocked SDH->ATP_Depletion ROS_Increase ROS Levels Increase SDH->ROS_Increase C1 Complex I C1->Ubiquinone e- transfer C3 Complex III C4 Complex IV C3->C4 e- flow ATP_Synthase ATP Synthase C4->ATP_Synthase e- flow ATP ATP ATP_Synthase->ATP Synthesis Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH INHIBITS (at Qp site) Ubiquinone->C3 e- flow Growth_Arrest Fungal Growth Arrested ATP_Depletion->Growth_Arrest ROS_Increase->Growth_Arrest Synthetic_Workflow Start Methyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Step1 Step 1: Saponification (Ester Hydrolysis) Start->Step1 Intermediate 1,3-Dimethyl-1H-pyrazole -5-carboxylic Acid Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Final Final Product: Pyrazole Carboxamide Fungicide Step2->Final Aniline Substituted Aniline (R-NH2) Aniline->Step2

Caption: General synthetic workflow from pyrazole ester to the final amide product.

Protocol 2.1: Synthesis of a Representative Pyrazole Carboxamide

This protocol describes a general procedure. Researchers must consult specific literature for optimal reaction conditions for their chosen aniline.

Part A: Saponification to Carboxylic Acid

  • Rationale: The ester group is converted to a carboxylic acid, which can then be activated for the subsequent amidation reaction. Basic hydrolysis is a standard and efficient method for this transformation.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Hydrochloric acid (HCl), 2N

    • Deionized water

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Add a solution of NaOH (1.2 eq) in water to the pyrazole solution.

    • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate in vacuo to remove the methanol.

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2N HCl. A white precipitate should form.

    • Filter the solid precipitate, wash with cold deionized water, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Part B: Amidation with a Substituted Aniline

  • Rationale: The carboxylic acid is coupled with an aniline. Direct coupling can be difficult, so the acid is often converted to a more reactive intermediate, such as an acid chloride, using thionyl chloride (SOCl₂).

  • Materials:

    • 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (from Part A)

    • Thionyl chloride (SOCl₂)

    • Toluene or Dichloromethane (DCM), anhydrous

    • Substituted aniline of choice (e.g., 2-aminobiphenyl)

    • Triethylamine (TEA) or Pyridine

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the acid chloride is formed.

    • Cool the mixture and concentrate in vacuo to remove excess thionyl chloride. The resulting crude acid chloride is used immediately in the next step.

    • Dissolve the crude acid chloride in anhydrous DCM and cool in an ice bath.

    • In a separate flask, dissolve the chosen substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the aniline solution dropwise to the acid chloride solution under an inert atmosphere (e.g., nitrogen).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final pyrazole carboxamide.

Efficacy Evaluation: Bioassay Protocols

Determining the fungicidal activity of newly synthesized compounds is a cornerstone of the development process. The following protocols outline standard in vitro and in vivo methods.

Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay

  • Objective: To determine the concentration of a test compound required to inhibit fungal mycelial growth by 50% (EC₅₀). This is a primary screening method to assess intrinsic activity. [5][6]* Materials:

    • Test compounds and a commercial standard (e.g., Fluxapyroxad)

    • Dimethyl sulfoxide (DMSO)

    • Potato Dextrose Agar (PDA) or other suitable growth medium

    • Target fungal pathogens (e.g., Rhizoctonia solani, Botrytis cinerea) [7][8] * Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm)

  • Procedure:

    • Stock Solution Preparation: Prepare 10,000 mg/L stock solutions of each test compound and the standard fungicide in DMSO.

    • Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

    • Poisoned Media: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate should be prepared using an equivalent volume of DMSO without any fungicide.

    • Plating: Pour approximately 20 mL of the treated and control PDA into sterile Petri dishes and allow them to solidify.

    • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each PDA plate.

    • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

    • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached near-full growth.

    • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • EC₅₀ Determination: Use probit analysis or log-logistic regression software to calculate the EC₅₀ value from the dose-response data.

Data Presentation: Mycelial Growth Inhibition

Compound IDConcentration (mg/L)Mean Colony Diameter (mm)% Inhibition
Control085.00
TM-1 0.162.526.5
1.034.060.0
10.08.590.0
Standard 0.158.031.8
1.029.565.3
10.06.092.9

Protocol 3.2: In Vivo Protective Activity Assay on Detached Leaves

  • Objective: To assess the ability of a compound to protect plant tissue from infection when applied before the pathogen. This assay provides a more realistic measure of practical efficacy. [9]* Materials:

    • Healthy, young plant leaves (e.g., tomato, cucumber)

    • Test compounds formulated as an emulsifiable concentrate or suspension

    • Spore suspension of the target pathogen (e.g., Botrytis cinerea)

    • Moist chambers (e.g., plastic boxes with wet paper towels)

  • Procedure:

    • Compound Application: Prepare aqueous solutions of the test compounds at various concentrations (e.g., 25, 50, 100, 200 mg/L), often including a surfactant to ensure even coverage. Spray the solutions onto the upper surface of detached leaves until runoff. A control group is sprayed with water and surfactant only.

    • Drying: Allow the leaves to air-dry completely for 2-4 hours.

    • Inoculation: Place a droplet of the fungal spore suspension (e.g., 1x10⁵ spores/mL) onto the center of each treated leaf.

    • Incubation: Place the inoculated leaves in a moist chamber and incubate under appropriate light and temperature conditions (e.g., 22°C with a 12h photoperiod) for 3-5 days.

    • Assessment: Measure the diameter of the resulting lesions on each leaf.

    • Calculation: Calculate the protective effect (%) using the formula: Protective Effect (%) = [(Lc - Lt) / Lc] × 100 Where Lc is the average lesion diameter of the control and Lt is the average lesion diameter of the treated leaves.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1).
  • BenchChem. (n.d.). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. BenchChem Technical Guides.
  • Huppatz, J. L., et al. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.
  • Anonymous. (2024).
  • Anonymous. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • Anonymous. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • Anonymous. (n.d.). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action.
  • Anonymous. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
  • Anonymous. (n.d.). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals.
  • Anonymous. (2024).
  • Anonymous. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
  • Anonymous. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI.
  • Anonymous. (2025). Laboratory bioassay of four fungicides against mycelial growth of Alternaria brassicae. (PDF).
  • Anonymous. (2021).
  • Anonymous. (n.d.).

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The Pyrazole Scaffold: A Privileged Structure in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Pyrazoles in Crop Protection

Pyrazoles, five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, have emerged as a cornerstone in the development of modern agrochemicals. Their inherent chemical versatility, characterized by a stable aromatic ring and multiple sites for substitution, allows for extensive structural modifications. This adaptability has led to a diverse array of derivatives with potent and specific biological activities. In the highly competitive agrochemical industry, pyrazole-based compounds have achieved significant commercial success as fungicides, herbicides, and insecticides, playing a pivotal role in safeguarding crop yields and promoting sustainable agricultural practices. This guide provides an in-depth exploration of the application of pyrazoles in agrochemical synthesis, complete with detailed protocols, quantitative data, and mechanistic insights for researchers, scientists, and professionals in the field of drug development. The pyrazole scaffold is considered a "privileged" structure in agrochemical discovery, a testament to its recurring presence in a variety of successful commercial products. This is attributed to its remarkable ability to interact with a wide range of biological targets in pests, weeds, and pathogenic fungi.

I. Pyrazole-Based Fungicides: Harnessing the Power of Succinate Dehydrogenase Inhibition

A significant and commercially successful class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds effectively disrupt the fungal mitochondrial respiratory chain, a critical process for energy production. The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides, which includes prominent examples such as fluxapyroxad, bixafen, and penthiopyrad.

Mechanism of Action: A Molecular Look at SDHI Fungicides

SDHI fungicides target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Q-site) of this complex, they block the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death. This mode of action is effective in preventing spore germination and inhibiting mycelial growth.

Caption: Mechanism of action of pyrazole-based SDHI fungicides.

Quantitative Data: Efficacy of Pyrazole Fungicides

The following table summarizes the in vitro antifungal activity (EC50 values) of representative pyrazole fungicides against various phytopathogenic fungi. Lower EC50 values indicate higher potency.

CompoundRhizoctonia solani (EC50 µg/mL)Fusarium graminearum (EC50 µM)Valsa mali (EC50 mg/L)Sclerotinia sclerotiorum (EC50 µM)Reference(s)
Fluxapyroxad0.103---
Boscalid0.741>509.19-
Thifluzamide->50-33.2
Compound 7d0.046---
Compound 12b0.046---
Compound 12I-i---2.2
Compound 6i--1.77-
Compound 19i--1.97-
Compound 1v-0.0530--
Compound Ip-0.93 (µg/mL)--
Experimental Protocol: Synthesis of Fluxapyroxad

The synthesis of fluxapyroxad involves the preparation of two key intermediates: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, followed by their coupling.

Part A: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Step 1: Difluoroacetylation. The ethyl ester of difluoroacetoacetic acid is reacted with triethyl orthoformate in the presence of acetic anhydride.

  • Step 2: Cyclization. The product from Step 1 is treated with methyl hydrazine to form the pyrazole ring. This reaction yields a mixture of isomers, with the desired product being the major component.

  • Step 3: Hydrolysis. The resulting ester is hydrolyzed with sodium hydroxide to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Part B: Synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine

  • Step 1: Suzuki-Miyaura Coupling. o-chloronitrobenzene is coupled with (3,4,5-trifluorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., toluene and water).

  • Step 2: Reduction. The resulting 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl is reduced to the corresponding amine using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Part C: Amide Coupling to form Fluxapyroxad

  • Step 1: Activation of the Carboxylic Acid. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is converted to its acid chloride by reacting with a chlorinating agent like thionyl chloride.

  • Step 2: Amidation. The acid chloride is then reacted with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield fluxapyroxad.

II. Pyrazole-Based Herbicides: Targeting Essential Plant Enzymes

Pyrazole derivatives are prominent in the development of herbicides that target crucial enzymes in plants. A major class of these herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for the biosynthesis of plastoquinone and tocopherols. Notable examples include pyrasulfotole and topramezone.

Mechanism of Action: Disrupting Photosynthesis through HPPD Inhibition

HPPD-inhibiting herbicides block the enzymatic conversion of 4-hydroxyphenylpyruvate to homogentisate. This inhibition leads to a deficiency in plastoquinone, an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. Without the protective effect of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching of new plant growth and eventual plant death. Some pyrazole herbicides are pro-herbicides, meaning they are converted to the active HPPD-inhibiting metabolite within the plant.

Caption: Mechanism of action of pyrazole-based HPPD-inhibiting herbicides.

Quantitative Data: Inhibitory Activity of Pyrazole Herbicides

The following table presents the inhibitory concentrations (IC50) of a pyrazole herbicide metabolite against the target HPPD enzyme.

CompoundTarget EnzymeIC50Reference(s)
Active metabolite of Pyrazolate and Pyrazoxyfen4-hydroxyphenylpyruvate dioxygenase (HPPD)13 nM
Pyrazolate4-hydroxyphenylpyruvate dioxygenase (HPPD)52 nM
Pyrazoxyfen4-hydroxyphenylpyruvate dioxygenase (HPPD)7.5 µM
Compound Z9Arabidopsis thaliana HPPD (AtHPPD)0.05 µM
Experimental Protocol: Synthesis of Pyrasulfotole

The synthesis of pyrasulfotole can be achieved through a multi-step process.

  • Step 1: Synthesis of the Benzoyl Chloride Intermediate. 2-chloro-4-trifluoromethylbenzoic acid is reacted with sodium methylsulfide, followed by oxidation with hydrogen peroxide to form the corresponding sulfone. This is then treated with a chlorinating agent such as sulfonyl chloride to yield the benzoyl chloride.

  • Step 2: Synthesis of the Pyrazolone Intermediate. 1,3-dimethyl-5-pyrazolone is a commercially available starting material or can be synthesized.

  • Step 3: Condensation. The benzoyl chloride intermediate from Step 1 is reacted with 1,3-dimethyl-5-pyrazolone in the presence of a base to yield pyrasulfotole.

III. Pyrazole-Based Insecticides: Neurotoxic Activity through GABA Receptor Blockade

Phenylpyrazole insecticides, characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom, are a significant class of broad-spectrum insecticides. Fipronil is a prominent example of this class.

Mechanism of Action: Disrupting the Insect Nervous System

Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects. GABA is an inhibitory neurotransmitter, and its binding to the GABA receptor opens the chloride channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. By blocking this channel, phenylpyrazoles prevent the influx of chloride ions, resulting in hyperexcitation of the insect's nervous system, paralysis, and eventual death. This mode of action provides selectivity towards insects as the binding affinity of these compounds to insect GABA receptors is significantly higher than to mammalian receptors.

Caption: Mechanism of action of phenylpyrazole insecticides.

Quantitative Data: Toxicity of Pyrazole Insecticides

The following table provides the median lethal concentration (LC50) values of fipronil against various insect pests.

Pest SpeciesLC50Reference(s)
Haemaphysalis bispinosa (tick)0.53 ppm
Rhipicephalus (Boophilus) microplus (tick)0.75 ppm
Dieldrin susceptible houseflies0.4 mg/L
Dieldrin resistant houseflies36 mg/L
European wireworm (Agriotes obscurus)0.0001%
Experimental Protocol: Synthesis of Fipronil

The synthesis of fipronil is a complex process involving the construction of the pyrazole ring followed by the introduction of the trifluoromethylsulfinyl group.

  • Step 1: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. This key intermediate is synthesized by reacting 2,6-dichloro-4-trifluoromethylaniline with a suitable dicyano compound, followed by cyclization.

  • Step 2: Introduction of the Thioether. The intermediate from Step 1 is reacted with a source of the trifluoromethylthio group.

  • Step 3: Oxidation. The resulting thioether is oxidized to the corresponding sulfinyl group to yield fipronil.

IV. Structure-Activity Relationships (SAR): Fine-Tuning for Optimal Performance

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any attached phenyl rings. SAR studies are crucial for optimizing the efficacy, selectivity, and safety of these agrochemicals.

For pyrazole carboxamide fungicides, for instance, the presence of a methyl group ortho to the carboxanilide function is often important for good activity. The nature of the substituents on the aniline ring also significantly influences the fungicidal spectrum and potency. In the case of HPPD-inhibiting herbicides, modifications to the benzoyl moiety and the pyrazole ring can affect both the inhibitory activity and crop selectivity. For phenylpyrazole insecticides, variations in the substituents on the phenyl ring can modulate the insecticidal activity and selectivity.

Conclusion: The Future of Pyrazoles in Agrochemicals

The pyrazole scaffold continues to be a highly fruitful area of research and development in the agrochemical industry. Its versatility and proven track record in producing highly effective fungicides, herbicides, and insecticides ensure its continued importance. Future research will likely focus on the discovery of novel pyrazole derivatives with new modes of action to combat the growing issue of pest and pathogen resistance. Furthermore, the development of more sustainable and environmentally benign synthetic routes for these valuable compounds will be a key priority. The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will undoubtedly accelerate the design and optimization of the next generation of pyrazole-based agrochemicals.

References

  • An improved and practical method is reported here for accessing 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine (1), a key intermediate for Fluxapyroxad. The overall yield for the preparation of 1 was 73%, with a purity of 99.88%, after a three-step process. More importantly, this process was an improvement in the manufacture of biphenyl compounds by Suzuki–Miyaura coupling, which enabled catalyst loading as low as 0.04 mol %. This method could provide an economic and environment-friendly process

The Cornerstone Intermediate: Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its substituted pyrazole core is a key pharmacophore found in numerous approved drugs and clinical candidates. This guide provides a comprehensive overview of its synthesis, characterization, and application as a pivotal intermediate. We delve into the mechanistic rationale behind the synthetic protocols and detail key downstream transformations—such as ester hydrolysis and amide formation—that are fundamental to the elaboration of this scaffold into potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in pharmaceutical chemistry, renowned for its broad spectrum of biological activities.[1] Its presence in blockbuster drugs like the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil underscores the therapeutic importance of this heterocycle.[2][3] this compound serves as a pre-functionalized, stable, and reactive starting material for accessing a diverse array of more complex molecules.[4] Its structure features two key points for chemical modification: the methyl ester at the C5 position and the pyrazole ring itself, which can influence the physicochemical properties and biological activity of the final compound.

The strategic placement of the N-methyl and C3-methyl groups in this intermediate offers a distinct advantage by blocking potential sites of metabolism and providing a specific steric and electronic profile, guiding molecular interactions with biological targets. This application note will first detail a robust laboratory-scale synthesis of the title compound, followed by validated protocols for its conversion into key synthons for drug discovery.

Synthesis of this compound

The most reliable and common method for constructing the polysubstituted pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] The following two-step protocol is adapted from established methodologies for preparing pyrazole-5-carboxylates and provides a clear pathway to the target intermediate.[6]

Logical Workflow for Synthesis

The synthesis begins with the formation of a 1,3-dicarbonyl precursor via a Claisen condensation, which is then reacted with methylhydrazine in a cyclization reaction to form the pyrazole ring.

Synthesis_Workflow A Acetone + Dimethyl Oxalate C Step 1: Claisen Condensation (Formation of Diketoester Intermediate) A->C B Sodium Methoxide (Base) B->C E Step 2: Cyclocondensation (Pyrazole Ring Formation) C->E Intermediate D Methylhydrazine D->E F Methyl 1,3-dimethyl-1H- pyrazole-5-carboxylate E->F

Caption: Two-step synthesis workflow for the target intermediate.

Protocol 2.1: Synthesis of this compound

Materials:

  • Acetone (ACS grade, anhydrous)

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH, anhydrous)

  • Methylhydrazine (40% aqueous solution or anhydrous)

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Step 1: Preparation of Sodium (E)-1,1-dimethoxy-4-methyl-1,2-dioxopentan-3-ide (Diketoester Intermediate)

  • To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous methanol (150 mL).

  • Carefully add sodium methoxide (27.0 g, 0.5 mol) to the methanol at room temperature. Stir until fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a mixture of dimethyl oxalate (59.0 g, 0.5 mol) and anhydrous acetone (29.0 g, 0.5 mol).

  • Add the dimethyl oxalate/acetone mixture dropwise to the cooled sodium methoxide solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. A precipitate will form.

  • The resulting slurry containing the intermediate is used directly in the next step without isolation.

Causality & Expertise: The Claisen condensation between an ester (dimethyl oxalate) and a ketone (acetone) requires a strong base, like sodium methoxide, to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate. Keeping the temperature low during the addition minimizes self-condensation of acetone and other side reactions. Using the intermediate in situ is efficient as it is sensitive to hydrolysis.

Step 2: Cyclocondensation with Methylhydrazine

  • Cool the slurry from Step 1 back to 0-5 °C in an ice bath.

  • Slowly add methylhydrazine (25.3 g, 0.55 mol, assuming anhydrous; adjust for aqueous solution) dropwise, maintaining the internal temperature below 15 °C.[6]

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the reaction mixture with 1M HCl to a pH of ~7.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the remaining residue, add water (100 mL) and extract with toluene (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain this compound as a liquid.

Causality & Expertise: Methylhydrazine acts as a dinucleophile. The more nucleophilic unsubstituted nitrogen first attacks one of the carbonyl groups of the diketoester. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrazole ring. Toluene is chosen for extraction due to its ability to dissolve the product while having low solubility in water, facilitating a clean separation.

Characterization Data
PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Liquid
Density 1.150 g/mL at 25 °C
Refractive Index n20/D 1.491
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.9 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~6.7 (s, 1H, pyrazole-H), ~2.3 (s, 3H, C-CH₃)Predicted based on analogous structures[7]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~162 (C=O), ~148 (C3), ~140 (C5), ~108 (C4), ~52 (O-CH₃), ~36 (N-CH₃), ~13 (C-CH₃)Predicted based on analogous structures[7]

Application in Pharmaceutical Synthesis: Key Transformations

The utility of this compound as an intermediate stems from the reactivity of its ester functional group. The two most critical transformations in early-stage drug discovery are hydrolysis to the carboxylic acid and subsequent conversion to an amide. The carboxylic acid can act as a handle for further modifications, while the amide bond is a cornerstone of peptide and small molecule drug design, often forming key hydrogen bond interactions with protein targets.

Logical Workflow for Downstream Functionalization

Functionalization_Workflow cluster_0 Intermediate Processing cluster_1 Amide Synthesis A Methyl 1,3-dimethyl-1H- pyrazole-5-carboxylate B Protocol 3.1: Ester Hydrolysis A->B C 1,3-Dimethyl-1H- pyrazole-5-carboxylic acid B->C D Protocol 3.2: Amide Coupling C->D F 1,3-Dimethyl-1H-pyrazole- 5-carboxamide Derivative D->F E Primary/Secondary Amine (R-NH₂) E->D

Caption: Key transformations of the intermediate for drug discovery.

Protocol 3.1: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Rationale: Basic hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used. The resulting carboxylate salt is protonated in an acidic workup to yield the free carboxylic acid.[8]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 3M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 32.4 mmol) in a mixture of THF (30 mL) and water (15 mL).

  • Add lithium hydroxide monohydrate (2.72 g, 64.8 mmol, 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 3M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo to afford 1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a white solid, which can be further purified by recrystallization if necessary.[9]

Protocol 3.2: Conversion to a Pyrazole-5-Carboxamide Derivative

Rationale: The formation of an amide bond from a carboxylic acid is a cornerstone reaction in pharmaceutical synthesis. It typically requires activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like EDC/HOBt or HATU. This protocol uses the robust SOCl₂ method.[10]

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • A primary or secondary amine of choice (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To an oven-dried 100 mL flask under a nitrogen atmosphere, add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (4.0 g, 28.5 mmol) and suspend it in anhydrous DCM (40 mL).

  • Add thionyl chloride (4.0 mL, 57.0 mmol, 2.0 eq.) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 40 °C) for 2 hours. The suspension should become a clear solution as the acid chloride forms.

  • Cool the reaction mixture to room temperature and concentrate under vacuum to remove excess SOCl₂ and DCM. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of SOCl₂.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM (40 mL) and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (e.g., benzylamine, 3.05 g, 28.5 mmol, 1.0 eq.) and triethylamine (5.9 mL, 42.8 mmol, 1.5 eq.) in anhydrous DCM (20 mL).

  • Add the amine solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM (50 mL) and wash with water (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the desired amide.

Self-Validation and Trustworthiness: Each protocol includes clear monitoring steps (TLC) and purification procedures (distillation, extraction, chromatography, recrystallization) to ensure the identity and purity of the synthesized compounds. The expected physical state of the products is described, and characterization data provides a benchmark for validation.

Safety and Handling

Pyrazole derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and nitrile gloves.[5][11]

  • This compound: May be harmful if swallowed. Handle in a well-ventilated fume hood.

  • Methylhydrazine: Is a toxic and flammable substance. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.

  • Sodium Methoxide: Corrosive. Reacts violently with water. Handle under anhydrous conditions.

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts with water to release toxic HCl and SO₂ gas. Must be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and dispose of chemical waste according to institutional and local regulations.[12]

Conclusion

This compound is a high-value intermediate for pharmaceutical research. The synthetic and derivatization protocols provided herein are robust, scalable, and grounded in established chemical principles. By understanding the causality behind each experimental step, from the initial ring formation to the crucial transformations of the ester functional group, researchers can confidently utilize this building block to construct novel molecular architectures for the discovery of next-generation therapeutics.

References

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
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  • Methyl 1,3-dimethyl-1H-pyrazole-5-carboxyl
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  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
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  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed.
  • Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxyl
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  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC - NIH.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • Method for preparing sildenafil citrate.
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  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.
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  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Europe PMC.
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  • 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis. ChemicalBook.
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Application Notes and Protocols for the Purification of Pyrazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification in Pyrazole Chemistry

Pyrazole and its derivatives represent a cornerstone of modern medicinal chemistry and drug discovery. These five-membered aromatic heterocycles are key pharmacophores found in a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various compounds with anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthesis of these valuable molecules, however, is often accompanied by the formation of impurities, such as regioisomers, unreacted starting materials, and side-products.[4] Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of a compound's biological activity, safety, and suitability for further development.

Column chromatography, particularly flash chromatography, stands as the most prevalent and versatile technique for the purification of pyrazole derivatives at the laboratory scale.[5] Its efficacy hinges on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. This guide provides a comprehensive framework for developing, executing, and troubleshooting column chromatography protocols tailored specifically for the unique chemical properties of pyrazole derivatives.

Part 1: Foundational Principles for Pyrazole Purification

A successful separation is built on a solid understanding of the analyte's properties and its interaction with the chromatographic system.

The Physicochemical Landscape of Pyrazoles

The polarity of a pyrazole derivative is a composite of the pyrazole ring itself and its substituents. The ring contains two adjacent nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, contributing to a moderate degree of polarity. However, the overall polarity is heavily influenced by the functional groups attached to the ring.[2]

  • Non-polar Substituents: Alkyl and aryl groups decrease the overall polarity, making the compound more soluble in non-polar solvents like hexane.

  • Polar Substituents: Groups like amines (-NH2), hydroxyls (-OH), or carboxyls (-COOH) significantly increase polarity, enhancing solubility in solvents like ethyl acetate or methanol.[2]

  • Hydrogen Bonding: The N-H proton of an unsubstituted pyrazole can act as a hydrogen bond donor, while both nitrogen atoms can act as acceptors. This influences interactions with polar stationary phases and solvents.

Understanding these characteristics is the first step in selecting an appropriate stationary and mobile phase.[6]

Selecting the Chromatographic System

The "selectivity" of a separation—the ability of the system to distinguish between different compounds—is governed by the choice of stationary and mobile phases.[7]

The stationary phase is the solid adsorbent packed into the column. For pyrazole derivatives, the choice is critical and depends on the compound's stability and polarity.

Stationary PhasePrimary Application for PyrazolesAdvantagesDisadvantages & Mitigation
Silica Gel (SiO₂) (Normal-Phase) The most common choice for a wide range of pyrazole derivatives.High resolving power, cost-effective, wide availability.Acidic surface can cause decomposition of sensitive compounds or strong adsorption (tailing) of basic pyrazoles.[8][9] Mitigation: Add a small amount of base (e.g., 0.1-1% triethylamine) to the mobile phase to neutralize active sites.[9]
Alumina (Al₂O₃) (Normal-Phase) Purification of acid-sensitive pyrazole derivatives.Available in neutral, basic, or acidic forms, allowing for tailored separations.Generally lower resolving power than silica gel; activity can be inconsistent.
Amine-Functionalized Silica (NH₂) Excellent for purifying pyrazoles with basic nitrogen atoms to prevent peak tailing.Reduces non-specific interactions with acidic silanol groups, leading to sharper peaks and better separation.[7][10]More expensive than standard silica gel.
Reversed-Phase (C18, C8) For highly polar or water-soluble pyrazole derivatives.Separates based on hydrophobicity; useful when normal-phase fails.[11][12]Requires aqueous mobile phases; may not be suitable for compounds with poor water solubility.

The mobile phase is the solvent that moves the sample through the column. Its polarity is adjusted to control the elution speed of the compounds. The entire method development process begins with Thin-Layer Chromatography (TLC).[13]

  • TLC as a Predictive Tool: TLC is an indispensable preliminary step. It allows for rapid screening of various solvent systems to find one that provides good separation between the desired pyrazole and its impurities.[4]

  • Target Rf Value: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4 . This range typically ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front (Rf > 0.5) or taking too long to elute (Rf < 0.1).[14]

  • Common Solvent Systems: For normal-phase chromatography of pyrazoles, mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) are standard.[1][15][16] For very polar pyrazoles, methanol may be added to the mobile phase.

Common SolventsPolarity IndexTypical Use Case for Pyrazoles
n-Hexane / Heptane0.1Non-polar base eluent.
Dichloromethane (DCM)3.1Mid-polarity component; good solvent for many organics.
Ethyl Acetate (EtOAc)4.4Common polar component, often mixed with hexanes.[1]
Acetonitrile (ACN)5.8Used in both normal- and reversed-phase systems.
Methanol (MeOH)5.1Strong polar component for eluting highly polar pyrazoles.

Part 2: A Step-by-Step Protocol for Flash Chromatography

This section details a general protocol for purifying a moderately polar pyrazole derivative using silica gel flash chromatography.

Workflow for Pyrazole Purification

The overall process can be visualized as a linear progression from initial analysis to final product isolation.

G cluster_prep Preparation & Setup cluster_run Execution cluster_post Workup & Analysis TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Column Packing (Prepare Silica Slurry) TLC->Pack Load 3. Sample Loading (Dry or Wet Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap Analyze 9. Purity Confirmation (NMR, MS) Evap->Analyze

Caption: General workflow for pyrazole purification by flash column chromatography.

Step 1: Preliminary Analysis by TLC

Objective: To identify a mobile phase that separates the target pyrazole from impurities with a target Rf of 0.2-0.4.

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc).

  • Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the plate in a TLC chamber containing a test solvent system (e.g., start with 20% EtOAc in Hexane). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[13] If necessary, use a chemical stain (e.g., vanillin) to see UV-inactive compounds.[17]

  • Optimize: Calculate the Rf of the spots. Adjust the polarity of the solvent system until the desired pyrazole spot has an Rf ≈ 0.2-0.4 and is well-separated from other spots.

Step 2: Column Preparation (Slurry Packing)

Objective: To create a uniformly packed column bed free of cracks or air bubbles.[9]

  • Select Column Size: Choose a column diameter based on the mass of crude material. A common guideline is a silica gel mass of 20-100 times the sample mass (e.g., for 200 mg of crude, use 10-20 g of silica).[9]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane) to form a free-flowing slurry.

  • Pack Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column. Use gentle air pressure or tapping to help the silica settle into a compact, uniform bed.

  • Equilibrate: Allow excess solvent to drain until it is level with the top of the silica bed, ensuring the bed never runs dry. Add another thin layer of sand on top to protect the silica surface.

Step 3: Sample Loading

Objective: To apply the sample to the column in a narrow, concentrated band for optimal separation.

  • Method A: Dry Loading (Recommended)

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3x the mass of the crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Method B: Wet Loading

    • Dissolve the crude product in the absolute minimum amount of the mobile phase or a less polar solvent.

    • Using a pipette, carefully apply the solution to the top of the column bed, ensuring not to disturb the surface.

    • Allow the sample to absorb completely into the silica bed before adding more eluent.

Step 4: Elution and Fraction Collection

Objective: To pass the mobile phase through the column to separate and collect the components.

  • Add Eluent: Carefully fill the column with the mobile phase.

  • Apply Pressure: Use gentle, steady pressure from a flash chromatography system or an air line to push the solvent through the column at a steady flow rate.

  • Collect Fractions: Begin collecting the eluent in test tubes or vials as it exits the column. The size of the fractions depends on the column size and expected separation.

  • Gradient Elution (Optional): If the separation between compounds is large, you can gradually increase the polarity of the mobile phase during the run (e.g., from 10% EtOAc to 30% EtOAc) to speed up the elution of more polar compounds.[9]

Step 5: Product Isolation and Analysis

Objective: To identify pure fractions, combine them, and confirm the identity and purity of the isolated pyrazole.

  • Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combine Fractions: Combine all fractions that contain only the pure desired compound.

  • Remove Solvent: Concentrate the combined pure fractions using a rotary evaporator.

  • Final Analysis: Obtain the mass of the pure product and confirm its identity and purity using analytical techniques such as NMR, LC-MS, or melting point determination.[1][18]

Part 3: Advanced Troubleshooting and Method Development

Even with a well-planned protocol, challenges can arise. A systematic approach to troubleshooting is key.

Troubleshooting Decision Pathway

G start Problem Observed (e.g., Poor Separation, Tailing) check_tlc Was initial TLC separation clear? start->check_tlc reoptimize_mp Re-optimize Mobile Phase (Try different solvents/ratios) check_tlc->reoptimize_mp No check_loading How was the column loaded? check_tlc->check_loading Yes check_sp Consider Stationary Phase (Is compound acid-sensitive?) reoptimize_mp->check_sp change_sp Switch to Alumina or Amino-Silica. Add Et3N to eluent. check_sp->change_sp overload Overloaded Column or Poor Loading Technique? check_loading->overload reduce_load Reduce Sample Load. Use Dry Loading. overload->reduce_load Yes check_packing Column Packed Poorly? (Cracks, Channels) overload->check_packing No repack Repack Column Carefully check_packing->repack Yes

Caption: Decision-making flowchart for troubleshooting common column chromatography issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution - Mobile phase lacks selectivity. - Column was overloaded.- Re-optimize the mobile phase with TLC, trying different solvent classes (e.g., substitute EtOAc with DCM/MeOH).[9] - Reduce the amount of sample loaded relative to the silica mass (aim for 1-2%).[9]
Compound Decomposes on Column - The pyrazole derivative is sensitive to the acidic silica gel.- Test compound stability on a TLC plate first.[8] - Deactivate the silica by adding 0.1-1% triethylamine (Et₃N) to the eluent. - Switch to a less acidic stationary phase like neutral alumina.[9]
Severe Peak Tailing - Strong interaction between basic pyrazole nitrogen and acidic silanol groups. - Column overload.- Add 0.1-1% triethylamine to the mobile phase to compete for active sites.[9] - Use an amine-functionalized or alumina column. - Ensure the sample load is not too high.
Compound Will Not Elute - Mobile phase is not polar enough. - Compound may have irreversibly adsorbed or decomposed.- Gradually increase the polarity of the eluent (gradient elution).[9] - If decomposition is suspected, see the solution for decomposition above.
Compound Elutes in Solvent Front - Mobile phase is too polar.- Start again with a significantly less polar solvent system (e.g., if 20% EtOAc failed, try 5% EtOAc in Hexane).[8]
Irregular Elution / Mixed Fractions - Poorly packed column with channels or cracks. - Sample was not loaded evenly or was applied in too much solvent.- Repack the column, ensuring the slurry is homogeneous and the bed is settled evenly.[9] - Use the dry loading technique to ensure a tight, even sample band.

Conclusion

The purification of pyrazole derivatives by column chromatography is a systematic process that marries chemical principles with practical laboratory technique. Success is not accidental; it is the result of methodical planning, beginning with a thorough TLC analysis to develop a selective mobile phase, followed by careful column preparation and execution. By understanding the inherent properties of pyrazoles and anticipating potential challenges such as regioisomer separation and acid sensitivity, researchers can confidently implement and troubleshoot their purification protocols. This structured approach ensures the isolation of high-purity materials, which is fundamental to advancing research and development in the vital field of medicinal chemistry.

References

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  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Supporting Information.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
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  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • PubMed. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity.
  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.).
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  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
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  • ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry.
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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). strategies to avoid unwanted isomer formation in pyrazole synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolium-Based Compounds.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Which is best column for analyzing oligomers in pyrazole compounds by HPLC?. (2013).
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  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide.
  • MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ACS Publications. (n.d.). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society.
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Application Notes and Protocols for the Analytical Characterization of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Topic: Analytical Techniques for Pyrazole Carboxylate Characterization

Introduction

Pyrazole and its derivatives, particularly pyrazole carboxylates, represent a cornerstone in medicinal chemistry and materials science.[1] These heterocyclic compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, making them pivotal scaffolds in drug discovery.[1][2] The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This guide provides a comprehensive overview of key analytical techniques and detailed protocols for the robust characterization of pyrazole carboxylates.

The general structure of a pyrazole carboxylate consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a carboxylate group (e.g., an ester or a carboxylic acid). The positioning of substituents on the pyrazole ring significantly influences the molecule's chemical properties and biological activity, necessitating a multi-technique approach for unambiguous identification and quantification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][3] For pyrazole carboxylates, ¹H and ¹³C NMR are indispensable for confirming the molecular structure, identifying isomers, and assessing purity.[3]

Why NMR is Essential for Pyrazole Carboxylates:
  • Structural Isomerism: The pyrazole ring can be substituted at various positions. NMR, particularly 2D techniques like COSY, HSQC, and HMBC, can definitively establish the connectivity of atoms and distinguish between constitutional isomers.[1]

  • Tautomerism: N-unsubstituted pyrazoles can exist in tautomeric forms. NMR spectroscopy, sometimes in conjunction with solid-state NMR and computational studies, can help identify the predominant tautomer in solution or the solid state.[4]

  • Chemical Environment: The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment. The electron-withdrawing nature of the carboxylate group and other substituents will influence the spectral positions of the pyrazole ring atoms, providing key structural clues.[5][6][7]

¹H and ¹³C NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the pyrazole carboxylate sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube.[1] The choice of solvent is critical; for instance, DMSO-d₆ is useful for observing exchangeable protons like N-H.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. Instrument Setup and Data Acquisition:

  • The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[8]
  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans are required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
  • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations between protons and carbons for unambiguous structural assignment.

3. Data Interpretation:

  • Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
  • Analyze the ¹H NMR spectrum for chemical shifts, signal multiplicities (singlet, doublet, etc.), and coupling constants (J).
  • Analyze the ¹³C NMR spectrum for the number of signals and their chemical shifts.
Expected Spectral Data

The following table summarizes typical chemical shift ranges for a representative pyrazole carboxylate, such as ethyl 1H-pyrazole-4-carboxylate.[9][10]

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Pyrazole C3-H & C5-H~8.0-8.2 (singlets)C3: ~139, C5: ~139In symmetrically substituted pyrazoles, these may be equivalent.[9][11][12]
Pyrazole C4N/A~110-120This carbon is substituted with the carboxylate group.
Pyrazole N-HHighly variable, often broad (e.g., 5-13 ppm)N/AMay not be observed in all solvents; dependent on concentration and temperature.
Carboxylate C=ON/A~160-170
Ester -OCH₂-~4.3 (quartet)~60-65
Ester -CH₃~1.3 (triplet)~14-15

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the pyrazole ring.[13]

II. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of pyrazole carboxylates and confirming their elemental composition.[1]

Why MS is Crucial:
  • Molecular Weight Confirmation: MS provides the molecular weight of the compound, which is a fundamental piece of data for characterization.

  • Elemental Composition: High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule with high precision, allowing for the calculation of its molecular formula.[1]

  • Structural Information: The fragmentation patterns observed in techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS) can offer valuable clues about the molecule's structure and connectivity.[1][14][15]

Mass Spectrometry Protocol (LC-MS with ESI)

1. Sample Preparation:

  • Prepare a dilute solution of the pyrazole carboxylate (typically 0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]
  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[1]

2. Instrument Setup (LC-MS with Electrospray Ionization - ESI):

  • Couple a High-Performance Liquid Chromatography (HPLC) system to the mass spectrometer.
  • Select an appropriate HPLC column (e.g., C18 reverse-phase) and mobile phase. A common mobile phase for pyrazole derivatives is a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.[16]
  • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.[1]
  • Set the ESI source parameters. For pyrazole carboxylates, positive ion mode ([M+H]⁺) is often effective. Optimize parameters like capillary voltage, cone voltage, and desolvation gas flow to maximize the signal of the analyte.[1]

3. Data Acquisition:

  • Acquire data in full scan mode to detect all ions within a specified mass range.
  • For HRMS, ensure the instrument is operating at the required resolution.
  • To obtain fragmentation data for structural elucidation, perform MS/MS experiments by selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID).

4. Data Analysis:

  • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
  • For HRMS data, use the exact mass to calculate the molecular formula.
  • Analyze the fragmentation pattern to gain structural insights. Common fragmentation pathways for pyrazole derivatives may involve cleavage of the pyrazole ring or loss of substituents.[14]
III. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For pyrazole carboxylates, it is the primary method for determining purity and isolating impurities for further characterization.

Why HPLC is Important:
  • Purity Determination: HPLC can separate the target pyrazole carboxylate from starting materials, by-products, and degradation products. The peak area percentage is commonly used to assess purity.[17]

  • Quantification: With proper calibration, HPLC can be used to accurately determine the concentration of the pyrazole carboxylate in a sample.

  • Preparative Separation: HPLC can be scaled up to isolate larger quantities of the pure compound for further testing or use.[16]

Reverse-Phase HPLC Protocol

1. Sample and Mobile Phase Preparation:

  • Prepare a stock solution of the pyrazole carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as needed.
  • Prepare the mobile phase. A common mobile phase for pyrazoline derivatives consists of a mixture of water (often with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like methanol or acetonitrile.[18]
  • Filter and degas the mobile phase to prevent blockages and ensure a stable baseline.

2. Chromatographic Conditions:

Parameter Typical Value Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like pyrazole carboxylates.[18]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAllows for the elution of compounds with a range of polarities.[16]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.[18]
Column Temperature 25-30 °CMaintains consistent retention times.[18]
Injection Volume 5-20 µLA typical volume for analytical HPLC.
Detection UV at a suitable wavelength (e.g., 210-280 nm)Pyrazole rings typically have strong UV absorbance in this range.

3. Data Analysis:

  • Identify the peak corresponding to the pyrazole carboxylate based on its retention time.
  • Integrate the peak areas of all components in the chromatogram.
  • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It is an excellent complementary technique to NMR and MS for confirming the presence of key structural features in pyrazole carboxylates.[19]

Why FT-IR is Useful:
  • Functional Group Confirmation: FT-IR can confirm the presence of characteristic functional groups such as N-H (in N-unsubstituted pyrazoles), C=O (from the carboxylate), and C-O bonds.[20][21]

  • Structural Verification: The overall fingerprint region of the spectrum provides a unique pattern for a specific molecule, which can be used for identification by comparison with a reference spectrum.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

  • Place a small amount of the solid pyrazole carboxylate sample directly onto the ATR crystal. No further preparation is typically needed.

2. Data Acquisition:

  • Press the sample against the crystal using the instrument's pressure arm to ensure good contact.
  • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[22]
  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

3. Data Interpretation:

  • Analyze the spectrum for characteristic absorption bands.
Functional Group Typical Wavenumber (cm⁻¹) Appearance
N-H Stretch3100-3500Medium to broad
C-H Stretch (Aromatic)3000-3100Sharp, medium
C-H Stretch (Aliphatic)2850-3000Sharp, medium
C=O Stretch (Ester)1700-1750Strong, sharp
C=N Stretch~1600Medium
C=C Stretch (Aromatic)1450-1600Medium to weak
C-O Stretch (Ester)1000-1300Strong

Note: The exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions like hydrogen bonding.[20][23][24]

V. Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[25][26] It provides unambiguous information about bond lengths, bond angles, and the overall molecular conformation.[25][27]

Why X-ray Diffraction is the Ultimate Proof:
  • Unambiguous Structure Determination: XRD provides a complete 3D model of the molecule as it exists in the crystal lattice.[25][28]

  • Stereochemistry and Conformation: It can definitively determine the absolute stereochemistry and the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: The crystal structure reveals how molecules pack together and interact via hydrogen bonds, π-stacking, and other non-covalent forces.[29]

Single-Crystal X-ray Diffraction Protocol

1. Crystal Growth (The Crucial Step):

  • The primary challenge is to grow a high-quality single crystal of the pyrazole carboxylate, typically 0.1-0.3 mm in size and free of defects.[25]
  • A common method is slow evaporation of a saturated solution.[30] Choose a solvent in which the compound is moderately soluble.
  • Other techniques include slow cooling of a saturated solution or vapor diffusion.
  • Patience is key; crystal growth can take days to weeks.[30]

2. Data Collection:

  • Carefully mount a suitable crystal on a goniometer head.
  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
  • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[31][32] The crystal is rotated to collect diffraction spots from all possible orientations.[25]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.
  • The structure is "solved" using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions.
  • This model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final, precise 3D structure.[31]
Workflow and Data Integration

A comprehensive characterization of a novel pyrazole carboxylate involves the integration of data from multiple techniques. The following workflow illustrates a logical progression.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary Confirmation cluster_definitive Definitive Structure Synthesis Synthesized Pyrazole Carboxylate NMR NMR (¹H, ¹³C) Synthesis->NMR Structure Elucidation MS LC-MS (HRMS) Synthesis->MS MW & Formula Confirmation FTIR FT-IR NMR->FTIR Functional Group Check HPLC HPLC (Purity) MS->HPLC Purity Assessment XRD X-ray Crystallography HPLC->XRD For Pure Sample

Caption: Integrated workflow for pyrazole carboxylate characterization.

Conclusion

The characterization of pyrazole carboxylates is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR and mass spectrometry provide the fundamental structural and molecular formula information. HPLC is essential for assessing purity, while FT-IR offers rapid confirmation of key functional groups. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction remains the definitive method. By following the protocols outlined in this guide, researchers can ensure the thorough and accurate characterization of these important molecules, paving the way for their successful application in drug development and materials science.

References
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Application Notes and Protocols for the Development of Novel Herbicides from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the discovery and development of novel herbicides derived from pyrazole intermediates. This document is structured to provide not just a set of instructions, but a strategic workflow grounded in scientific principles, guiding researchers from initial chemical synthesis to robust bioactivity screening.

I. Introduction: The Significance of Pyrazole Scaffolds in Herbicide Discovery

The pyrazole ring is a privileged scaffold in modern agrochemical research, forming the core of numerous commercially successful herbicides.[1][2][3] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of chemical stability and synthetic versatility.[3] This allows for the creation of a vast library of derivatives with diverse biological activities. Pyrazole-based compounds have been effectively developed as fungicides, insecticides, and notably, herbicides that are crucial for sustainable agriculture and global food security.[3][4]

Many potent pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][5][6] HPPD is a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols in plants.[5][6] Inhibition of this enzyme leads to the bleaching of new plant growth, followed by necrosis and eventual plant death, making it an effective and commercially validated herbicidal mode of action.[5][6] This guide will focus on the synthesis of pyrazole derivatives targeting HPPD, a proven strategy in the quest for novel weed management solutions.

II. Synthetic Chemistry: From Pyrazole Intermediates to Potential Herbicides

The synthesis of novel pyrazole-based herbicides typically begins with the construction of the core pyrazole ring, followed by functionalization to enhance herbicidal activity. A common and effective method for creating the pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Protocol 1: Synthesis of a Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone Intermediate

This protocol outlines the synthesis of a key pyrazole intermediate, which can be further modified to create a library of potential herbicidal compounds.[6]

Materials:

  • 1,3-diphenylpropane-1,3-dione

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Hydrazine hydrochloride (N₂H₄·2HCl)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Recrystallization apparatus

Procedure:

  • Synthesis of the enaminone: In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq) in an appropriate solvent. Add dimethylformamide dimethylacetal (DMF-DMA) (1.2 eq) and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization to form the pyrazole ring: To the solution containing the enaminone, add hydrazine hydrochloride (1.0 eq) and reflux the mixture in ethanol for 1.5 hours.[7]

  • Precipitation and isolation: After the reaction is complete, add an appropriate amount of distilled water to the solution while it is still warm to induce precipitation of the product.[7]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone.[7]

  • Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[4][6]

Workflow for Synthesis of Pyrazole Intermediate

SynthesisWorkflow A 1,3-diphenylpropane-1,3-dione + DMF-DMA B Enaminone Intermediate A->B Reaction D Cyclization (Reflux in Ethanol) B->D C Hydrazine Hydrochloride C->D E Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone D->E Precipitation F Purification (Recrystallization) E->F G Characterization (NMR, IR, HRMS) F->G

Caption: General workflow for the synthesis of a key pyrazole intermediate.

Protocol 2: Acylation of the Pyrazole Intermediate to Generate Candidate Herbicides

The synthesized pyrazole intermediate can be acylated to introduce various substituents, which is a key step in optimizing herbicidal activity.[6]

Materials:

  • Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone (from Protocol 1)

  • Various acyl chlorides or acid anhydrides (e.g., benzoyl chloride, p-methylbenzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone (1.0 eq) in the anhydrous solvent.

  • Addition of base: Add the base (1.2 eq) to the solution and cool the flask in an ice bath.

  • Acylation: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the cooled solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final acylated pyrazole derivatives using ¹H NMR, ¹³C NMR, IR, and HRMS.[6][7]

III. Biological Screening: Assessing Herbicidal Efficacy

Once a library of pyrazole derivatives has been synthesized, the next crucial step is to screen them for herbicidal activity. This is typically done through a series of bioassays, starting with simple in-vitro or small-scale whole-plant assays and progressing to more complex greenhouse and field trials for the most promising candidates.

Protocol 3: Whole-Plant Bioassay for Primary Screening of Herbicidal Activity

This protocol describes a robust method for the initial evaluation of the herbicidal effects of the synthesized compounds on target weed species.[8]

Materials:

  • Seeds of target weed species (e.g., barnyard grass (Echinochloa crus-galli), large crabgrass (Digitaria sanguinalis), common purslane (Portulaca oleracea))[9][10]

  • Seeds of a crop species for selectivity testing (e.g., maize, wheat)

  • Pots (3-4 inches in diameter) filled with a standard potting mix[11][12]

  • Synthesized pyrazole derivatives

  • A commercial herbicide as a positive control (e.g., Pyrazoxyfen, Mesotrione)[6][9]

  • Solvent for dissolving test compounds (e.g., acetone, DMSO)

  • Surfactant

  • Laboratory sprayer

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions

Procedure:

  • Plant Preparation: Sow the seeds of the weed and crop species in separate pots. Allow the plants to grow to the 2-3 leaf stage.[8][11]

  • Preparation of Test Solutions: Dissolve the synthesized pyrazole derivatives and the positive control herbicide in a suitable solvent to create stock solutions. Prepare a series of dilutions to test a range of concentrations. Add a surfactant to the final spray solutions to ensure proper leaf coverage.

  • Herbicide Application: Apply the test solutions to the plants using a laboratory sprayer to ensure uniform application.[8] Include a negative control group that is sprayed only with the solvent and surfactant solution.

  • Incubation: Place the treated plants in a growth chamber or greenhouse under controlled conditions.[8]

  • Data Collection and Analysis: Visually assess the plants for signs of herbicidal injury (e.g., bleaching, stunting, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).[12] Record the percentage of injury or growth inhibition compared to the negative control. For more quantitative data, measure plant height and fresh or dry weight. Calculate the EC₅₀ (half-maximal effective concentration) or GR₅₀ (concentration causing 50% growth reduction) values for each compound.

Data Presentation: Herbicidal Activity of Novel Pyrazole Derivatives

The results of the bioassay should be summarized in a clear and concise table for easy comparison.

Compound IDTest Concentration (g a.i./ha)Weed Species% Injury (14 DAT)Crop Species% Injury (14 DAT)
PYR-001 150E. crus-galli85Maize10
PYR-002 150E. crus-galli95Maize15
PYR-003 150D. sanguinalis90Wheat5
PYR-004 150D. sanguinalis70Wheat8
Pyrazoxyfen 150E. crus-galli90Maize20
Control 0E. crus-galli0Maize0

DAT: Days After Treatment

IV. Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and the relationship between the chemical structure and herbicidal activity is crucial for the rational design of more potent and selective herbicides.

Mechanism of Action: HPPD Inhibition

As previously mentioned, a significant number of pyrazole herbicides act by inhibiting the HPPD enzyme.[3][5][6] The herbicidal effect of HPPD inhibitors is characterized by a distinct bleaching symptom in the new growth of susceptible plants. This is due to the inhibition of carotenoid biosynthesis, which is dependent on plastoquinone, a product of the HPPD-catalyzed reaction. Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation, leading to the white appearance of the affected tissues.

Structure-Activity Relationship (SAR) Insights

The extensive research into pyrazole-based herbicides has provided valuable insights into their SAR. For instance, the nature and position of substituents on the pyrazole ring and the acyl group can significantly influence herbicidal activity and crop selectivity.[1][2][13]

  • Substituents on the Phenyl Ring of the Acyl Group: Electron-withdrawing groups, such as halogens or trifluoromethyl groups, at specific positions on the phenyl ring of the acyl moiety have been shown to enhance herbicidal activity.[1]

  • Substituents on the Pyrazole Ring: The presence of small alkyl groups, such as a methyl group, on the pyrazole ring can be beneficial for activity.[1]

  • The Bridge between the Pyrazole and Acyl Group: The nature of the linker between the pyrazole core and the acyl group can also impact efficacy.

Logical Flow for SAR Analysis

SAR_Analysis A Synthesized Library of Pyrazole Derivatives B Bioassay Data (% Injury, EC50) A->B C Identify Active Compounds (Hits) B->C D Analyze Structural Variations (Substituents, Positions) C->D E Establish Structure-Activity Relationships (SAR) D->E F Rational Design of Next-Generation Compounds E->F G Molecular Docking Studies (Optional) E->G G->F

Sources

Application Notes & Protocols: A Guide to Screening Pyrazole Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[3][4][5][6][7] Derivatives of this nucleus have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and notably, antimicrobial properties.[4][6][7][8][9][10][11] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.[5][12] This has led to the identification of numerous pyrazole derivatives with potent activity against a wide spectrum of pathogens, including multidrug-resistant (MDR) bacteria and fungi.[2][5][13]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel pyrazole derivatives for antimicrobial activity. The protocols herein are grounded in established methodologies, emphasizing reproducibility and adherence to international standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17][18] We will detail the foundational principles and step-by-step procedures for primary qualitative screening via the disk diffusion assay and subsequent quantitative evaluation using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Part 1: Foundational Concepts & Experimental Strategy

The effective screening of a chemical library, such as one comprised of novel pyrazole derivatives, follows a logical, tiered approach. This strategy is designed to efficiently identify promising candidates while minimizing resource expenditure.

  • Primary Screening (Qualitative): The initial step is a qualitative or semi-quantitative assay to quickly identify derivatives that exhibit any level of antimicrobial activity. The Kirby-Bauer disk diffusion method is a widely accepted and cost-effective technique for this purpose.[19][20][21] It provides a visual indication of growth inhibition.

  • Secondary Screening (Quantitative): Compounds that show activity in the primary screen ("hits") are advanced to a quantitative assay to determine the potency of their antimicrobial effect. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[22][23][24][25][26][27]

  • Tertiary Screening (Spectrum & Cidal Activity): Promising candidates from the secondary screen can be further evaluated against a broader panel of clinically relevant and resistant microbial strains. Additionally, a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay can be performed to determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism).

This guide will focus on the detailed protocols for the primary and secondary screening stages.

Experimental Workflow Overview

The overall process from compound synthesis to preliminary antimicrobial characterization is depicted below. This workflow ensures a systematic evaluation of each pyrazole derivative.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening Cascade Synthesis Synthesis & Purification of Pyrazole Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization StockPrep Preparation of Stock Solutions (e.g., in DMSO) Characterization->StockPrep PrimaryScreen Primary Screening: Disk Diffusion Assay StockPrep->PrimaryScreen Decision1 Active? PrimaryScreen->Decision1 SecondaryScreen Secondary Screening: Broth Microdilution (MIC) Decision2 Potent? SecondaryScreen->Decision2 Decision1->SecondaryScreen Yes Inactive Inactive Decision1->Inactive No FurtherStudies Advanced Studies: (MBC/MFC, SAR, Toxicity) Decision2->FurtherStudies Yes Decision2:s->Inactive:w No

Caption: High-level workflow for the antimicrobial screening of pyrazole derivatives.

Part 2: Detailed Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Assay (Primary Screening)

This method qualitatively assesses the antimicrobial activity of pyrazole compounds by measuring the zone of growth inhibition around a compound-impregnated disk.[19][21][28][29]

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria because of its batch-to-batch reproducibility and low concentration of inhibitors for common antimicrobials.[29] For fungi, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) is typically used.

  • Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard. This corresponds to a specific cell density (approx. 1.5 x 10⁸ CFU/mL), ensuring that the resulting lawn of growth is confluent and reproducible, which is critical for accurate zone size measurement.[20][30]

  • Disk Application: Disks must be pressed firmly onto the agar to ensure complete contact, which is essential for the uniform diffusion of the compound into the medium.[19][29]

Materials:

  • Test pyrazole compounds

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) for positive control

  • Blank sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (for bacteria)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates (for fungi)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)

  • Sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps or disk dispenser

  • Incubator

Procedure:

  • Preparation of Test Disks: a. Dissolve each pyrazole derivative in sterile DMSO to a stock concentration of 1 mg/mL. b. Aseptically apply a defined volume (e.g., 20 µL) of each compound solution onto a sterile blank paper disk. This will result in a disk containing 20 µg of the compound. c. Prepare a negative control disk by applying 20 µL of pure DMSO. d. Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before application.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or more saline/broth.[20]

  • Plate Inoculation: a. Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the fluid level.[20] c. Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[19][20] d. Finally, swab the rim of the agar.

  • Disk Application: a. Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes.[20] b. Using sterile forceps or a disk dispenser, place the prepared test compound disks, the positive control disk, and the negative control disk onto the surface of the agar. c. Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent the overlapping of inhibition zones.[19] d. Gently press each disk down to ensure complete contact with the agar surface.[29]

  • Incubation: a. Invert the plates and incubate them within 15 minutes of disk application. b. Incubate bacterial plates at 35 ± 2°C for 16-20 hours. c. Incubate fungal plates at 28-30°C for 24-48 hours, or longer, depending on the organism.

  • Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm). b. The DMSO control should show no zone of inhibition. The positive control should show a zone within its expected quality control range. c. The presence of a clear zone around a test compound disk indicates antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism in a liquid medium.[22][23][31] The protocol is based on CLSI guidelines.[16][26]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: This microplate format allows for the efficient testing of multiple compounds and concentrations simultaneously, conserving reagents and sample material.[22][23]

  • Two-Fold Serial Dilution: This standard dilution series allows for the precise determination of the MIC value across a logarithmic concentration gradient.[23][27]

  • Controls: Including sterility (medium only) and growth (medium + inoculum) controls is critical for validating the assay. The sterility control ensures the medium is not contaminated, while the growth control confirms the viability of the inoculum under the test conditions.[23]

Materials:

  • Pyrazole "hits" from the primary screen

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • DMSO (sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates with lids

  • Test microorganisms and standardized inoculum (prepared as in Protocol 1)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Growth indicator dye (e.g., Resazurin or TTC), optional

Procedure:

  • Preparation of Compound Plate: a. Dissolve the pyrazole compounds in DMSO to create a high-concentration stock (e.g., 1280 µg/mL). b. In a 96-well plate (the "compound plate"), prepare an intermediate dilution. For example, add 10 µL of the 1280 µg/mL stock to 90 µL of broth. This creates a 128 µg/mL solution (at 2x the highest final test concentration). c. Dispense 100 µL of appropriate sterile broth into wells 2 through 12 of a new sterile 96-well microtiter plate (the "test plate"). d. Add 200 µL of the 128 µg/mL compound solution to well 1 of the test plate. e. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. f. Continue this serial transfer from well 2 to 3, and so on, up to well 10. g. After mixing in well 10, discard 100 µL. h. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).

  • Inoculation: a. Dilute the standardized 0.5 McFarland inoculum suspension with broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[27] b. Add 100 µL of this final bacterial suspension to wells 1 through 11. Do not add inoculum to well 12 (sterility control). c. The final volume in each well (1-11) is now 200 µL. The compound concentrations are now halved, ranging from 64 µg/mL down to 0.125 µg/mL.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[27] Fungal plates are typically incubated at 35°C for 24 hours.

  • Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity. A small button of cells at the bottom of a well indicates growth. b. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (the first clear well).[23][26] c. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. If not, the assay is invalid. d. Optionally, a growth indicator like Resazurin can be added. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation & Incubation cluster_read Reading Results Broth Add 100µL Broth to Wells 2-12 Compound Add 200µL of 2x Compound to Well 1 Broth->Compound SerialDilute Perform 2-Fold Serial Dilution (Well 1 to 10) Compound->SerialDilute AddInoculum Add 100µL Inoculum to Wells 1-11 SerialDilute->AddInoculum Inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) Inoculum->AddInoculum Incubate Incubate Plate (e.g., 35°C, 16-20h) AddInoculum->Incubate Visual Visually Inspect for Turbidity Incubate->Visual MIC MIC = Lowest Concentration with No Visible Growth Visual->MIC

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Part 3: Data Presentation & Interpretation

Clear and concise data presentation is crucial for comparing the activity of different pyrazole derivatives.

Table 1: Hypothetical Disk Diffusion Screening Results
Compound IDSubstitution PatternS. aureus (mm)E. coli (mm)C. albicans (mm)
PZ-001 3-CF₃, 5-phenyl18140
PZ-002 3-CH₃, 5-(4-Cl-phenyl)221912
PZ-003 3-CF₃, 5-(4-NO₂-phenyl)25210
PZ-004 3-CH₃, 5-H760
Ciprofloxacin (Positive Control)2832N/A
Fluconazole (Positive Control)N/AN/A25
DMSO (Negative Control)000

Zone of inhibition measured in millimeters (mm); includes 6 mm disk diameter. 0 indicates no activity.

Table 2: Hypothetical MIC Values for Active Compounds
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PZ-001 1632>64
PZ-002 4832
PZ-003 24>64
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

MIC values determined by broth microdilution. >64 indicates no inhibition at the highest concentration tested.

Interpreting the Results & Structure-Activity Relationships (SAR):

The data presented above, though hypothetical, allows for preliminary structure-activity relationship (SAR) analysis. For example:

  • The presence of a trifluoromethyl (CF₃) group at the 3-position (PZ-001, PZ-003) appears to confer potent antibacterial activity compared to a methyl group (PZ-002, PZ-004).[32]

  • An electron-withdrawing nitro group on the 5-phenyl substituent (PZ-003) resulted in the most potent antibacterial activity, suggesting that electronic effects play a key role.[33]

  • Compound PZ-002, with a chloro-phenyl substituent, was the only derivative to show moderate antifungal activity, indicating that specific substitutions can modulate the spectrum of activity.

These initial SAR insights are critical for guiding the next cycle of chemical synthesis to optimize potency and spectrum.[1][32][33]

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of novel pyrazole derivatives. By employing a systematic screening cascade, from the qualitative disk diffusion assay to the quantitative broth microdilution MIC determination, researchers can efficiently identify and prioritize promising lead compounds. Adherence to standardized methodologies, such as those outlined by CLSI, is paramount for generating reliable, reproducible, and comparable data. The resulting MIC values and preliminary SAR insights form the foundation for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing, ultimately contributing to the vital search for new antimicrobial therapies.[12]

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. Journal of Education and Science. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

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  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology. [Link]

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  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Taylor & Francis Online. [Link]

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  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

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  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]

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  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]

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  • Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]

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  • Structure activity relationship (SAR). ResearchGate. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Current Organocatalysis. [Link]

  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Bentham Science. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health. [Link]

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Application Notes & Protocols: Synthesis and Evaluation of Pyrazole Carboxamides for Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The relentless rise of fungal infections in agriculture and clinical settings, coupled with the growing challenge of antimicrobial resistance, presents a significant threat to global food security and public health.[1][2] Pathogenic fungi can devastate crops, leading to substantial economic losses, while invasive fungal diseases in humans carry high morbidity and mortality rates. This escalating crisis underscores the urgent need for the development of new, effective antifungal agents with novel modes of action.[3][4]

Pyrazole carboxamides have emerged as a highly promising class of compounds in the quest for next-generation fungicides.[1][5] This versatile heterocyclic scaffold is a cornerstone of many successful commercial fungicides and pharmaceutical agents.[5][6] Their efficacy often stems from the inhibition of crucial fungal enzymes, most notably succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.[7][8][9] By disrupting cellular respiration, these compounds effectively halt fungal growth.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antifungal evaluation of pyrazole carboxamides. It is designed to be a practical resource, blending established synthetic methodologies with robust protocols for biological screening.

I. Synthesis of Pyrazole Carboxamides: A Modular Approach

The synthesis of pyrazole carboxamides is typically achieved through a modular and efficient two-step process. This approach allows for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies by varying the substituents on both the pyrazole ring and the amide nitrogen.

A. General Synthetic Scheme

The most common and reliable route to pyrazole carboxamides involves the coupling of a pyrazole carboxylic acid derivative (usually an acid chloride) with a desired amine. This reaction is outlined below:

Step 1: Activation of the Pyrazole Carboxylic Acid

The carboxylic acid group of the starting pyrazole is activated to facilitate amide bond formation. The most prevalent method is conversion to the corresponding pyrazole carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10] This highly reactive intermediate is typically used immediately in the next step without extensive purification.

Step 2: Amide Bond Formation

The pyrazole carbonyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the target pyrazole carboxamide. The base, often triethylamine (TEA) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

B. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of pyrazole carboxamides.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Pyrazole Carboxylic Acid + Thionyl Chloride AcidChloride Pyrazole Carbonyl Chloride (in situ) Start->AcidChloride Reflux Reaction Amide Coupling Reaction AcidChloride->Reaction Amine Amine + Base (e.g., TEA) Amine->Reaction CrudeProduct Crude Pyrazole Carboxamide Reaction->CrudeProduct Work-up Purification Purification (e.g., Recrystallization, Column Chromatography) CrudeProduct->Purification PureProduct Pure Pyrazole Carboxamide Purification->PureProduct Characterization Characterization (NMR, MS, m.p.) PureProduct->Characterization

Caption: General workflow for the synthesis and purification of pyrazole carboxamides.

II. Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide

This protocol details the synthesis of N-(2-bromophenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a representative example of this class of compounds.

A. Materials and Reagents
  • 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 2-Bromoaniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

B. Step-by-Step Procedure

Step 1: Synthesis of 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add thionyl chloride (3.0 eq) in excess.

  • Heat the reaction mixture to reflux and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a light-yellow oil or solid and is used in the next step without further purification.

Step 2: Synthesis of N-(2-bromophenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

  • Dissolve the crude 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve 2-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of the acid chloride to the cooled amine solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(2-bromophenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

C. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (m.p.): To assess purity.

III. Antifungal Activity Screening

The evaluation of the antifungal activity of newly synthesized pyrazole carboxamides is a critical step in the discovery process. The following protocol describes a standard in vitro method for determining the efficacy of these compounds against phytopathogenic fungi.

A. Mycelium Growth Inhibition Assay

This assay determines the concentration of a compound required to inhibit the growth of a fungus.

Materials:

  • Synthesized pyrazole carboxamides

  • Relevant fungal strains (e.g., Rhizoctonia solani, Alternaria porri, Valsa mali)[3][10]

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

B. Protocol for Antifungal Susceptibility Testing
  • Preparation of Stock Solutions: Dissolve the synthesized pyrazole carboxamides and a positive control fungicide (e.g., boscalid, carbendazol) in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).[3][10]

  • Preparation of Test Plates:

    • Autoclave the PDA medium and cool it to approximately 50-60 °C.

    • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[6] A control plate containing only DMSO should also be prepared.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, use a sterile cork borer to cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing colony.

    • Place the mycelial disc at the center of each prepared PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) for a period that allows for significant growth in the control plates (typically 3-7 days).

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average diameter of the mycelial colony on the control plate

      • T = Average diameter of the mycelial colony on the treated plate

    • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.[3][10]

C. Antifungal Screening Workflow Diagram

Antifungal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Stock Solutions (Compounds in DMSO) Media Prepare PDA Medium with Test Compounds Stock->Media Inoculate Inoculate Plates with Fungal Mycelial Discs Media->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Values Calculate->EC50

Caption: Workflow for in vitro antifungal activity screening.

IV. Structure-Activity Relationship (SAR) and Mechanism of Action

Systematic modification of the pyrazole carboxamide scaffold is crucial for optimizing antifungal activity. The table below summarizes key SAR findings from the literature.

R¹ on Pyrazole RingR² on Amide MoietyTarget FungiAntifungal Activity (EC₅₀)Reference
-CF₃2-chlorophenylValsa mali1.77 mg/L[3]
-CF₃2-methylphenylValsa mali1.97 mg/L[3]
-CF₂H2-[(3-chlorophenyl)amino]phenylRhizoctonia solani0.022 mg/L[11]
-CF₃2-(1,3-dimethyl-1H-pyrazol-5-yl)phenylRhizoctonia solani0.046 µg/mL[12]

Mechanism of Action:

Many potent pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs) .[3][7][8][9] They bind to the ubiquinone-binding site of the SDH enzyme complex (Complex II) in the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate.[11] This disruption of the tricarboxylic acid (TCA) cycle and electron transport leads to a depletion of cellular ATP, ultimately causing fungal cell death.[7][8] Molecular docking studies can be employed to predict the binding interactions of novel pyrazole carboxamides with the SDH active site, guiding the design of more potent inhibitors.[3][4]

V. Conclusion

The synthetic accessibility and potent biological activity of pyrazole carboxamides make them a highly attractive scaffold for the development of novel antifungal agents. The protocols and guidelines presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate new candidates in this important chemical class. A systematic approach to SAR exploration, guided by an understanding of the mechanism of action, will be instrumental in the discovery of the next generation of fungicides to address the growing challenges of fungal diseases.

References

  • Sun, J., & Zhang, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • Li, M., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(15), 5869. [Link]

  • Zhao, W., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11731-11741. [Link]

  • Zhao, W., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ResearchGate. [Link]

  • Li, M., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry, 70(42), 13464-13472. [Link]

  • Li, M., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. PubMed. [Link]

  • Sun, J., & Zhang, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Semantic Scholar. [Link]

  • Sun, J., & Zhang, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9279-9290. [Link]

  • Zhang, T., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 80(9), 4567-4577. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Gintjee, T. J., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00088-19. [Link]

  • Wieder, A. M., & Najvar, L. K. (2022). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 9(7), ofac312. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(42), 12436-12446. [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6549. [Link]

  • Hasim, H., & Coyle, E. A. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(4), 415. [Link]

  • Cao, S., et al. (2025). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 281, 117081. [Link]

  • de-Souza-Silva, C. M., et al. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (186), e57127. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following sections provide in-depth answers to frequently encountered challenges, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I address them?

Low yield is a common problem in heterocyclic synthesis that can often be traced back to a few key areas. The primary route to this pyrazole involves a cyclocondensation reaction, and its efficiency is highly sensitive to several factors.

A1: Your investigation should be prioritized as follows:

  • Purity and Stability of Starting Materials: The quality of your reactants is paramount.

    • Methylhydrazine: This reagent can degrade over time, especially if exposed to air or moisture. Degradation leads to lower effective concentration and the introduction of impurities that can interfere with the reaction.[1] It is always recommended to use a freshly opened bottle or to purify stored methylhydrazine by distillation.

    • 1,3-Dicarbonyl Precursor: The corresponding β-ketoester for this synthesis is methyl 2,4-dioxopentanoate or a similar equivalent. These compounds can be unstable. Ensure their purity by NMR or GC-MS before use. Impurities in the dicarbonyl component can lead to a variety of side reactions, consuming your reagents and complicating purification.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critically interlinked.

    • Temperature Control: While heating can accelerate the reaction, excessive temperatures (e.g., >100-120°C, depending on the solvent) can cause degradation of reactants or the product.[2] Conversely, a temperature that is too low may lead to an incomplete reaction. We recommend starting at a moderate temperature (e.g., 60-80°C) and monitoring the reaction's progress.[2][3]

    • Solvent Choice: The polarity and boiling point of the solvent play a crucial role. Alcohols like ethanol are common, as is acetic acid, which can also act as a catalyst.[1] For some substrates, higher-boiling solvents like N,N-dimethylformamide (DMF) may be beneficial.[3] The choice of solvent can influence reaction kinetics and the solubility of intermediates.

    • Reaction Time: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stopping the reaction too early will leave unreacted starting materials, while extending it for too long can lead to the formation of degradation products.

  • Stoichiometry and pH:

    • Reactant Ratio: Ensure the stoichiometry is correct. In some cases, using a slight excess of methylhydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if there are concerns about its purity.[1]

    • Catalysis/pH: The Knorr pyrazole synthesis is often catalyzed by acid.[4] If you are using methylhydrazine sulfate, the reaction is inherently acidic. If using the free base, a few drops of glacial acetic acid can significantly improve the reaction rate.[4] If using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate can be beneficial to free the nucleophilic hydrazine.[1]

Q2: My crude product is highly discolored (yellow/red), and purification is difficult. What causes this and how can I achieve a cleaner reaction?

Discoloration is a frequent observation in pyrazole synthesis, particularly when using hydrazine reagents.[1][5]

A2: The discoloration typically stems from two sources:

  • Hydrazine Impurities: As mentioned, hydrazine and its derivatives are susceptible to oxidation, forming colored impurities.[1] This is often the primary cause of a yellow or reddish tint in the reaction mixture.

    • Solution: Using freshly purified methylhydrazine is the most effective solution. Additionally, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.

  • Acid-Promoted Side Reactions: If the reaction medium is too acidic, it can promote the formation of colored byproducts.[1]

    • Solution: If using a hydrazine salt, adding a buffer like sodium acetate can help maintain a milder pH and lead to a cleaner reaction profile.[1] For purification, after the main reaction, washing the organic extract with a sodium bisulfite solution can sometimes help remove colored impurities. Recrystallization or silica gel chromatography are effective final purification steps.[1]

Q3: I am observing multiple product spots on my TLC plate. How can I improve the selectivity of the reaction?

The formation of multiple products points towards side reactions or, more commonly in pyrazole synthesis, the formation of regioisomers.

A3: Address this issue by examining the following:

  • Regioisomer Formation: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine.[6][7] The two different nitrogen atoms of methylhydrazine can attack one of the two different carbonyl carbons, leading to two possible pyrazole regioisomers.

    • Mechanistic Insight: The regioselectivity is governed by a delicate balance of steric and electronic factors. The more nucleophilic nitrogen of methylhydrazine (the one with the methyl group) will typically attack the less sterically hindered or more electrophilic carbonyl carbon first.[8]

    • Solution: Modifying the reaction conditions can favor one isomer over the other. Changing the solvent or the pH can alter the reaction pathway.[1] Generally, acidic conditions tend to favor one regioisomer, while basic conditions may favor the other. For your specific target, This compound , the "1,3" and "1,5" nomenclature refers to the positions of the substituents on the pyrazole ring. Careful selection of the starting β-ketoester is critical to direct the synthesis towards the desired isomer.

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage.[1] This intermediate will appear as a separate spot on the TLC.

    • Solution: Ensure sufficient reaction time and optimal temperature to promote the final intramolecular cyclization and dehydration step. Adding an acid catalyst is often essential to facilitate the loss of water and formation of the aromatic ring.[4]

Process Optimization & Experimental Design

To visually assist in your troubleshooting and optimization efforts, the following diagrams outline the core reaction mechanism and a logical workflow for addressing common synthesis issues.

Diagram 1: Generalized Knorr Pyrazole Synthesis Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO 1,3-Dicarbonyl (β-Ketoester) Hydrazone Hydrazone Intermediate R1_CO->Hydrazone Nucleophilic Attack (Condensation) MeNHNH2 Methylhydrazine MeNHNH2->Hydrazone Cyclic_Int Non-Aromatic Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Methyl 1,3-dimethyl- 1H-pyrazole-5-carboxylate Cyclic_Int->Pyrazole Dehydration (-H2O, Aromatization)

Caption: Reaction pathway for the synthesis of the pyrazole ring.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A step-by-step workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for this synthesis? A: A robust starting point is to react the β-ketoester with 1.1 equivalents of methylhydrazine in ethanol, with a catalytic amount of acetic acid. Heat the mixture to reflux (around 78°C) and monitor by TLC until the starting material is consumed (typically 2-6 hours).

Q: How can I best purify the final product? A: The two most effective methods are:

  • Silica Gel Column Chromatography: This is excellent for removing both polar and non-polar impurities. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the ethyl acetate concentration).[9]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure product.

Q: Are there alternative synthetic routes? A: Yes. While cyclocondensation is the most common, another route involves the N-methylation of a pre-existing pyrazole ring. For example, one could synthesize methyl 3-methyl-1H-pyrazole-5-carboxylate and then selectively methylate the N1 position using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.[9] This can be an effective way to avoid regioisomer issues but adds an extra step to the synthesis.

Protocols and Data

Table 1: Influence of Reaction Parameters on Pyrazole Synthesis
ParameterConditionExpected Outcome on Yield & PurityRationale & Causality
Solvent EthanolGood yield, easy to remove.A polar protic solvent that facilitates the reaction steps. Standard choice.[1]
Acetic AcidOften higher yield and faster reaction.Acts as both solvent and acid catalyst, promoting dehydration.[4] Can be harder to remove.
Toluene/XyleneMay improve yield for less reactive substrates.Higher boiling points allow for higher reaction temperatures.[2]
Temperature 25-50 °CSlow reaction, may not go to completion.Insufficient energy to overcome the activation barrier for cyclization and dehydration.[3]
60-80 °COptimal Range. Good balance of reaction rate and stability.Provides sufficient energy for the reaction to proceed efficiently without significant degradation.[2]
>100 °CRisk of decreased yield due to degradation.Starting materials, intermediates, or the final product may decompose at higher temperatures.[2]
Catalyst None (Free Base)Slow or no reaction.The dehydration step is often the rate-limiting step and requires catalysis.[3]
Acetic Acid (cat.)Significantly increased reaction rate.Protonates the hydroxyl group in the cyclic intermediate, making it a better leaving group (H₂O).[4]
Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate safety precautions and personal protective equipment.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-dioxopentanoate (10.0 g, 1 eq). Dissolve it in 50 mL of absolute ethanol.

  • Reagent Addition: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution. Following the addition, add glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress every hour using TLC (30% Ethyl Acetate / 70% Hexanes). The reaction is typically complete within 3-5 hours.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure this compound.[9]

References

  • Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • ResearchGate. (n.d.). Optimization of the acetal cleavage-cyclocondensation of 1-(p-anisyl)-3,3-diethoxyprop-1-yne (3a) to furnish 3-(p-anisyl)-1H-pyrazole (4a). Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Semantic Scholar. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Stadler-Tasch/153a81157121287c88b72551e18820c75c87a550]([Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Reddit. (2022). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

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troubleshooting common side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of pyrazole derivatives. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges faced during pyrazole synthesis.

Q1: What is the most common method for pyrazole synthesis and what are its main challenges?

A1: The most prevalent and classic method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This method is valued for its simplicity and the ready availability of starting materials.[2][3] However, the primary challenges that researchers encounter are:

  • Low Yields: Often resulting from impure starting materials, suboptimal reaction conditions, or competing side reactions.[4]

  • Formation of Regioisomers: A significant issue when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, leading to product mixtures that can be difficult to separate.[5][6]

  • Formation of Impurities: Incomplete cyclization can leave pyrazoline intermediates, and side reactions of the hydrazine can produce colored byproducts.[1]

Q2: My reaction is producing a mixture of two pyrazole isomers. What determines which one is the major product?

A2: The formation of regioisomers is a common hurdle when your 1,3-dicarbonyl compound is unsymmetrical.[4][5] The outcome is governed by a delicate interplay of three main factors that influence which of the two carbonyl carbons the hydrazine attacks first:

  • Electronic Effects: The initial nucleophilic attack from the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[6] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group, like a trifluoromethyl (-CF₃) group, is highly activated and more susceptible to attack.[5][6]

  • Steric Effects: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl.[5]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters like solvent, temperature, and pH can dramatically influence or even reverse the regioselectivity.[5] Acidic conditions, for example, can alter the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine, thereby changing the reaction outcome compared to neutral conditions.[5]

Q3: My reaction mixture has turned dark red/brown. Is this normal, and how can I get a clean product?

A3: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can degrade or undergo oxidative side reactions.[4] If the reaction becomes too acidic, this can also promote the formation of colored byproducts.[4]

To obtain a clean product, consider the following:

  • Add a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[4]

  • Purification: Many of these colored impurities can be removed effectively through recrystallization or column chromatography on silica gel.[4][7]

Q4: Are there alternatives to the Knorr synthesis for better regioselectivity?

A4: Yes, several strategies can provide better control over regioselectivity. One powerful approach is the use of 1,3-dipolar cycloaddition reactions. For example, the reaction of a diazo compound (generated in situ from an N-tosylhydrazone) with an alkyne surrogate can provide highly specific pyrazole isomers.[8] Additionally, multi-component synthesis strategies are being developed that offer innovative and efficient ways to construct complex pyrazoles in a single step with high control.[3][9][10]

Troubleshooting In-Depth Guides

This section provides detailed causal explanations and actionable protocols for specific experimental problems.

Issue 1: Low Reaction Yield

Low yields are a frustrating but solvable issue. The root cause often lies in one of four areas: starting material purity, reaction conditions, side reactions, or product loss during workup.

  • Starting Material Purity: Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can introduce competing reaction pathways.[4]

  • Suboptimal Conditions: The Knorr synthesis is sensitive to temperature, solvent, and pH.[4] For example, acid catalysis is crucial as it protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine.[11][12] Without proper catalysis, the reaction rate can be exceedingly slow.

  • Incomplete Cyclization: The reaction proceeds through a hydrazone or enamine intermediate. If the final ring-closing dehydration step is inefficient, the reaction can stall, leading to a mixture of intermediates and a low yield of the final aromatic pyrazole.

  • Loss During Purification: Pyrazoles can be surprisingly soluble in certain organic solvents, leading to losses during extraction or recrystallization. Some pyrazoles, being basic, can also adhere strongly to acidic silica gel during column chromatography.[7]

G start Low Yield Observed purity Assess Starting Material Purity (NMR, Fresh Reagents) start->purity conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) purity->conditions Purity Confirmed monitoring Monitor Reaction by TLC/LC-MS conditions->monitoring complete Yield Improved conditions->complete Optimal Conditions Found side_reactions Identify Side Products (NMR, MS) monitoring->side_reactions Reaction Stalled/ Multiple Products purification Review Purification Technique monitoring->purification Reaction Complete side_reactions->conditions Address Specific Side Reaction purification->complete Technique Optimized

Caption: A logical workflow for troubleshooting low yields.

  • Verify Starting Materials:

    • Use a freshly opened bottle of hydrazine or purify it by distillation if necessary.

    • Confirm the purity of your 1,3-dicarbonyl compound via NMR spectroscopy.

  • Optimize Stoichiometry:

    • Begin with a 1:1 molar ratio of reactants.

    • Consider using a slight excess (1.05-1.2 equivalents) of the hydrazine to drive the reaction to completion.[4]

  • Reaction Setup & Catalysis:

    • Dissolve the 1,3-dicarbonyl in a suitable solvent (e.g., ethanol, acetic acid).

    • If not using an acidic solvent, add a catalytic amount of a Brønsted acid like glacial acetic acid or p-toluenesulfonic acid.[11][13]

    • Add the hydrazine solution dropwise to the dicarbonyl solution at room temperature or 0 °C to control the initial exothermic reaction.

  • Temperature and Monitoring:

    • After the addition, heat the reaction to reflux (e.g., in ethanol, ~78 °C).

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[4]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • If the product precipitates, it can be collected by vacuum filtration.[4] Otherwise, perform an appropriate aqueous workup.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.[4][7] Note: If using column chromatography, consider deactivating the silica gel with triethylamine (e.g., using a mobile phase containing 0.5-1% Et₃N) to prevent product loss for basic pyrazoles.[7]

Issue 2: Poor Regioselectivity (Product Mixture)

Controlling regioselectivity is paramount when the desired biological activity is unique to one isomer. This is arguably the most complex challenge in unsymmetrical pyrazole synthesis.

The formation of two regioisomers stems from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl starting material. The initial attack of the hydrazine's most nucleophilic nitrogen atom can occur at either carbonyl, initiating two parallel reaction pathways.

  • Pathway A vs. Pathway B: As shown in the diagram below, attack at Carbonyl 1 (C1) leads to Regioisomer A, while attack at Carbonyl 2 (C2) leads to Regioisomer B. The ratio of A to B is determined by the relative activation energies of these two initial steps.

  • Solvent Effects: Solvents can dramatically alter the reaction outcome. Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can stabilize intermediates through hydrogen bonding, increasing the preference for one pathway over another.[14][15] This effect can be so pronounced that it completely reverses the selectivity observed in standard solvents like ethanol.[14][15]

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Start_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Intermediate A (Attack at C1) Start_Dicarbonyl->Intermediate_A Attack at more electrophilic/ less hindered C1 Intermediate_B Intermediate B (Attack at C2) Start_Dicarbonyl->Intermediate_B Attack at less electrophilic/ more hindered C2 Start_Hydrazine Substituted Hydrazine Start_Hydrazine->Intermediate_A Attack at more electrophilic/ less hindered C1 Start_Hydrazine->Intermediate_B Attack at less electrophilic/ more hindered C2 Product_A Regioisomer A Intermediate_A->Product_A Cyclization & Dehydration Product_B Regioisomer B Intermediate_B->Product_B Cyclization & Dehydration

Caption: Competing pathways leading to two regioisomers.

The choice of solvent can be a powerful tool to direct the synthesis towards the desired isomer. The following table illustrates this effect on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.

SolventTemperature (°C)Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Reference
Ethanol (EtOH)2515 : 85[14][15]
Trifluoroethanol (TFE)2585 : 15[14][15]
Hexafluoroisopropanol (HFIP)25>99 : <1[14][15]

Data synthesized from literature values demonstrating the dramatic shift in regioselectivity towards the 5-furyl-3-CF₃ isomer using fluorinated alcohols.[14][15]

  • Analyze Your Substrates:

    • Identify the key electronic and steric differences between the two sides of your 1,3-dicarbonyl. Is one carbonyl significantly more electron-deficient (e.g., next to a -CF₃ group) or less sterically hindered? This will predict the likely major product under standard conditions (e.g., refluxing ethanol).

  • Solvent Screening (The "Game Changer"):

    • If the standard conditions yield the wrong isomer or a poor ratio, perform small-scale parallel reactions to screen solvents.

    • Reaction A (Baseline): Run the reaction in ethanol or methanol.

    • Reaction B (Fluorinated Alcohol): Run the reaction in 2,2,2-trifluoroethanol (TFE) at room temperature.

    • Reaction C (Highly Fluorinated Alcohol): Run the reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at room temperature.

    • Monitor all reactions by LC-MS or ¹H NMR of the crude mixture to determine the isomer ratio. Fluorinated alcohols have been shown to dramatically improve regioselectivity.[14][15]

  • Temperature Adjustment:

    • Run the reaction at a lower temperature (e.g., room temperature or 0 °C). The lower kinetic energy can amplify the small differences in activation energy between the two pathways, often favoring one isomer.

  • pH Control:

    • Compare the reaction under acidic catalysis (e.g., catalytic acetic acid in ethanol) versus neutral or slightly basic conditions (e.g., adding 1.1 equivalents of sodium acetate). The protonation state of the hydrazine can alter its nucleophilicity and steric profile, influencing the site of attack.[5]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas.
  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Royo, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Institutes of Health (NIH). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ACS Publications. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • National Institutes of Health (NIH). (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

Sources

Technical Support Center: Optimization of Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common hurdles in pyrazole synthesis, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

A low yield of the desired pyrazole is one of the most frequent challenges. This can often be traced back to the quality of starting materials, suboptimal reaction conditions, or the presence of side reactions.[1]

Systematic Troubleshooting Steps:

  • Assess Starting Material Purity: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can introduce competing reactions that reduce yield and complicate purification.[1][2] Hydrazine derivatives, in particular, can degrade over time; it is highly recommended to use a freshly opened or purified reagent.[1]

  • Verify Reaction Stoichiometry: Ensure the accurate measurement of your reactants. In some cases, employing a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Optimize Reaction Conditions: Temperature, reaction time, and solvent are all critical parameters that may require optimization for your specific substrates.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][2]

  • Investigate Potential Side Reactions: Be mindful of possible side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

G start Low Pyrazole Yield purity Assess Starting Material Purity start->purity stoichiometry Check Reaction Stoichiometry purity->stoichiometry If pure end Improved Yield purity->end Impure -> Purify/Replace conditions Evaluate Reaction Conditions (Temperature, Time, Solvent) stoichiometry->conditions If correct stoichiometry->end Incorrect -> Adjust side_reactions Investigate Side Reactions conditions->side_reactions If optimized conditions->end Suboptimal -> Optimize purification Review Purification Technique side_reactions->purification If minimized side_reactions->end Present -> Modify Conditions purification->end If efficient purification->end Losses -> Refine Method

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common challenge.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1][2] Regioselectivity is governed by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF or NMP have shown to provide better results in some cases.[3][4]

  • pH Control: The acidity or basicity of the reaction medium can dictate which nitrogen atom of the substituted hydrazine acts as the primary nucleophile, thereby influencing the regioselectivity.[1] Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Introducing a bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Use of Catalysts: Certain catalysts can promote the formation of a specific regioisomer. For instance, some Lewis acids may preferentially coordinate to one of the carbonyl groups, making it more susceptible to nucleophilic attack.

Issue 3: Reaction Stalls or is Incomplete

An incomplete reaction can be frustrating. Several factors can contribute to a stalled reaction.

Troubleshooting a Stalled Reaction:

  • Temperature and Reaction Time: Many pyrazole cyclizations require heat to proceed to completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[5] Using a higher-boiling solvent might be necessary to achieve the required temperature.[4]

  • Catalyst Activity: If you are using a catalyst, ensure its activity. Some catalysts can be sensitive to air or moisture. Consider adding a fresh batch of catalyst.

  • Solubility Issues: Poor solubility of starting materials in the chosen solvent at the reaction temperature can significantly hinder the reaction rate.[4] Ensure your reactants are fully dissolved. A solvent screening may be necessary to find a more suitable medium.[4]

Issue 4: Formation of Tar-like Substances or Discoloration

The formation of dark, tar-like substances or significant discoloration of the reaction mixture can indicate decomposition or polymerization side reactions.[5]

Mitigation Strategies:

  • Temperature Control: At elevated temperatures, starting materials or intermediates can degrade or polymerize.[5] Running the reaction at a lower temperature for a longer duration can sometimes minimize the formation of these byproducts.[5]

  • Purity of Reagents: Impurities in the starting materials can act as catalysts for unwanted side reactions.[5] Using highly pure reagents is crucial.

  • Inert Atmosphere: Some reactions, particularly those involving sensitive hydrazines, may benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]

  • pH Adjustment: Discoloration can sometimes be attributed to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts. The addition of a mild base can help neutralize any acid present and lead to a cleaner reaction profile.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cornerstone method for forming the pyrazole ring and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6] The mechanism proceeds through several key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine nucleophilically attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2][6]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[2][6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[2][6]

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[2][6]

G compound1 1,3-Dicarbonyl Compound intermediate1 Hydrazone Intermediate compound1->intermediate1 Condensation compound2 + Hydrazine compound2->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.[2]

Q2: How do I choose the right solvent for my pyrazole cyclization?

The choice of solvent is critical and can impact reaction rate, yield, and even regioselectivity.

  • Polar Protic Solvents: Ethanol is a traditional and widely used solvent, especially when using aryl hydrazine hydrochlorides.[1][4]

  • Aprotic Dipolar Solvents: Solvents like DMF, NMP, and DMAc have shown to be superior for certain substrates, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[3][4]

  • Non-polar Solvents: In some cases, higher-boiling non-polar solvents like toluene or xylene may be necessary to achieve the required reaction temperature.[4]

  • Green Solvents: For more environmentally friendly protocols, deep eutectic solvents (DESs) and even water have been successfully employed.[4][7]

Q3: What is the role of a catalyst in pyrazole synthesis, and how do I choose one?

While many pyrazole syntheses can proceed without a catalyst, particularly at elevated temperatures, catalysts can improve reaction rates, yields, and selectivity under milder conditions.

  • Acid Catalysis: The Knorr pyrazole synthesis is typically acid-catalyzed.[2] Glacial acetic acid is a common choice.[8]

  • Lewis Acid Catalysis: Lewis acids such as Yb(OTf)₃, InCl₃, or ZrCl₄ can be effective in certain reactions.[5] For reactions involving β-ketophosphonates, zinc-triflate (Zn(OTf)₂) under microwave conditions has proven useful.[5]

  • Green Catalysts: Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles.[3]

Q4: How does temperature affect pyrazole cyclization?

Temperature is a key parameter to control.

  • Low Temperatures: Insufficient temperature can lead to slow or incomplete reactions.

  • High Temperatures: While heating is often necessary, excessive temperatures can lead to the formation of tar-like substances and other byproducts due to decomposition or polymerization.[5]

  • Optimization: It is crucial to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. This may involve running the reaction at a lower temperature for a longer duration.[5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative. Optimization for specific substrates is likely required.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[2] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.[1][2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

G start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine heat Heat to Reflux add_hydrazine->heat monitor Monitor by TLC heat->monitor workup Work-up (Cool, Filter/Evaporate) monitor->workup Reaction Complete purify Purify (Recrystallization/Chromatography) workup->purify end Pure Pyrazole purify->end

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Data Summary Tables

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis

ParameterGeneral Effect on Yield and PurityOptimization Strategy
Temperature Increasing temperature generally increases reaction rate but may also promote side reactions and decomposition.[5]Start at a moderate temperature (e.g., reflux in ethanol) and adjust based on reaction progress and byproduct formation.
Solvent Polarity and boiling point affect solubility, reaction rate, and regioselectivity.[3][4]Screen a range of solvents from polar protic to aprotic dipolar to find the optimal medium.
Catalyst Can increase reaction rate and improve yield under milder conditions.[3][5]If the uncatalyzed reaction is slow, screen common acid or Lewis acid catalysts.
Stoichiometry A slight excess of hydrazine can drive the reaction to completion.[1]Start with a 1:1.1 ratio of dicarbonyl to hydrazine and adjust as needed.

References

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Technical Support Center: A-Z Purification of Crude Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude pyrazole carboxylate products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common and complex purification challenges. Recognizing that purity is paramount for the integrity of subsequent research and the quality of final active pharmaceutical ingredients, this center moves beyond simple protocols to explain the causality behind experimental choices.[1][2]

Understanding the Challenge: Common Impurities & Their Origins

The synthesis of pyrazole carboxylates, often through methods like the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), can introduce several classes of impurities.[3][4][5][6][7] Proactively identifying these potential contaminants is the first step toward a rational purification strategy.

Impurity ClassCommon ExamplesTypical Origin
Regioisomers Isomeric pyrazole productsUse of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3]
Unreacted Starting Materials 1,3-dicarbonyl compounds, hydrazinesIncomplete reaction due to insufficient time, temperature, or incorrect stoichiometry.[3]
Reaction Intermediates Pyrazoline intermediatesIncomplete cyclization or aromatization.[3]
Side-Reaction Products Di-addition products, colored impurities from hydrazine side-reactions.[3]Sub-optimal reaction conditions or reactive functional groups.[3][8]
Over-iodinated Species Di- or tri-iodinated pyrazoles (in iodination reactions)Use of strong iodinating agents or prolonged reaction times.[1]
Residual Solvents/Reagents DMF, THF, inorganic saltsCarryover from the reaction and initial workup.[9][10]

Table 1: Common impurities encountered in the synthesis of pyrazole carboxylates and their likely origins.

Frequently Asked Questions (FAQs)

This section addresses common, high-level questions encountered during the purification process.

Q1: What is the best general-purpose technique for purifying pyrazole carboxylates? A: For solid products, recrystallization is often the most efficient first-pass technique for removing the bulk of impurities.[11][12] For complex mixtures, or when regioisomers are present, silica gel column chromatography is the method of choice.[13][14]

Q2: My crude product is a persistent oil. How can I purify it? A: Oiling out is a common problem, especially if the product's melting point is lower than the solvent's boiling point or if significant impurities are depressing the melting point.[8][11] First, try switching to a lower-boiling point solvent for recrystallization. If that fails, column chromatography is the most reliable method for purifying oils.[13] Alternatively, converting the pyrazole carboxylate to a salt with an acid (e.g., HCl) can produce a crystalline solid that is easier to recrystallize.[13][15]

Q3: How do I choose the right solvent for recrystallization? A: The ideal solvent should dissolve your product well when hot but poorly when cold.[16][17] Common choices for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixed systems like ethanol/water or hexane/ethyl acetate.[11][13][18][19] Always perform small-scale solubility tests first.[16][20][21]

Q4: My pyrazole seems to be sticking to the silica gel during column chromatography. What's happening? A: The weakly basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups on standard silica gel, causing streaking and poor recovery.[8][14] To mitigate this, deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.[8][14] Using neutral alumina as the stationary phase is another effective alternative.[13]

Q5: How can I remove dark-colored impurities from my product? A: Colored impurities, often arising from hydrazine side reactions, can sometimes be removed by recrystallization.[3] If color persists, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter the hot solution through celite to remove the charcoal before allowing it to crystallize.[13] Be aware that excessive charcoal can adsorb your desired product, reducing the yield.[22]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to diagnosing and solving specific purification issues.

Problem 1: Persistent Impurities Observed in NMR/TLC

Symptom: After a primary purification attempt (e.g., recrystallization), TLC shows multiple spots, or the NMR spectrum indicates the presence of contaminants like starting materials or regioisomers.[3]

Causality Analysis:

  • Co-crystallization: The impurity may have very similar solubility properties to your product, causing it to crystallize out of solution alongside it.

  • Isomeric Mixture: Regioisomers often have very similar polarities and crystal packing abilities, making them difficult to separate by simple recrystallization.[3]

  • Neutral Impurities: Non-basic organic impurities will not be removed by a simple acid wash.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent impurities.

Solutions & Protocols:

  • Protocol 1: Column Chromatography for Regioisomer Separation

    • TLC Optimization: First, find an optimal eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.[13] Adjust the ratio to achieve a good separation between your product spot (aim for an Rf of ~0.3-0.4) and the impurity.[13]

    • Column Packing: Prepare a slurry of silica gel in the least polar solvent (e.g., hexane). Pack the column, ensuring it is uniform and free of air bubbles.[13][14]

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.[14]

    • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Protocol 2: Acid-Base Extraction for Basic/Acidic Impurities This method leverages the weakly basic nature of the pyrazole ring (pKa of conjugate acid ≈ 2.5) and the acidic nature of the carboxylate group.[23][24]

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. The pyrazole carboxylate will be deprotonated and move to the aqueous layer.

    • Separate the aqueous layer. Wash the organic layer again with bicarbonate solution to ensure complete extraction.

    • Combine the aqueous layers. Re-acidify carefully with a strong acid (e.g., 3M HCl) until the product precipitates out.

    • Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Problem 2: Low Yield After Recrystallization

Symptom: A very small amount of crystalline product is recovered after the recrystallization process.

Causality Analysis:

  • Excess Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[20]

  • Inappropriate Solvent: The product has significant solubility in the cold solvent, causing much of it to remain in the mother liquor.[11]

  • Premature Crystallization: Crystals formed during a hot filtration step, resulting in product loss in the filter paper.[22]

  • Product Adsorption: If charcoal was used, it may have adsorbed a significant portion of the product.[22]

Solutions:

  • Concentrate the Mother Liquor: Boil off some of the solvent from the filtrate and attempt a second crystallization.[11][14]

  • Re-evaluate Solvent Choice: Test new single or mixed-solvent systems. A good mixed system uses one solvent in which the compound is highly soluble and another in which it is poorly soluble (e.g., dissolve in hot ethanol, then add hot water dropwise until turbidity appears).[11][17]

  • Optimize Hot Filtration: If hot filtration is necessary, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization. Use a minimal amount of hot solvent to rinse the flask and filter paper.[11]

Problem 3: Product "Oils Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an oily liquid.

Causality Analysis:

  • High Impurity Level: A large amount of impurity can significantly depress the melting point of the mixture, causing it to separate as a liquid.

  • Supersaturation: The solution is too concentrated, or it was cooled too rapidly.[8]

  • Solvent-Solute Mismatch: The boiling point of the chosen solvent is higher than the melting point of your product.[8]

Troubleshooting Flowchart:

G start Product 'Oils Out' check_mp Is Solvent BP > Product MP? start->check_mp change_solvent Switch to Lower BP Solvent check_mp->change_solvent Yes check_conc Is Solution Too Concentrated? check_mp->check_conc No success Crystals Form change_solvent->success add_solvent Re-heat and Add More Hot Solvent check_conc->add_solvent Yes check_purity High Impurity Level Suspected? check_conc->check_purity No slow_cool Cool Slowly / Scratch Flask add_solvent->slow_cool slow_cool->success check_purity->slow_cool No chromatography Purify by Column Chromatography check_purity->chromatography Yes chromatography->success

Caption: Decision tree for resolving "oiling out" issues.

Solutions:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.[11]

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[11]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[11] Adding a seed crystal of the pure compound, if available, is also highly effective.

  • Change Solvents: Select a solvent with a lower boiling point.[8]

Purity Assessment: Validating Your Success

Purification is incomplete without rigorous analytical confirmation. A combination of methods provides the most comprehensive assessment of purity.[1]

TechniqueInformation ProvidedStrengths & Limitations
Thin-Layer Chromatography (TLC) Qualitative assessment of the number of components.Fast, inexpensive, excellent for reaction monitoring and fraction analysis. Not quantitative.[1]
Nuclear Magnetic Resonance (NMR) Structural confirmation and detection of structurally similar impurities.Provides detailed structural information. Quantitative NMR (qNMR) can determine absolute purity.[1][3]
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity (e.g., >98%).[2]Highly sensitive and quantitative. The standard for final purity assessment in drug development.[25]
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile or semi-volatile impurities.Excellent for identifying residual solvents or volatile byproducts.[1][3]
Melting Point Analysis Indication of purity; pure compounds have a sharp, narrow melting range.A broad melting range suggests the presence of impurities.[3]

Table 2: Comparison of analytical techniques for purity assessment of pyrazole carboxylates.

References

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  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-Iodopyrazole.
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  • Google Patents. (2014). Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
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  • Google Patents. (2011). Method for purifying pyrazoles.
  • MDPI. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Harit, T., & Malek, F. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Journal of Organic Chemistry. (2021).
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  • University of California, Los Angeles. (n.d.). Acid-Base Extraction.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • University of Calgary. (n.d.).
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  • University of Rochester, Department of Chemistry. (n.d.).
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  • International Journal of Trend in Scientific Research and Development. (n.d.).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent.
  • SlideShare. (n.d.). Unit 4 Pyrazole.
  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Organic Chemistry Portal. (2022). Pyrazole synthesis.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
  • BOC Sciences. (n.d.).
  • International Journal of Current Pharmaceutical Analysis. (n.d.).
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  • Autech Industry Co., Ltd. (n.d.).
  • ACS Publications. (n.d.). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society.

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Knorr Pyrazole Synthesis Technical Support Center: A Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of pyrazole-containing molecules. The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a cornerstone of heterocyclic chemistry, yet it is not without its challenges.[1][2][3] The formation of byproducts, particularly regioisomers, can complicate synthesis, reduce yields, and create significant purification hurdles.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing byproduct formation. By understanding the "why," you can more effectively troubleshoot and optimize your reactions to achieve clean, high-yielding conversions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Knorr pyrazole synthesis?

A1: The most frequently encountered issue is the formation of a mixture of regioisomers.[4][5] This occurs when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[6][7][8] The initial nucleophilic attack by the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two distinct pyrazole products.[1][4]

Q2: My reaction mixture has turned dark brown/black. Is the reaction failing?

A2: Not necessarily. Discoloration is common, especially when using hydrazine salts like phenylhydrazine hydrochloride or when reactions are heated for extended periods.[9] This is often due to the formation of minor, highly colored impurities from the hydrazine starting material, which can be susceptible to oxidation.[9] While alarming, this doesn't always correlate with a low yield of the desired product. However, it does signal that purification will be critical. In some cases, adding a mild, non-nucleophilic base can neutralize excess acid and lead to a cleaner reaction profile.[9]

Q3: What is the primary role of the acid catalyst?

A3: The acid catalyst is crucial and serves two main purposes in the mechanism. First, it protonates a carbonyl oxygen, activating the carbonyl carbon for the initial nucleophilic attack by the hydrazine.[10][11][12] Second, it facilitates the subsequent dehydration steps of the cyclic intermediate (a hydroxylpyrazolidine) to form the final, stable aromatic pyrazole ring.[4][12] The choice and amount of acid can significantly impact both the reaction rate and the regiochemical outcome.[12]

Q4: I've isolated an intermediate that still contains a hydroxyl group. What happened?

A4: You have likely isolated a hydroxylpyrazolidine intermediate.[4] This indicates that the final dehydration step, which is often the rate-determining step under neutral or mildly acidic conditions, is incomplete.[4] To drive the reaction to completion, you may need to increase the reaction temperature, extend the reaction time, or use a stronger acidic catalyst.

Troubleshooting Guide: From Isomers to Impurities

This section provides in-depth solutions to specific experimental problems.

Issue 1: My reaction produces a mixture of regioisomers. How can I improve selectivity?

The formation of regioisomers is a classic challenge rooted in the mechanism of the Knorr synthesis. The outcome is a kinetic competition between the two carbonyl groups of the dicarbonyl and the two nitrogen atoms of the substituted hydrazine. Control can be achieved by manipulating steric and electronic factors.

Causality: The regioselectivity is determined by the initial condensation step. The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl.[8][13]

  • Electronic Control: The carbonyl carbon adjacent to an electron-withdrawing group (e.g., -CF₃) is more electrophilic and thus more reactive toward nucleophilic attack.[14]

  • Steric Control: A bulky substituent on the dicarbonyl will sterically hinder the adjacent carbonyl group, directing the hydrazine's attack to the less hindered carbonyl.[8]

  • pH Control: The reaction pH is critical. Under strongly acidic conditions, the reaction proceeds via the protonated hydrazine attacking the dicarbonyl. Under less acidic conditions, the free hydrazine attacks the protonated dicarbonyl. This shift in mechanism can alter which carbonyl is attacked preferentially, thereby changing the isomeric ratio.[4]

Troubleshooting Strategies:

  • Modify Reaction pH: This is often the simplest parameter to adjust. Run small-scale trial reactions at different pH values (e.g., using acetic acid vs. sulfuric acid, or adding a buffer) and analyze the product ratio by ¹H NMR or LC-MS. Acidic conditions generally favor faster reaction rates but may not always provide the best selectivity.[12]

  • Change the Solvent: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl (keto vs. enol forms) and the solvation of the transition states, thereby affecting the activation energies for the two competing pathways.[4] Aprotic dipolar solvents have been shown to improve regioselectivity in certain cases.[15]

  • Alter the Temperature: Lowering the reaction temperature can often enhance selectivity. The difference in activation energy between the two competing pathways becomes more significant at lower temperatures, favoring the pathway with the lower energy barrier.

  • Employ a Two-Step Procedure: If reaction condition optimization is insufficient, a controlled, stepwise approach can yield a single isomer. This involves first forming a protected intermediate. For example, using a β-keto acetal allows for selective reaction at the ketone, followed by deprotection and cyclization.[2]

Table 1: Influence of Reaction Parameters on Regioselectivity

Parameter General Effect on Selectivity Mechanistic Rationale
Low pH (Strong Acid) Can favor attack at the more basic carbonyl (if protonated). Alters the nature of both the nucleophile and electrophile.[4][12]
High Temperature Often decreases selectivity. Provides sufficient energy to overcome the activation barriers of both pathways.
Bulky Substituents Increases selectivity for the less hindered product. Steric hindrance raises the activation energy for attack at the crowded site.[8]

| Aprotic Solvents | Can improve selectivity. | Alters solvation of transition states and reactant conformation.[15] |

Issue 2: My reaction yield is low, or the reaction stalls.

Low conversion can be traced back to either the quality of the reagents or suboptimal reaction conditions.

Causality: The Knorr synthesis is a condensation reaction, meaning it generates water. For the reaction to proceed to completion, this equilibrium must be driven forward. Furthermore, the nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl are paramount.

Troubleshooting Strategies:

  • Verify Reagent Purity and Stoichiometry:

    • Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially if exposed to air. Use a freshly opened bottle or purify the hydrazine before use.[9]

    • Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl can lead to side reactions. If its purity is suspect, it can be purified. A classic method for purifying β-diketones is through the formation and subsequent decomposition of their copper(II) salt.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the hydrazine can help drive the reaction to completion, but a large excess may complicate purification.[9][16]

  • Optimize Reaction Conditions:

    • Catalyst: Ensure an appropriate acid catalyst is present. For sluggish reactions, a stronger acid might be necessary.

    • Temperature & Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[9] If the reaction stalls, a moderate increase in temperature may be required. Be aware that excessive heat can promote decomposition and discoloration.

    • Water Removal: In some cases, particularly with less reactive substrates, removing the water byproduct (e.g., with a Dean-Stark apparatus) can drive the equilibrium toward the product.

  • Investigate Intermediates: If the reaction stalls, analyze an aliquot of the mixture. The presence of a significant amount of the hydrazone intermediate or the hydroxylpyrazolidine suggests that the cyclization or dehydration step is the bottleneck.[4] Addressing this may require a stronger acid or higher temperature.

Visualized Mechanisms and Workflows

Understanding the reaction pathways is key to effective troubleshooting. The following diagrams illustrate the core mechanism, the origin of regioisomers, and a logical workflow for addressing low yields.

Knorr_Mechanism R1 1,3-Dicarbonyl A Protonated Dicarbonyl R1->A Protonation R2 Hydrazine B Hydrazone Intermediate R2->B Condensation (-H₂O) Cat H+ A->B Condensation (-H₂O) C Cyclic Hemiaminal (Hydroxylpyrazolidine) B->C Intramolecular Cyclization P Pyrazole Product C->P Dehydration (-H₂O) H2O 2 H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.

Regioisomer_Formation Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine PathA Attack at Carbonyl 1 (e.g., less hindered) Start->PathA Pathway A (Lower Ea) PathB Attack at Carbonyl 2 (e.g., more hindered) Start->PathB Pathway B (Higher Ea) InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB ProductA Regioisomer A InterA->ProductA Cyclization & Dehydration ProductB Regioisomer B InterB->ProductB Cyclization & Dehydration

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckPurity Assess Reagent Purity (Hydrazine, Dicarbonyl) Start->CheckPurity Impure Reagents Impure? CheckPurity->Impure Purify Purify/Replace Reagents Impure->Purify Yes Monitor Monitor Reaction (TLC, LC-MS) Impure->Monitor No Purify->Start Retry Stalled Reaction Stalled? Monitor->Stalled Optimize Optimize Conditions (Temp, Catalyst, Time) Stalled->Optimize Yes Success Problem Solved Stalled->Success No, reaction complete Optimize->Monitor

Caption: A logical workflow for troubleshooting low pyrazole yield.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a substituted pyrazole, incorporating best practices for monitoring and work-up.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: While stirring, add the substituted hydrazine or its corresponding salt (1.0 - 1.2 eq) to the solution at room temperature.[8] Note that the initial condensation can be exothermic.

  • Catalyst Addition: If not using an acidic solvent or a hydrazine salt, add a catalytic amount of a suitable acid (e.g., 3-5 drops of glacial acetic acid or a small amount of p-toluenesulfonic acid).[17]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux).[17] Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) or LC-MS every hour, checking for the consumption of the limiting reagent.[9][17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly. If not, slowly add cold water to the stirred reaction mixture to induce precipitation.[17]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water or a cold solvent mixture (e.g., ethanol/water).[17]

  • Purification: Air-dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9]

Protocol 2: Purification of 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane) via its Copper(II) Salt

This protocol is an example of how to purify a solid β-diketone that may contain impurities affecting the Knorr synthesis.

  • Dissolution: Dissolve the crude 1,3-diphenyl-1,3-propanedione in a suitable solvent like chloroform or THF.

  • Precipitation of Copper Salt: Prepare a saturated aqueous solution of copper(II) acetate. Add this solution dropwise to the stirred solution of the diketone. A gelatinous precipitate of the copper(II) dibenzoylmethanate complex will form.

  • Isolation of the Complex: Stir the mixture for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Decomposition of the Complex: Suspend the dried copper complex in a biphasic mixture (e.g., chloroform and water). Acidify the mixture by adding dilute hydrochloric acid or sulfuric acid while stirring vigorously. The copper complex will decompose, releasing the pure β-diketone into the organic layer.

  • Isolation of Pure Diketone: Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 1,3-diphenyl-1,3-propanedione.[18]

References

Technical Support Center: Navigating the Scale-Up of Pyrazole Derivative Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Derivative Production. This resource is designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when transitioning pyrazole derivative synthesis from the laboratory bench to pilot plant and beyond. Pyrazole and its derivatives are cornerstone scaffolds in pharmaceuticals, agrochemicals, and materials science, making their efficient and safe large-scale production a critical endeavor.[1][2][3][4][5]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common scale-up issues. We will explore troubleshooting strategies and frequently asked questions in a direct Q&A format, grounded in authoritative scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of pyrazole derivative production.

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine or diazonium intermediates?

A1: Safety is the foremost concern in scaling up chemical syntheses. For pyrazole production, key hazards include:

  • Thermal Runaway: Many pyrazole syntheses, particularly those involving hydrazine hydrate, are highly exothermic.[6] Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.[7]

  • Handling of Hazardous Reagents:

    • Hydrazine: This common reagent is toxic, flammable, and can decompose explosively at elevated temperatures or in the presence of certain metals.[6]

    • Diazonium Salts: These intermediates, used in some synthetic routes, are notoriously unstable and can decompose explosively if not handled at low temperatures (<5 °C).[8] Gas evolution (N2) during decomposition can also lead to pressure buildup in the reactor.[8]

  • Product Stability: Some pyrazole derivatives, especially those with a high nitrogen-to-carbon ratio, can be potentially explosive.[8]

Q2: Why does the yield of my pyrazole derivative decrease upon scale-up?

A2: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[9] This can lead to localized hot or cold spots, promoting side reactions or incomplete conversion.[9]

  • Poor Mixing: Inadequate agitation in large vessels can result in a non-homogeneous reaction mixture, leading to localized concentration gradients and reduced reaction rates.[9]

  • Extended Reaction Times: Reactions that are complete within hours at the lab scale may require significantly longer times in a larger reactor to reach completion.[9]

  • Product Loss During Workup: The methods used for extraction, washing, and crystallization at the lab scale may not be as efficient when handling larger volumes, leading to greater product loss.

Q3: How can I improve the regioselectivity of my pyrazole synthesis during scale-up?

A3: Maintaining regioselectivity is crucial for product purity and avoiding costly separation processes. The formation of undesired isomers is often influenced by reaction conditions:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway and, therefore, the regioselectivity. The use of fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in some cases.[10]

  • Catalyst and Reagents: The choice of catalyst and reagents can direct the reaction towards the desired isomer. For instance, in iodination reactions, using N-iodosuccinimide (NIS) can offer higher regioselectivity compared to other iodinating agents.[9]

  • Temperature Control: Precise temperature control is critical, as even small variations can alter the kinetic versus thermodynamic product distribution.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Issue 1: Exothermic Reaction and Thermal Runaway

Q: My reaction is showing a dangerous exotherm during scale-up. How can I manage this?

A: Managing exotherms is critical for a safe scale-up. Here are some strategies:

  • Slow Reagent Addition: Implement a controlled, slow addition of the limiting reagent (e.g., hydrazine hydrate) to the reaction mixture.[6] This allows the cooling system to dissipate the heat as it is generated.

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity for the scale of your reaction. A jacketed reactor with a reliable cooling system is essential.[9]

  • Dilution: Using a sufficient amount of an appropriate solvent can help to absorb the heat of the reaction.[6]

  • Semi-Batch Process: For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.[9]

  • Flow Chemistry: Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, making them an excellent option for managing highly exothermic reactions safely and efficiently.[1][7]

Issue 2: Poor Yield and Incomplete Reaction

Q: My scaled-up reaction is giving a low yield and analysis shows unreacted starting materials. What should I do?

A: To address low yield and incomplete conversion, consider the following:

  • Reaction Kinetics: Understand the reaction kinetics. What works at a small scale may not directly translate. Kinetic studies, which can be aided by techniques like transient flow experiments, can provide valuable insights.[11][12][13]

  • Process Analytical Technology (PAT): Implement in-process controls (e.g., HPLC, FTIR, Raman spectroscopy) to monitor the reaction progress in real-time.[9][14][15][16][17][18] This allows you to determine the true endpoint of the reaction rather than relying on a fixed time from the lab-scale experiment.

  • Mixing Efficiency: Evaluate the mixing in your reactor. Use an appropriately sized and shaped impeller and optimize the stirring speed to ensure a homogeneous mixture.[9]

  • Temperature and Time: You may need to increase the reaction temperature or extend the reaction time to drive the reaction to completion at a larger scale. However, be cautious of potential side reactions or product degradation at higher temperatures.

Issue 3: Impurities and Purification Challenges

Q: My crude product has a high level of impurities, and purification by column chromatography is not feasible at this scale. What are my options?

A: Large-scale purification requires different strategies than those used in the lab.

  • Impurity Profiling: First, identify the major impurities. Are they unreacted starting materials, regioisomers, or byproducts?

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale.

    • Solvent Screening: A systematic screening of crystallization solvents is crucial. The ideal solvent should have high solubility for your product at elevated temperatures and low solubility at room temperature or below, while impurities should remain soluble.

    • Acid Addition Salts: For basic pyrazole derivatives, forming an acid addition salt can facilitate crystallization and purification. The purified salt can then be neutralized to give the final product.[19][20]

  • Slurry Washes: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be a highly effective and scalable purification method.[9]

  • Extraction: Optimize your liquid-liquid extraction procedure, including the choice of solvents and the number of washes, to remove impurities before crystallization.

Part 3: Data Presentation and Experimental Protocols

Table 1: Solvent Selection for Improved Regioselectivity in Pyrazole Synthesis
SolventDielectric Constant (ε)Key PropertiesImpact on RegioselectivityReference
Ethanol24.55Protic, commonly used in lab-scale synthesis.Often leads to mixtures of regioisomers.[10]
Trifluoroethanol (TFE)26.7Fluorinated alcohol, strong hydrogen bond donor.Can significantly improve regioselectivity towards one isomer.[10]
Hexafluoroisopropanol (HFIP)16.7Highly polar, non-coordinating fluorinated alcohol.Often provides the highest regioselectivity.[10]
Deep Eutectic Solvents (DESs)VariableBiodegradable, low toxicity, good catalytic properties.Can promote high selectivity and yield under mild conditions.[21]
Protocol 1: General Procedure for Recrystallization Solvent Screening
  • Solubility Test:

    • Place a small amount (e.g., 50 mg) of the crude pyrazole derivative into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

    • Observe the solubility at room temperature.

    • For insoluble samples, heat the test tube and observe if the solid dissolves.

    • Allow the heated solutions to cool to room temperature and then in an ice bath to observe crystallization.

  • Selection Criteria:

    • The ideal solvent will show poor solubility at room temperature but good solubility at elevated temperatures.

    • The formation of well-defined crystals upon cooling is desirable.

    • Analyze the purity of the resulting crystals (e.g., by HPLC or NMR) to confirm impurity removal.

  • Common Solvents for Screening: Ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane, and mixtures thereof with water.

Part 4: Visualization of Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up

Low_Yield_Troubleshooting Start Low Yield in Scaled-Up Reaction Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Workup High Loss During Workup/Purification? Start->Check_Workup Check_Conversion->Check_Workup No Monitor_Reaction Implement In-Process Monitoring (PAT) Check_Conversion->Monitor_Reaction Yes Optimize_Purification Optimize Purification Method Check_Workup->Optimize_Purification Yes Optimize_Conditions Optimize Reaction Conditions Monitor_Reaction->Optimize_Conditions Increase_Time Increase_Time Optimize_Conditions->Increase_Time Increase Reaction Time Increase_Temp Increase_Temp Optimize_Conditions->Increase_Temp Increase Temperature Improve_Mixing Improve_Mixing Optimize_Conditions->Improve_Mixing Improve Mixing Solution Improved Yield Increase_Time->Solution Increase_Temp->Solution Improve_Mixing->Solution Recrystallization Recrystallization Optimize_Purification->Recrystallization Recrystallization Solvent Screening Slurry_Wash Slurry_Wash Optimize_Purification->Slurry_Wash Slurry Wash Extraction Extraction Optimize_Purification->Extraction Optimize Extraction Recrystallization->Solution Slurry_Wash->Solution Extraction->Solution Safety_Considerations cluster_synthesis Pyrazole Synthesis Scale-Up cluster_thermal Thermal Management cluster_reagent Reagent Handling cluster_process Process Control Safety Safety Considerations Thermal Management Reagent Handling Process Control Thermal Control of Exotherms - Slow Reagent Addition - Efficient Reactor Cooling - Adequate Dilution - Consider Flow Chemistry Safety:f0->Thermal Reagent Hazardous Reagents - Hydrazine (Toxic, Explosive) - Diazonium Salts (Unstable) - Proper PPE and Engineering Controls Safety:f1->Reagent Process Robust Process Control - In-Process Monitoring (PAT) - Pressure and Temperature Sensors - Emergency Quench System Safety:f2->Process

Caption: Key safety considerations for the scale-up of pyrazole derivative production.

References

  • BenchChem. (n.d.). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. (n.d.).
  • RSC Publishing. (2019, March 13). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination.
  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • RSC Publishing. (2022, September 12). Reaction Chemistry & Engineering - Spiral.
  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2).
  • ResearchGate. (n.d.). Transient Flow-Assisted Kinetic Modelling and Reaction Network Identification for Pyrazole Synthesis | Request PDF.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • SAFETY DATA SHEET. (2021, December 24).
  • review of pyrazole compounds' production, use, and pharmacological activity. (2024, February 7).
  • RSC Publishing. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Wikipedia. (n.d.). Process analytical technology.
  • Stepscience. (n.d.). Process Analytical Technology - PAT.
  • Process Analytical Technology: Applications to the Pharmaceutical Industry. (n.d.).
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • ResearchGate. (2019, February 18). Recent advances in the synthesis of new pyrazole derivatives.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Pyrazole Derivatives.
  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • ResearchGate. (2025, August 10). Recent Developments in the Chemistry of Pyrazoles | Request PDF.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

Technical Support Center: Enhancing the Stability of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (MDPC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this versatile heterocyclic compound. MDPC is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Ensuring its stability throughout experimental workflows and in final formulations is critical for reproducible results and product efficacy.

This document provides in-depth, experience-driven answers to common questions and detailed protocols for stability testing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common stability challenges encountered when working with MDPC.

Q1: My sample of this compound is showing signs of degradation. What are the most likely causes?

A1: Based on its chemical structure—a substituted pyrazole ring with a methyl ester functional group—MDPC is susceptible to several primary degradation pathways. Understanding these is the first step in troubleshooting.

  • Hydrolysis: The methyl ester group is the most common point of failure. It can be hydrolyzed to the corresponding carboxylic acid (1,3-dimethyl-1H-pyrazole-5-carboxylic acid) and methanol. This reaction is significantly accelerated under either acidic or basic pH conditions.[2] For many pyrazole esters, this is a rapid degradation pathway, especially in buffers with a pH above 8.[2][3]

  • Photodegradation: Like many aromatic heterocyclic compounds, the pyrazole ring can absorb UV radiation.[2] This exposure can induce photochemical reactions, leading to bond cleavage and the formation of various degradation products.[4][5] The specific pathway depends on the solvent and the presence of photosensitizers.

  • Oxidation: While the pyrazole ring itself is relatively stable against oxidation, substituents and the overall molecular framework can be susceptible to oxidative stress from sources like dissolved oxygen, peroxides, or metal ion contaminants.[2]

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions. While pyrazole scaffolds can be thermally stable, the stability of a specific derivative like MDPC depends on its complete structure and purity.[6][7][8]

Q2: How can I definitively identify which degradation pathway is affecting my experiment?

A2: A Forced Degradation Study (or stress testing) is the standard, systematic approach to identify the degradation pathways and develop stability-indicating analytical methods.[2] This involves intentionally subjecting your compound to harsh conditions to accelerate degradation. By analyzing the resulting samples, you can pinpoint the specific vulnerabilities of MDPC.

The International Council for Harmonisation (ICH) provides guidelines for these studies. A typical forced degradation study for MDPC would involve the conditions outlined in the table below.

Stress ConditionRecommended Reagent/ConditionTypical DurationPrimary Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M HCl, 60 °C24-48 hoursEster Hydrolysis
Basic Hydrolysis 0.1 M NaOH, Room Temp (25 °C)2-8 hoursEster Hydrolysis (typically faster than acidic)
Neutral Hydrolysis Deionized Water, 60 °C48-72 hoursEster Hydrolysis
Oxidation 3% H₂O₂, Room Temp (25 °C)24 hoursOxidation of the pyrazole ring or methyl groups
Photostability Photostability Chamber (ICH Q1B Option 2)Expose to ≥1.2 million lux hours and ≥200 W·h/m²Photodegradation
Thermal Stress 60 °C (in solid state and solution)72 hoursThermally-induced degradation

A control sample, protected from all stress conditions, should be analyzed alongside the stressed samples to provide a baseline.

Q3: I suspect ester hydrolysis is the main issue. What are the immediate steps I can take to stabilize MDPC in solution?

A3: You are correct to focus on hydrolysis first, as it is the most common liability for this type of molecule.[2][3] The stability of the ester is highly dependent on pH.

Causality: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the ester bond.

Here is a logical workflow to mitigate this issue:

G start Instability Observed in Solution check_ph 1. Analyze Solution pH start->check_ph ph_acidic pH < 6 check_ph->ph_acidic Acidic ph_basic pH > 8 check_ph->ph_basic Basic ph_neutral pH 6-8 check_ph->ph_neutral Likely Stable (Proceed to next check) action_acid Action: Buffer to pH 6-7.5 Use a non-nucleophilic buffer (e.g., phosphate, MES). ph_acidic->action_acid action_basic Action: Buffer to pH 6-7.5 Avoid amine-based buffers (e.g., Tris) which can be nucleophilic. ph_basic->action_basic check_solvent 2. Evaluate Solvent System ph_neutral->check_solvent action_acid->check_solvent action_basic->check_solvent solvent_protic Aqueous/Protic Solvent (e.g., Water, Methanol) check_solvent->solvent_protic Protic solvent_aprotic Aprotic Solvent Used (e.g., DMSO, Acetonitrile) check_solvent->solvent_aprotic Aprotic action_solvent Action: If possible, switch to an anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile) to minimize water activity. solvent_protic->action_solvent final_check Re-evaluate stability with optimized conditions. solvent_aprotic->final_check action_solvent->final_check

Caption: Mechanisms for acid- and base-catalyzed ester hydrolysis of MDPC.

References
  • BenchChem. Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution.
  • Chem-Impex. This compound.
  • National Center for Biotechnology Information. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, NIH.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives.
  • RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning.
  • ChemRxiv. Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning.
  • ResearchGate. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials.
  • ResearchGate. High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.

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Technical Support Center: Resolving Regioisomeric Mixtures of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for resolving regioisomeric mixtures of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable guidance to navigate one of the most common challenges in pyrazole synthesis and purification. The formation of regioisomers, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, can lead to significant purification challenges and impact yield.[1][2][3] This resource offers troubleshooting workflows, frequently asked questions, and detailed experimental protocols to help you successfully isolate and characterize your target isomer.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the separation and analysis of pyrazole regioisomers.

Issue 1: Poor or No Separation on Silica Gel Column Chromatography

Symptoms:

  • You observe co-elution of isomers, appearing as a single spot or heavily overlapping spots on Thin-Layer Chromatography (TLC).[2]

  • Collected column fractions show a mixture of both regioisomers by NMR or LC-MS analysis.

  • The isolated product has a broadened melting point range.[2]

Root Causes & Solutions:

Regioisomers of pyrazoles often possess very similar polarities, making separation on standard silica gel challenging.[1][4] The strategy is to exploit subtle differences in their physicochemical properties.

Causality-Driven Solutions:

  • Modify the Mobile Phase (Eluent): The choice of eluent is critical. A systematic screening using TLC is the first step to finding a system that provides an adequate difference in retardation factor (Rf) values.[4]

    • Why it Works: Changing solvent polarity and composition can alter the specific interactions (hydrogen bonding, dipole-dipole) between each isomer and the stationary phase, enhancing differential migration.

    • Actionable Steps:

      • Start with a low-polarity system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

      • Try alternative solvent systems. A Toluene/Ethyl Acetate gradient can sometimes provide better selectivity for aromatic compounds than hexane-based systems.[5]

      • For basic pyrazoles, which may interact strongly and streak on acidic silica, add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and potentially improved separation.[1]

  • Change the Stationary Phase: If modifying the eluent is insufficient, changing the adsorbent can provide a different selectivity.

    • Why it Works: Different stationary phases offer different interaction mechanisms.

    • Actionable Steps:

      • Neutral Alumina: For basic pyrazoles, basic or neutral alumina can be an excellent alternative to silica gel, minimizing strong acidic interactions.[1]

      • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Since regioisomers can have slight differences in their hydrophobic surface area, reversed-phase HPLC or flash chromatography can be highly effective.[1][2]

  • Consider Derivatization: In difficult cases, a temporary chemical modification can introduce a significant physicochemical difference between the isomers.

    • Why it Works: Adding a bulky or highly polar protecting group can dramatically alter the chromatographic behavior of one isomer relative to the other.

    • Actionable Steps:

      • Selectively protect a functional group (e.g., a hydroxyl or amino group) that is sterically more accessible in one isomer.

      • Separate the derivatized mixture.

      • Remove the protecting group to yield the pure, desired regioisomer.

Issue 2: Ambiguous NMR Spectra & Difficulty in Structural Assignment

Symptoms:

  • Your ¹H and ¹³C NMR spectra show two distinct sets of peaks, confirming a mixture, but you cannot definitively assign which set corresponds to which regioisomer (e.g., the 1,3,5- vs. 1,4,5-substituted product).[2]

  • Key proton or carbon signals are overlapped, complicating the analysis.[6]

Root Causes & Solutions:

While standard 1D NMR confirms the presence of a mixture, it often lacks the specific correlation data needed to distinguish between closely related regioisomers.[6] Advanced 2D NMR techniques are essential for unambiguous structural elucidation.[7]

Causality-Driven Solutions:

  • Utilize 2D NMR Spectroscopy: These experiments reveal through-bond and through-space correlations that are definitive for assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this task. It shows correlations between protons and carbons that are 2 or 3 bonds away.[7]

      • Why it Works: The substitution pattern dictates unique long-range couplings. For example, in a 1,5-disubstituted pyrazole, the proton on the N1-substituent will show a ³J correlation to the C5 carbon but not the C3 carbon. Conversely, in a 1,3-disubstituted pyrazole, it will show a correlation to the C3 carbon.

      • Actionable Protocol: See the detailed protocol in the "Experimental Protocols" section below.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (<5 Å).

      • Why it Works: The proximity of substituents is fixed for each regioisomer. For instance, the protons of a substituent at C5 will show a NOE correlation to the protons of the N1-substituent, which can be used to confirm the assignment.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded ¹H and ¹³C nuclei, helping to first assign the signals of protonated carbons.[7]

  • Analyze Chemical Shift Data: While not definitive alone, chemical shifts provide strong clues.

    • Why it Works: The electronic environment of each nucleus is slightly different in each isomer, leading to predictable shifts. The C5 carbon in pyrazoles is typically more deshielded (appears at a higher ppm) than the C3 carbon due to the influence of the adjacent pyridine-like nitrogen (N2).

    • Reference Table:

      Nucleus Typical Chemical Shift Range (ppm) in CDCl₃ Rationale
      C5 δ 140 - 155 More deshielded due to proximity to two nitrogen atoms.
      C3 δ 130 - 145 Less deshielded than C5.
      C4 δ 100 - 115 Shielded, electron-rich position of the ring.

      | H4 | δ ~6.0 - 6.5 | Appears as a singlet (or triplet if coupled to C4-substituent). |

    Note: These are general ranges and can be influenced by substituents. Always use 2D NMR for confirmation.

Frequently Asked Questions (FAQs)

Q1: I have a regioisomeric mixture that is a solid. Can I use crystallization instead of chromatography?

A1: Yes, fractional crystallization can be a highly effective and scalable purification technique if the regioisomers have sufficiently different solubilities in a particular solvent system.[1][2]

  • Strategy: The goal is to find a solvent or solvent mixture in which one isomer is significantly less soluble than the other. This allows the less soluble isomer to crystallize out of a supersaturated solution, leaving the more soluble isomer in the mother liquor.

  • Screening Process:

    • Experiment with a range of solvents with varying polarities (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/heptane).[1]

    • Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly.

    • If crystals form, isolate them and check their purity by TLC, LC-MS, or NMR. Analyze the mother liquor as well to see if it is enriched in the other isomer.

    • Seeding the solution with a pure crystal of the desired isomer (if available) can promote selective crystallization.[9]

Q2: My pyrazole synthesis is supposed to be regioselective, but I'm still getting a mixture. What reaction parameters can I change?

A2: The regioselectivity of pyrazole synthesis is highly sensitive to reaction conditions.[3]

  • Solvent Choice: The solvent can dramatically influence the outcome. For the Knorr synthesis (1,3-dicarbonyl + hydrazine), using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of a single isomer.[1][10]

  • pH Control: The pH of the reaction medium can control which carbonyl of the 1,3-dicarbonyl is attacked first. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1][3]

  • Steric and Electronic Factors: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the reaction at one site, promoting the formation of a single isomer.[1][3]

Q3: Can I use mass spectrometry to distinguish the regioisomers?

A3: Typically, no. Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry will show the same molecular ion (M+) for both regioisomers because they have the same molecular formula. While fragmentation patterns in GC-MS might show subtle, reproducible differences, this is not a primary method for unambiguous assignment without pure standards of each isomer for comparison.[11] NMR spectroscopy remains the gold standard for structural assignment.[6]

Visual Workflows and Diagrams

Overall Strategy for Resolving a Regioisomeric Mixture

G cluster_start Synthesis & Analysis cluster_sep Separation Strategy cluster_id Identification & Validation start Pyrazole Synthesis confirm Confirm Mixture (TLC, LC-MS, NMR) start->confirm sep_choice Choose Separation Method confirm->sep_choice chrom Column Chromatography sep_choice->chrom Liquid/Oil or High Solubility cryst Fractional Crystallization sep_choice->cryst Solid & Poor Solubility identify Isomer Identification (2D NMR, NOESY) chrom->identify cryst->identify purity Assess Purity (>95%) identify->purity purity->sep_choice No, Re-purify pure_iso Pure Regioisomer purity->pure_iso Yes

Caption: A workflow for the separation and validation of pyrazole regioisomers.

Troubleshooting Poor Chromatographic Separation

G start Poor Separation on Silica TLC q1 Are spots streaking? start->q1 a1 Add 0.5% Triethylamine to Eluent q1->a1 Yes q2 Is ΔRf < 0.1? q1->q2 No a1->q2 a2 Systematically Screen New Solvent Systems (e.g., Toluene/EtOAc) q2->a2 Yes q3 Still no separation? q2->q3 No a2->q3 a3 Switch Stationary Phase (Alumina or C18 RP) q3->a3 Yes end Separation Achieved q3->end No a3->end Separation Improved fail Consider Derivatization a3->fail Still Poor

Caption: Decision tree for optimizing the chromatographic separation of isomers.

Experimental Protocols

Protocol 1: Unambiguous Isomer Assignment using HMBC

This protocol assumes you have a sample of the regioisomeric mixture dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Sample Preparation: Prepare a concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for correlation experiments.

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H and ¹³C{¹H} spectra.

  • Set up the HMBC Experiment:

    • Use a standard pulse program for a gradient-selected HMBC (e.g., hsqcetgplp on Bruker instruments).

    • Key Parameter: Set the long-range coupling delay (often denoted as d6 or related to CNST2) to optimize for a coupling constant (ⁿJCH) of 8-10 Hz. This value is optimal for detecting typical ²JCH and ³JCH correlations.[7]

  • Data Acquisition: Acquire the 2D data. This may take several hours depending on the sample concentration.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Identify the key proton signals, such as the N1-substituent protons or the C4-H proton.

    • Look for cross-peaks connecting these protons to carbons 2 or 3 bonds away.

    • Example: For a mixture of 1-methyl-3-phenyl-5-aryl-pyrazole and 1-methyl-5-phenyl-3-aryl-pyrazole:

      • Find the N-CH₃ proton singlet in the ¹H spectrum.

      • Trace its vertical line in the HMBC spectrum.

      • A cross-peak to the C5 carbon confirms the 1,5-isomer, while a cross-peak to the C3 carbon confirms the 1,3-isomer.

References

  • Technical Support Center: Overcoming Side Product Form
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity - UABDivulga.
  • Troubleshooting low yield in pyrazole synthesis
  • strategies to avoid unwanted isomer form
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Process for crystallizing and separating different diisocyanate isomers.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. oaji.net. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]

  • Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • How to separate these regioisomers? Reddit. [Link]

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Catalyst Selection for Efficient Pyrazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for efficient pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This resource provides in-depth, field-proven insights into catalyst selection and reaction optimization, presented in a practical question-and-answer format to address the specific challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs) about Catalyst Selection

Here, we address common questions regarding the choice of catalyst and its impact on reaction outcomes.

Q1: My Knorr pyrazole synthesis is giving a low yield. What are the primary catalytic factors I should investigate?

Low yield in a Knorr-type synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a frequent issue that can often be traced back to suboptimal catalysis.[4] Here’s a systematic approach to troubleshooting:

  • Catalyst Choice: The reaction is often catalyzed by acids. If you are running the reaction without a catalyst, consider adding a catalytic amount of a protic acid like acetic acid or a Lewis acid. For instance, lithium perchlorate has been used as an effective Lewis acid catalyst.[1]

  • Catalyst Loading: Ensure you are using the correct catalyst loading. While it may be tempting to add more catalyst to drive the reaction, this can sometimes lead to increased side reactions. Start with a low loading (e.g., 1-5 mol%) and optimize from there.

  • Heterogeneous Catalysts: Consider switching to a heterogeneous catalyst. These can offer advantages in terms of separation, reusability, and sometimes, improved yields. Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering high yields in short reaction times.[1][5]

Q2: I'm observing the formation of regioisomers in my pyrazole synthesis. How can catalyst selection help control regioselectivity?

The formation of regioisomers is arguably the most common side reaction in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[5] Catalyst and solvent choice are critical in controlling the regiochemical outcome.

  • Acid/Base Catalysis: The addition of a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can modulate the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[5] This directs which nitrogen atom preferentially attacks a specific carbonyl group, thereby influencing the final regioisomer.

  • Solvent Effects: The solvent can work in concert with the catalyst to influence regioselectivity. Highly polar or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in favor of a desired isomer compared to conventional solvents like ethanol.[5][6]

  • Metal Catalysis: Certain metal catalysts can offer high regioselectivity. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved at room temperature in N,N-dimethylacetamide without an explicit catalyst, suggesting the solvent may play a role in directing the reaction.[1]

Q3: What are the advantages of using heterogeneous catalysts for pyrazole synthesis?

Heterogeneous catalysts are gaining prominence in pyrazole synthesis due to several key advantages that align with the principles of green chemistry.[7][8][9]

  • Ease of Separation: Being in a different phase from the reaction mixture, they can be easily separated by filtration, eliminating the need for complex work-up procedures.

  • Reusability: Many heterogeneous catalysts can be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable.[9]

  • Improved Stability: Solid catalysts are often more stable to air and moisture compared to their homogeneous counterparts.

  • Examples of Effective Heterogeneous Catalysts:

    • Nano-ZnO: An eco-friendly and efficient catalyst for synthesizing pyrazole derivatives in aqueous media.[1][5]

    • Amberlyst-70: A solid acid catalyst that has been successfully used in pyrazole synthesis.[1]

    • Co3O4-SiO2-NH2 nanocomposites: Employed in one-pot four-component reactions to produce pyranopyrazoles.[1]

    • Nickel-based heterogeneous catalysts: Used for the one-pot synthesis of pyrazoles at room temperature.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Unstable starting materials.1. Catalyst Verification: Test the catalyst in a known, reliable reaction to confirm its activity. Consider trying a different type of catalyst (e.g., switch from a protic acid to a Lewis acid). 2. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Some reactions require reflux conditions to proceed efficiently.[7] 3. Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities can inhibit the catalyst or lead to side reactions.[4]
Formation of Multiple Products (Poor Selectivity) 1. Competing side reactions. 2. Isomerization of the product. 3. Lack of regiochemical control.1. Optimize Catalyst Loading: Reduce the catalyst loading to minimize catalyst-driven side reactions. 2. Control Reaction Time: Monitor the reaction closely to avoid over-reaction or subsequent degradation/isomerization of the desired product. 3. Solvent and Catalyst Screening: As discussed in the FAQs, screen different catalysts and solvents to improve regioselectivity. Fluorinated solvents can be particularly effective.[6]
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Product inhibition. 3. Reversible reaction equilibrium.1. Catalyst Stability: If using a sensitive catalyst, ensure anhydrous and inert conditions. For heterogeneous catalysts, check for leaching or poisoning. 2. Incremental Addition: Try adding the hydrazine substrate in portions to keep its concentration low and potentially mitigate product inhibition. 3. Removal of Water: In condensation reactions, the removal of water can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding a dehydrating agent.

Part 3: Experimental Protocols & Methodologies

Here are detailed, step-by-step protocols for key experiments in catalyst selection and optimization for pyrazole synthesis.

Protocol 1: Screening of Acid Catalysts for Knorr Pyrazole Synthesis

This protocol outlines a general procedure for screening different acid catalysts to optimize the yield of a target pyrazole.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (solvent)

  • Various acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, scandium triflate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Set up a series of small-scale reactions in parallel (e.g., in vials).

  • To each vial, add the 1,3-dicarbonyl compound (1.0 mmol) and ethanol (5 mL).

  • Add a different acid catalyst to each vial (e.g., 5 mol% of acetic acid, p-TSA, Sc(OTf)₃). Include a control reaction with no catalyst.

  • Stir the mixtures at room temperature for 5 minutes.

  • Add the substituted hydrazine (1.0 mmol) to each vial.

  • Stir the reactions at a set temperature (e.g., room temperature or 60 °C) and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 3, and 6 hours).

  • Upon completion, quench the reactions, perform a standard work-up, and analyze the crude product mixture by ¹H NMR to determine the conversion and product ratio.

Protocol 2: Evaluation of a Heterogeneous Catalyst (Nano-ZnO)

This protocol details the use and recycling of a heterogeneous catalyst.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Nano-ZnO catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (e.g., 10 mol%) in ethanol (10 mL).[5]

  • Stir the mixture at room temperature or reflux, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the nano-ZnO catalyst by filtration or centrifugation.

  • Wash the recovered catalyst with ethanol and dry it under vacuum.

  • The filtrate containing the product can be concentrated and purified by standard methods (e.g., recrystallization or column chromatography).

  • The recovered catalyst can be used in subsequent reaction cycles to test its reusability.

Part 4: Visualizing Key Concepts

Diagrams can aid in understanding complex reaction pathways and decision-making processes.

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

This diagram illustrates the fundamental steps of the acid-catalyzed Knorr pyrazole synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone/Enamine Hydrazone/Enamine 1,3-Dicarbonyl->Hydrazone/Enamine Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone/Enamine Cyclized Intermediate Cyclized Intermediate Hydrazone/Enamine->Cyclized Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclized Intermediate->Pyrazole Dehydration (-H2O)

Caption: Acid-catalyzed Knorr pyrazole synthesis workflow.

Diagram 2: Decision Tree for Catalyst Selection

This diagram provides a logical workflow for selecting an appropriate catalyst based on experimental observations.

Catalyst_Selection start Start: Pyrazole Synthesis low_yield Low Yield? start->low_yield regioisomers Regioisomer Formation? low_yield->regioisomers No add_acid Add/Change Acid Catalyst (Protic or Lewis) low_yield->add_acid Yes workup_issue Difficult Work-up? regioisomers->workup_issue No solvent_screen Screen Solvents (e.g., TFE, HFIP) regioisomers->solvent_screen Yes use_heterogeneous Use Heterogeneous Catalyst (e.g., Nano-ZnO) workup_issue->use_heterogeneous Yes end Efficient Synthesis workup_issue->end No optimize_conditions Optimize Temp. & Time add_acid->optimize_conditions check_purity Check Starting Material Purity optimize_conditions->check_purity check_purity->regioisomers solvent_screen->workup_issue use_heterogeneous->end

Caption: Decision-making for catalyst optimization.

References

Technical Support Center: Overcoming Low Reactivity in Pyrazole Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low-reactivity substrates in pyrazole condensation reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles and achieve optimal yields.

Introduction: The Challenge of Low-Reactivity Substrates

The Knorr pyrazole synthesis and related condensation reactions are cornerstones of heterocyclic chemistry, providing access to a vast array of biologically active molecules.[1][2] The fundamental reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] However, the success of this reaction is highly dependent on the reactivity of both substrates. Low yields are a common issue, often stemming from the reduced nucleophilicity of the hydrazine or the diminished electrophilicity of the dicarbonyl compound.[4]

This guide will explore the root causes of low reactivity and provide actionable strategies to overcome them, ensuring robust and efficient pyrazole synthesis in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your pyrazole synthesis experiments.

FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the primary causes related to substrate reactivity?

Low yields in pyrazole synthesis can often be traced back to the electronic and steric properties of your starting materials.[3][4]

Causality behind Low Reactivity:

  • Electron-Deficient Hydrazines: Hydrazines substituted with strong electron-withdrawing groups (e.g., nitro, cyano, or multiple halogen groups) exhibit significantly reduced nucleophilicity. The lone pair on the nitrogen atom is less available to attack the carbonyl carbon of the dicarbonyl compound, thus slowing down or inhibiting the initial condensation step.

  • Sterically Hindered Substrates: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can sterically hinder the approach of the reacting molecules.[5][6] This is particularly problematic during the initial nucleophilic attack and the subsequent intramolecular cyclization.

  • Poorly Electrophilic Dicarbonyls: 1,3-dicarbonyl compounds with electron-donating groups are less reactive towards nucleophilic attack. These groups increase the electron density on the carbonyl carbons, making them less electrophilic.

Troubleshooting Workflow for Low Reactivity:

G cluster_solutions Potential Solutions start Low Yield Observed assess_hydrazine Assess Hydrazine Reactivity (Electron-withdrawing groups?) start->assess_hydrazine assess_dicarbonyl Assess Dicarbonyl Reactivity (Electron-donating groups?) start->assess_dicarbonyl assess_sterics Evaluate Steric Hindrance (Bulky substituents?) start->assess_sterics add_catalyst Introduce Catalyst (Acid or Base) assess_hydrazine->add_catalyst Low Nucleophilicity assess_dicarbonyl->add_catalyst Low Electrophilicity increase_temp Increase Reaction Temperature assess_sterics->increase_temp Hindrance mw_assist Consider Microwave-Assisted Synthesis increase_temp->mw_assist If thermal heating is insufficient change_solvent Optimize Solvent System add_catalyst->change_solvent result Improved Yield mw_assist->result change_solvent->result

Caption: Troubleshooting workflow for low pyrazole yield.

FAQ 2: How can I enhance the reactivity of an electron-deficient hydrazine?

When dealing with a weakly nucleophilic hydrazine, the key is to increase the electrophilicity of the dicarbonyl partner or to employ reaction conditions that favor the condensation.

Strategies and Protocols:

  • Acid Catalysis: The addition of a catalytic amount of acid, such as acetic acid or hydrochloric acid, can protonate one of the carbonyl groups of the 1,3-dicarbonyl compound.[2][7] This significantly increases its electrophilicity, making it more susceptible to attack by the weakly nucleophilic hydrazine.[7]

    Protocol: Acid-Catalyzed Pyrazole Synthesis

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or propanol.[8]

    • Add the electron-deficient hydrazine (1.0-1.2 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[8]

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the reaction and isolate the product, often by precipitation with water or by solvent evaporation followed by purification.[8]

  • Lewis Acid Catalysis: In some cases, Lewis acids like nano-ZnO can be effective catalysts, even under mild conditions.[1][5][9]

FAQ 3: My 1,3-dicarbonyl compound is unreactive. What are my options?

For unreactive β-dicarbonyls, strategies focus on increasing their inherent reactivity or using alternative, more potent reaction conditions.

  • In Situ Generation of More Reactive Precursors: One advanced technique involves the in situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine.[1] This method can provide access to pyrazoles that are otherwise difficult to synthesize.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction rate by efficiently heating the polar reactants and solvent.[10][11][12] This is particularly useful for sluggish reactions involving unreactive substrates.[10][12][13] Reactions that take hours under conventional heating can often be completed in minutes using a microwave reactor.[10][11][12]

    Protocol: Microwave-Assisted Pyrazole Synthesis

    • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq), hydrazine (1.1 eq), and a high-boiling point solvent like ethanol or DMF.

    • Add a catalytic amount of acetic acid.[14]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-20 minutes).[10]

    • Monitor the reaction pressure to ensure it remains within safe limits.

    • After cooling, work up the reaction as you would for a conventional synthesis.

FAQ 4: How does solvent choice impact the reaction with low-reactivity substrates?

The solvent plays a crucial role in pyrazole synthesis, influencing both reactant solubility and reaction kinetics.

  • Polar Protic vs. Aprotic Solvents: While polar protic solvents like ethanol are common, for particularly challenging substrates, polar aprotic solvents such as DMF or DMSO can be beneficial.[9] These solvents can better solvate the transition states and may accelerate the reaction.

  • Fluorinated Alcohols for Improved Regioselectivity: Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in reactions with unsymmetrical dicarbonyls.[15] This effect is attributed to the unique hydrogen-bonding properties of these solvents.[15]

SolventTypical ApplicationAdvantages for Low Reactivity
Ethanol Standard, general-purposeGood solubility for many substrates, cost-effective.
Acetic Acid Often used as a catalyst and solventCan protonate carbonyls to increase reactivity.
DMF/DMSO For very unreactive substratesHigh boiling point allows for higher reaction temperatures.[9]
TFE/HFIP For controlling regioselectivityCan enhance selectivity with unsymmetrical substrates.[9][15]
FAQ 5: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Side reactions can compete with the desired pyrazole formation, especially when the main reaction is slow.

  • Control of Stoichiometry: Using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion and minimize side reactions of the dicarbonyl compound.[4]

  • Temperature Control: While increasing the temperature can enhance the rate of the desired reaction, excessive heat can also promote decomposition and the formation of byproducts. Careful optimization of the reaction temperature is crucial.

  • Use of Pre-formed Hydrazones: In some cases, pre-forming the hydrazone intermediate before inducing cyclization can lead to a cleaner reaction profile.

Decision Tree for Optimizing Reaction Conditions:

G start Low Reactivity Encountered check_hydrazine Is Hydrazine Electron-Deficient? start->check_hydrazine check_dicarbonyl Is Dicarbonyl Unreactive? check_hydrazine->check_dicarbonyl No use_acid Use Acid Catalysis (e.g., AcOH) check_hydrazine->use_acid Yes use_microwave Employ Microwave Synthesis check_dicarbonyl->use_microwave Yes check_sterics Are Substrates Sterically Hindered? check_dicarbonyl->check_sterics No outcome Reaction Optimized use_acid->outcome use_microwave->outcome increase_temp Increase Thermal Heating check_sterics->increase_temp Yes check_sterics->outcome No change_solvent Switch to High-Boiling Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent If still slow change_solvent->outcome

Caption: Decision tree for optimizing pyrazole synthesis.

Conclusion

Dealing with low-reactivity substrates in pyrazole condensation requires a systematic approach to troubleshooting and optimization. By understanding the underlying principles of substrate reactivity and judiciously applying strategies such as catalysis, solvent modification, and microwave assistance, researchers can overcome these challenges. This guide provides a framework for diagnosing issues and implementing effective solutions to achieve successful pyrazole synthesis.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. BenchChem.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • (2022). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Bergman, J., & Wärnmark, K. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed.
  • (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • (2021). Effect of various solvents in the condensation reaction of 1,3-diketo-N-phenylpyrazole with benzal. ResearchGate.
  • (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • (2013). MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES. Semantic Scholar.
  • (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
  • (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. R Discovery.
  • (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis.
  • Chem Help ASAP. Knorr Pyrazole Synthesis.
  • (2024). Knorr Pyrazole Synthesis advice. Reddit.
  • BenchChem. preventing side reactions in pyrazole synthesis.
  • (2021). Various methods for the synthesis of pyrazole. ResearchGate.
  • (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace.
  • (2020). Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. Semantic Scholar.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates.
  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • (2014). Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH.
  • (2012). Method for synthesizing beta-dicarbonyl compounds. Google Patents.
  • (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve.
  • (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
  • (2020). Mechanism for the formation of pyrazole. ResearchGate.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • (2015). 23.1: B-Dicarbonyl Compounds: Claisen Condensations. Chemistry LibreTexts.

Sources

Technical Support Center: Optimizing Solvent Choice for Pyrazole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of solvent selection in pyrazole chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing and purifying these vital heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis and which initial solvents are recommended?

A1: The Knorr synthesis and its variations are the most prevalent methods for creating pyrazole rings.[1] This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3]

For the initial synthesis, polar protic solvents are a common starting point. Ethanol, methanol, and acetic acid are frequently used because they effectively dissolve the reactants and facilitate the necessary proton transfer steps in the reaction mechanism.[4] However, the optimal solvent choice is highly dependent on the specific substrates being used.[5] In some cases, aprotic dipolar solvents can offer better results.[2] For instance, N,N-dimethylacetamide has been shown to be efficient for the synthesis of certain substituted pyrazoles at room temperature.[3]

Recent advancements in green chemistry also highlight the use of more environmentally friendly solvents like water and deep eutectic solvents (DESs), which can lead to high yields under mild conditions.[6][7][8]

Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. How can solvent choice help improve regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] The choice of solvent can significantly influence the regioselectivity of the reaction. While traditional solvents like ethanol may lead to mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically improve regioselectivity in favor of a single isomer.[9][10] The unique properties of these solvents can stabilize one of the reaction intermediates, directing the reaction pathway towards the desired product.[11]

Q3: What are the best practices for choosing a recrystallization solvent for my pyrazole product?

A3: The ideal recrystallization solvent is one in which your pyrazole is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The principle of "like dissolves like" is a good starting point; the polarity of the solvent should be matched to the polarity of your pyrazole derivative.[12]

Common single solvents for pyrazole recrystallization include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[12] For cases where a single solvent is not ideal, a mixed-solvent system is often effective. A typical approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[12][13] Common solvent pairs include ethanol/water and hexane/ethyl acetate.[12]

Q4: I'm observing discoloration (yellow/red) in my reaction mixture during a Knorr pyrazole synthesis. What is the cause and how can I mitigate it?

A4: Discoloration is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[5][14] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[5] If the reaction mixture becomes acidic, it can promote the formation of these colored byproducts.[5]

To minimize this, you can add a mild base, such as sodium acetate, to neutralize any acid present.[5] Ensuring high purity of your starting materials is also crucial, as impurities can catalyze side reactions.[5]

Troubleshooting Guide

Issue 1: Low Yield in Pyrazole Synthesis

  • Question: My pyrazole synthesis is consistently giving low yields. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in pyrazole synthesis can stem from several factors.[5] A systematic approach to troubleshooting is essential.

    • Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to unwanted side reactions.[5] Hydrazine derivatives, in particular, can degrade over time.[5]

    • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[5]

    • Stoichiometry: Ensure the correct stoichiometric ratio of reactants. In some cases, a slight excess of hydrazine (1.1-1.2 equivalents) can drive the reaction to completion.[5]

    • Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of regioisomers.[5]

Workflow for Troubleshooting Low Yield

G start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reactant Stoichiometry purity->stoichiometry If pure conditions Evaluate Reaction Conditions (Solvent, Temp, Time) stoichiometry->conditions If optimized side_reactions Investigate Potential Side Reactions conditions->side_reactions If optimized purification Review Purification Technique side_reactions->purification If minimized end Improved Yield purification->end If optimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Product "Oiling Out" During Recrystallization

  • Question: My pyrazole product is "oiling out" as a liquid instead of forming crystals during recrystallization. What's happening and how can I fix it?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[12] Here are several strategies to address this:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[12]

    • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.[12]

    • Change the Solvent System: Experiment with a different solvent or a different mixed-solvent combination. A solvent with a lower boiling point might be beneficial.[12]

    • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[12]

Decision Tree for Solvent Selection in Pyrazole Synthesis

G start Start: Pyrazole Synthesis reagents Unsymmetrical 1,3-dicarbonyl? start->reagents polar_protic Initial Choice: Polar Protic (e.g., EtOH, AcOH) reagents->polar_protic No fluorinated Consider Fluorinated Alcohols (TFE, HFIP) for high regioselectivity reagents->fluorinated Yes green_solvent Consider Green Solvents (Water, DESs) for sustainability polar_protic->green_solvent aprotic Consider Aprotic Dipolar (e.g., DMA) for specific substrates polar_protic->aprotic optimization Optimize Temperature and Time fluorinated->optimization green_solvent->optimization aprotic->optimization

Caption: A decision-making guide for initial solvent selection in pyrazole synthesis.

Data Presentation

Table 1: Common Solvents for Pyrazole Synthesis

Solvent ClassExamplesTypical Use CasesConsiderations
Polar Protic Ethanol, Methanol, Acetic AcidGeneral purpose, good for dissolving reactants and facilitating proton transfer.[4]May lead to regioisomeric mixtures with unsymmetrical substrates.
Aprotic Dipolar N,N-Dimethylacetamide (DMA), Dimethylformamide (DMF)Can improve yields and reaction rates for specific substrates.[3][15]Higher boiling points can make removal more difficult.
Fluorinated Alcohols 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Significantly improves regioselectivity in reactions with unsymmetrical dicarbonyls.[9][10]More expensive than traditional solvents.
Green Solvents Water, Deep Eutectic Solvents (DESs), Ethylene GlycolEnvironmentally friendly alternatives that can provide high yields under mild conditions.[3][6][7][8]Solubility of starting materials may be a limiting factor.

Table 2: Common Solvent Systems for Pyrazole Recrystallization

Solvent SystemTypePolarityRecommended For
Ethanol Single ProticHighPolar pyrazole derivatives.
Methanol Single ProticHighHighly polar pyrazole derivatives.
Isopropanol Single ProticMedium-HighModerately polar pyrazoles.
Ethyl Acetate Single AproticMediumPyrazoles of intermediate polarity.[12]
Hexane/Ethyl Acetate Mixed AproticVariableGood for a wide range of polarities, allows for fine-tuning.[12]
Ethanol/Water Mixed ProticHighPolar pyrazole derivatives, water acts as an anti-solvent.[12]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

  • Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[5]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.[5]

  • Work-up: Once the reaction is complete, cool the mixture. If a solid product precipitates, it can be collected by vacuum filtration.[5] Alternatively, the solvent can be removed under reduced pressure.[5]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Protocol 2: Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

References

  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds - Benchchem.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
  • "troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas" - Benchchem.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). S. Singh et al.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. (2025).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • Green synthesis of pyrazole systems under solvent-free conditions - Semantic Scholar. (2017).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014).
  • 5 - Organic Syntheses Procedure.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical - AIP Publishing. (2025).
  • Synthesis of pyrazole under solvent free condition. - ResearchGate.
  • recrystallization-2.doc.pdf.
  • (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach - ResearchGate. (2025).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Substances yield after recrystallization from different solvents. - ResearchGate.
  • Synthetic pathway for solvent‐free preparations of pyrazole derivatives. - ResearchGate.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022).
  • Knorr Pyrazole Synthesis - Chem Help ASAP.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing. (2023).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.
  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF - ResearchGate.
  • Pyrazole.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal.

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Technical Support Center: Troubleshooting Pyrazole Ring Opening Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for an infrequent but challenging issue in synthetic chemistry: the unintended ring opening of pyrazoles under basic conditions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to diagnose and solve problems you may encounter in your research.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected byproducts in my reaction that suggest my pyrazole ring has opened. What's happening at a mechanistic level?

A1: While pyrazoles are generally stable aromatic heterocycles, they are not entirely immune to degradation, especially under forcing conditions with strong bases.[1][2] The most common pathway for base-mediated pyrazole ring opening involves the deprotonation at the C3 position.[3][4] This generates a carbanionic intermediate that can undergo rearrangement, leading to cleavage of the N-N bond and formation of open-chain products, often β-aminovinyl ketones or related structures.[5][6]

Several factors can make a pyrazole more susceptible to this type of degradation:

  • Electron-Withdrawing Groups: Substituents on the pyrazole ring that are strongly electron-withdrawing can increase the acidity of the C-H protons, particularly at the C3 and C5 positions, making them more susceptible to deprotonation by a strong base.[7][8]

  • N-Substitution: N-substituted pyrazoles can also undergo ring opening with strong bases like sodamide.[9]

  • Steric Hindrance: Significant steric strain around the pyrazole ring can sometimes be relieved through ring-opening pathways.

It's crucial to differentiate this from other potential side reactions. For instance, if you are using a hydrazine salt in your synthesis, residual acidity could be promoting side reactions, which can sometimes be mitigated by adding a mild base.[10]

Q2: My pyrazole seems to be decomposing during a reaction involving a strong base. How can I confirm that ring opening is the cause?

A2: Identifying the specific degradation pathway is key. Here’s a systematic approach to confirm if pyrazole ring opening is occurring:

  • Reaction Monitoring: Carefully monitor your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the appearance of new, often more polar, spots or peaks that correspond to molecular weights inconsistent with simple substitution or side reactions.

  • Spectroscopic Analysis: If you can isolate the byproduct, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. The disappearance of the characteristic pyrazole ring proton signals and the appearance of new signals corresponding to vinyl protons and amine or amide groups are strong indicators of ring opening. Infrared (IR) spectroscopy can also be helpful in identifying new carbonyl and N-H stretching frequencies.

  • Control Experiments: Run the reaction under identical conditions but without the other reactants to see if the pyrazole itself is stable to the base and solvent at the reaction temperature. This will help you isolate the cause of decomposition.

Troubleshooting Guides

Problem 1: My N-aryl pyrazole is showing signs of decomposition when treated with sodium hydride for a subsequent reaction. How can I prevent this?

Context: This is a common scenario where a researcher intends to deprotonate a functional group on a substituent, but the strong base attacks the pyrazole ring itself.

Troubleshooting Steps:

Parameter Problematic Condition Recommended Solution & Rationale
Base Selection Using a very strong, non-hindered base like NaH.Switch to a bulkier, non-nucleophilic base such as Lithium diisopropylamide (LDA) or a hindered alkoxide like potassium tert-butoxide (KOtBu). The steric bulk will favor deprotonation of the more accessible site on your substituent over the sterically shielded C3 proton of the pyrazole ring.
Temperature Running the reaction at elevated temperatures.Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C). The activation energy for the desired deprotonation is likely lower than that for the ring-opening pathway.
Reaction Time Extended reaction times.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired deprotonation is complete. Prolonged exposure to the strong base increases the likelihood of side reactions.
Solvent Choice Using a solvent that enhances the basicity of the reagent.Consider less polar, aprotic solvents that may temper the reactivity of the base. However, ensure your starting material and intermediates are sufficiently soluble.

Experimental Protocol: Test for Base Stability

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve your N-aryl pyrazole in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add one equivalent of the base you intend to use (e.g., NaH).

  • Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Monitor the reaction by TLC at regular intervals to check for the appearance of new spots.

  • If decomposition is observed, repeat the experiment with a different base (e.g., LDA) and at a consistently low temperature.

Problem 2: I am attempting a reaction that requires basic conditions, but my pyrazole starting material is not surviving. Are there alternative strategies?

Context: Sometimes, the desired transformation inherently requires conditions that are detrimental to the pyrazole ring.

Alternative Strategies:

  • Protecting Groups: If the pyrazole ring itself is not involved in the desired reaction, consider protecting it. While less common for pyrazoles than other heterocyles, a temporary bulky substituent at the N1 position could potentially shield the C5 position and alter the electronic properties of the ring, making it more stable.

  • Change the Order of Operations: If possible, perform the base-sensitive step before the pyrazole ring is formed. For example, if you are modifying a side chain on a 1,3-dicarbonyl compound before cyclizing it with hydrazine, this can be a much more robust approach.[11]

  • Catalytic Methods: Explore catalytic methods that can achieve the desired transformation under milder, neutral, or even acidic conditions, thus avoiding the use of a strong base altogether.

Visualizing the Problem: The Mechanism of Ring Opening

The following diagram illustrates the generally accepted mechanism for the base-induced ring opening of a pyrazole.

PyrazoleRingOpening cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ring Opening (N-N Cleavage) cluster_2 Step 3: Protonation/Workup Pyrazole [Structure of a Pyrazole] Carbanion [Structure of Pyrazole Carbanion at C3] Pyrazole->Carbanion + B:⁻ Base B:⁻ BH B-H Intermediate [Structure of Ring-Opened Intermediate] Carbanion->Intermediate Rearrangement Product [Structure of β-Aminovinyl Ketone] Intermediate->Product + H⁺

Caption: Base-induced pyrazole ring opening mechanism.

Decision-Making Workflow for Troubleshooting

This workflow can help you systematically address issues of pyrazole instability in basic media.

TroubleshootingWorkflow start Unexpected Byproducts or Low Yield in Basic Conditions confirm_opening Is Pyrazole Ring Opening Confirmed? (LC-MS, NMR of Byproduct) start->confirm_opening change_base Modify Reaction Conditions: 1. Switch to a bulkier, non-nucleophilic base (e.g., LDA, KOtBu). 2. Lower reaction temperature (-78°C). 3. Shorten reaction time. confirm_opening->change_base Yes other_issues Investigate Other Side Reactions: - Incomplete reaction? - Impure starting materials? - Incorrect stoichiometry? confirm_opening->other_issues No success Problem Solved change_base->success alt_strategies If modification fails, consider alternative synthetic strategies: - Change order of operations. - Use protecting groups. - Explore catalytic methods under milder conditions. change_base->alt_strategies Still Fails other_issues->start Re-evaluate

Caption: Troubleshooting workflow for pyrazole instability.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Gamov, G. A., et al. (2017). The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis. Russian Journal of General Chemistry, 87(6), 1161-1166.
  • National Center for Biotechnology Information. (2023).
  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]

  • Pyrazole. (2018). Heterocyclic Compounds AZC.
  • Gamov, G. A., et al. (2017). The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis.
  • National Center for Biotechnology Information. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1348-1416.
  • National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593.
  • Zhou, Y., et al. (2024). Ring opening of pyrazoles and our design strategy A Carbanion-induced...
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Dissociation constants of some pyrazole schiff bases in Dimethylformamide and Tetrahydrofuran. Retrieved from [Link]

  • Ovid. (n.d.). β-Aminovinyl ketonates with heterocyclic fragments. Russian Journal of General Chemistry.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178.
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, reactions and antitumor activity of new β-aminovinyl 3-pyrazolyl ketones.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(12), 2840.
  • Wu, W., et al. (2015). Mechanistic insight into conjugated N–N bond cleavage by Rh(iii)-catalyzed redox-neutral C–H activation of pyrazolones. Organic & Biomolecular Chemistry, 13(30), 8236-8245.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).
  • ResearchGate. (n.d.). N–N bond cleavage of 1,2-diphenylhydrazine by a tripodal protic pyrazole ruthenium complex.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6545.
  • National Center for Biotechnology Information. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 140(1), 416-426.
  • ResearchGate. (n.d.). Synthesis of pyrazoles under basic condition.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(10), 11913-11935.
  • National Center for Biotechnology Information. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(6), 1633.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • New Journal of Chemistry. (2018). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. New Journal of Chemistry, 42(12), 9924-9930.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of pyrazole.

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Technical Support Center: Method Refinement for the Purification of Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for refining your purification methods.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar pyrazole compounds.

Issue 1: My polar pyrazole compound is "oiling out" during recrystallization instead of forming crystals.

Symptoms: Instead of solid crystals, an oily layer separates from the cooling solvent.

Probable Causes:

  • The compound's melting point is lower than the temperature of the solution. This is a common issue with low-melting solids.[1]

  • The solution is supersaturated to a very high degree. Rapid cooling or too concentrated a solution can favor oil formation over crystal lattice formation.

  • Impurities are present. Impurities can depress the melting point of your compound and interfere with crystal formation.

Solutions:

  • Re-heat and dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[1]

  • Slow cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath.[1]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[1]

  • Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]

  • Change the solvent system: If the issue persists, your choice of solvent may be suboptimal. Consider using a lower-boiling point solvent or a different mixed-solvent system.[1]

Issue 2: My polar pyrazole is stuck at the baseline of the silica gel column and won't elute.

Symptoms: The compound does not move from the origin on a TLC plate or the top of a chromatography column, even with highly polar solvent systems.

Probable Causes:

  • Strong interactions with the stationary phase: Polar pyrazoles, especially those with basic nitrogen atoms, can form strong hydrogen bonds with the acidic silanol groups on the silica gel surface.[2]

  • Insufficient mobile phase polarity: The solvent system may not be polar enough to compete with the silica for interaction with your compound.

Solutions:

  • Increase mobile phase polarity: For very polar compounds, a standard hexane/ethyl acetate system may not be sufficient. Switch to a more polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol.[2][3]

  • Use mobile phase additives:

    • For basic pyrazoles, add a small amount of a competing base like triethylamine (1-3%) or a few drops of ammonium hydroxide to the eluent.[2][4] This will neutralize the acidic silanol groups.[2]

    • For acidic pyrazoles, adding a small amount of acetic acid or formic acid can improve elution.[2]

  • Deactivate the silica gel: Before packing the column, you can slurry the silica gel in the mobile phase containing triethylamine. This pre-treats the silica, making it less acidic.[4][5]

  • Switch to a different stationary phase:

    • Neutral Alumina: This can be a good alternative to silica for basic compounds.[6]

    • Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the polar compound will elute earlier.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amino- or cyano-bonded silica) with a relatively nonpolar mobile phase. As the amount of the polar solvent (like water) in the mobile phase is increased, the polar compounds elute.[7][8]

Issue 3: My purified pyrazole is colored, but the starting materials were not.

Symptoms: The final product has a yellow, red, or brown hue.

Probable Causes:

  • Formation of colored byproducts: Side reactions involving the hydrazine starting material can produce colored impurities.[9]

  • Oxidation: Some pyrazole derivatives may be susceptible to oxidation, leading to colored degradation products.

Solutions:

  • Activated Charcoal Treatment: Dissolve the colored compound in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Filter the hot solution through celite to remove the charcoal and then proceed with crystallization.[1][6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[1]

  • Recrystallization: Often, colored impurities are present in small amounts and will remain in the mother liquor during recrystallization.[9]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a suitable solvent and pass it through a short plug of silica gel. The more polar colored impurities may be retained on the silica.[6]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, you can dissolve the crude product in an organic solvent and extract it with an aqueous acid.[9] The protonated pyrazole will move to the aqueous layer, leaving non-basic colored impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a novel polar pyrazole compound?

A flowchart for a general approach is presented below. A good starting point is to assess the crude product's purity and composition using Thin Layer Chromatography (TLC).[9] Based on the TLC, you can decide on the most appropriate purification strategy. If the product is a solid and appears to be relatively pure with minor impurities, recrystallization is often a good first choice.[11] If the TLC shows multiple spots with different polarities, column chromatography will likely be necessary.[6]

purification_workflow start Crude Polar Pyrazole tlc TLC Analysis start->tlc decision1 Solid or Oil? tlc->decision1 solid Solid decision1->solid Solid oil Oil/Complex Mixture decision1->oil Oil decision2 Major Product with Minor Impurities? solid->decision2 chromatography Column Chromatography oil->chromatography recrystallize Recrystallization decision2->recrystallize Yes decision2->chromatography No pure_product Pure Product recrystallize->pure_product acid_base Consider Acid-Base Extraction chromatography->acid_base chromatography->pure_product

Caption: General workflow for polar pyrazole purification.

Q2: How do I choose the right solvent for recrystallizing my polar pyrazole?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] For polar pyrazoles, common choices include:

  • Single Solvents: Ethanol, methanol, isopropanol, and acetone.[1]

  • Mixed Solvent Systems: An ethanol/water mixture is often effective for polar derivatives.[5] You dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "bad" solvent (e.g., hot water) dropwise until the solution becomes cloudy.[5] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[1]

Q3: How can I separate regioisomers of a pyrazole derivative?

Regioisomers often have very similar polarities, making them challenging to separate.[9]

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, multiple recrystallization steps can be used to progressively enrich one isomer.[1]

  • Column Chromatography: This is often the most effective method.[6] You may need to screen various solvent systems and potentially use a shallow gradient to achieve separation.[4] Sometimes, switching to a different stationary phase like alumina or a bonded phase can provide the necessary selectivity.[2]

Q4: My pyrazole is an oil and won't solidify. How can I purify it?

If your product is an oil, it could be due to residual solvent or impurities lowering its melting point.[6]

  • High-Vacuum Evaporation: Ensure all volatile solvents are removed using a rotary evaporator followed by a high-vacuum pump.[6]

  • Column Chromatography: This is a highly effective method for purifying oils.[6]

  • Salt Formation: Since pyrazoles are basic, you can react your oily product with an acid (e.g., HCl, H₂SO₄) to form a salt.[12][13] These salts are often crystalline solids that can be purified by recrystallization.[6] The purified salt can then be neutralized to recover the pure pyrazole.[12][13]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue adding small portions of the solvent until the compound just dissolves at the boiling point of the solvent.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.[1] For maximum yield, you can then place the flask in an ice bath.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation.[3] For polar pyrazoles, consider systems like dichloromethane/methanol or ethyl acetate/hexane.[3][15]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.[3]

    • Dry Loading: If your compound is poorly soluble in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the column.[3]

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[16]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.[6]

troubleshooting_flowchart start Purification Problem Encountered issue What is the issue? start->issue oiling_out Oiling Out issue->oiling_out Oiling stuck_on_column Stuck on Column issue->stuck_on_column Stuck colored_product Colored Product issue->colored_product Color poor_separation Poor Separation issue->poor_separation Separation solution_oiling Re-heat & Dilute Slow Cooling Seed Crystal oiling_out->solution_oiling solution_stuck Increase Eluent Polarity Add TEA/NH4OH Deactivate Silica Switch to Alumina/RP/HILIC stuck_on_column->solution_stuck solution_color Charcoal Treatment Recrystallize Acid-Base Extraction colored_product->solution_color solution_separation Optimize Solvent System Shallow Gradient Change Stationary Phase poor_separation->solution_separation

Caption: Troubleshooting decision tree for pyrazole purification.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) in a separatory funnel.[17]

  • Acidic Extraction: Add an aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.[17]

  • Separation: Allow the layers to separate. The protonated pyrazole salt will be in the aqueous layer. Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.

  • Neutralization: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic, which will precipitate the purified pyrazole.[10]

  • Back-Extraction: Extract the neutralized aqueous solution with fresh organic solvent (e.g., dichloromethane) to recover the purified pyrazole.[9]

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified pyrazole.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Sorbent Technologies, Inc. (2023). Optimizing Flash Chromatography Separations.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Benchchem. (2025). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
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Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a substituted pyrazole, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] This guide provides an in-depth analysis of the primary analytical technique for its structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and compares its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For this compound, ¹H NMR offers a definitive fingerprint, allowing for the unequivocal confirmation of its structure.

Predicted ¹H NMR Analysis of this compound

Based on established principles of NMR spectroscopy and extensive literature data on substituted pyrazoles, a detailed prediction of the ¹H NMR spectrum can be made.[2][3] The expected chemical shifts (in ppm, relative to a standard like tetramethylsilane) are rationalized by the electronic effects of the substituents on the pyrazole ring.

dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Molecular structure of this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H4 (pyrazole ring) 6.5 - 7.0Singlet (s)1HThe lone proton on the pyrazole ring is deshielded by the aromatic system and the adjacent electron-withdrawing carboxylate group.
N-CH₃ (N1-methyl) 3.9 - 4.2Singlet (s)3HThe methyl group attached to the nitrogen atom is significantly deshielded due to the direct attachment to the electronegative nitrogen within the aromatic ring.
C-CH₃ (C3-methyl) 2.2 - 2.5Singlet (s)3HThe methyl group at the C3 position is a typical aromatic methyl group, appearing in this characteristic region.
O-CH₃ (ester methyl) 3.7 - 3.9Singlet (s)3HThe methyl group of the ester functionality is deshielded by the adjacent oxygen atom.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[1]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup & Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp, symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted spectrum and literature values for similar compounds.

Comparative Analysis with Alternative Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, other analytical techniques provide complementary and sometimes advantageous information, particularly for purity assessment and molecular weight determination.

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} Caption: Workflow for the multi-technique analysis of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] It is particularly useful for assessing the purity of the synthesized this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1] Prepare a series of dilutions for calibration if quantification is needed. Filter all solutions through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system with a C18 column and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of water (often with a modifier like 0.1% formic acid for MS compatibility) and acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.

  • Analysis: Inject the sample and record the chromatogram. The purity can be assessed by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.[1]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into the ESI source of a mass spectrometer or couple the MS to an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected. For this compound (C₇H₁₀N₂O₂), the expected monoisotopic mass is 154.07 g/mol . The [M+H]⁺ ion should be observed at m/z 155.08.

  • High-Resolution MS (HRMS): For unambiguous elemental composition, HRMS can provide the exact mass to within a few parts per million.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Experimental Protocol: FT-IR

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a dispersion in a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present.

    • C=O stretch (ester): ~1720-1740 cm⁻¹

    • C-O stretch (ester): ~1200-1300 cm⁻¹

    • C=N and C=C stretches (pyrazole ring): ~1500-1650 cm⁻¹

    • C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹

Performance Comparison

Technique Strengths Weaknesses Application for this Compound
¹H NMR - Unrivaled for detailed structural elucidation. - Provides information on connectivity and stereochemistry. - Quantitative.- Relatively low sensitivity compared to MS. - Requires soluble samples. - More complex data interpretation.Primary technique for absolute structure confirmation.
HPLC - Excellent for purity determination and quantification.[1] - High sensitivity. - Can be coupled with MS.- Provides no detailed structural information. - Requires method development.Essential for purity assessment and quality control.
Mass Spectrometry - Extremely high sensitivity. - Provides accurate molecular weight and elemental composition (HRMS).[1] - Can be used for fragmentation studies to aid structural analysis.- Does not distinguish between isomers. - Provides limited information on connectivity.Crucial for confirming molecular formula and as an orthogonal technique to NMR.
FT-IR - Fast and simple. - Good for identifying the presence of key functional groups.[4][5]- Provides limited information on the overall molecular structure. - Complex spectra can be difficult to interpret fully.Supportive technique for confirming the presence of the ester and pyrazole functionalities.

Conclusion

For the comprehensive and unambiguous characterization of this compound, a multi-technique approach is essential. ¹H NMR spectroscopy is the indispensable primary tool for definitive structural elucidation. Its ability to map the proton framework of the molecule is unmatched. However, for a complete analytical profile that meets the rigorous standards of pharmaceutical and chemical research, it should be complemented by HPLC for purity assessment, Mass Spectrometry for molecular formula confirmation, and FT-IR for functional group verification. This integrated analytical workflow ensures the highest level of confidence in the identity, purity, and structure of the target compound.

References

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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its remarkable versatility and ability to engage in a wide range of biological interactions have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the acaricide tebufenpyrad. The continued exploration of novel pyrazole derivatives necessitates a deep understanding of the available synthetic methodologies. This guide provides a comparative analysis of the most prominent and emerging routes for the synthesis of substituted pyrazoles, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific target molecules.

I. The Classical Workhorse: Knorr Pyrazole Synthesis and its Variants

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains one of the most direct and widely employed methods for pyrazole synthesis.[1][2][3] This reaction's enduring popularity stems from its operational simplicity and the ready availability of a vast array of starting materials.

Mechanism and Regioselectivity

The Knorr synthesis is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[3][4][5] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[3]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][3] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[3][6] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain cases.[7][8]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Substituted Pyrazole Cyclic_Intermediate->Product Dehydration (-H₂O)

Caption: General workflow of the Knorr pyrazole synthesis.

Variations and Modern Improvements

The classical Knorr synthesis has been the subject of numerous modifications to improve yields, shorten reaction times, and enhance its environmental footprint.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Knorr reaction, often leading to higher yields in a fraction of the time compared to conventional heating.[9][10][11][12] This technique is particularly valuable for high-throughput synthesis and library generation.

  • Green Chemistry Approaches: In line with the principles of sustainable chemistry, several "green" protocols have been developed. These often involve the use of water as a solvent, recyclable catalysts, or solvent-free conditions, minimizing the generation of hazardous waste.[13][14][15][16][17] For example, a nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles has been reported to give excellent yields with a short reaction time and easy work-up.[2]

II. The Power of Cycloaddition: 1,3-Dipolar Cycloaddition Reactions

For the synthesis of pyrazoles with specific substitution patterns that may be difficult to access through condensation methods, 1,3-dipolar cycloaddition reactions offer a powerful and highly regioselective alternative.[2] This approach typically involves the reaction of a diazo compound or a nitrilimine with an alkyne or an alkene.

Mechanism and Scope

In a typical 1,3-dipolar cycloaddition for pyrazole synthesis, a diazo compound, often generated in situ to avoid handling these potentially hazardous reagents, reacts with an alkyne to form the pyrazole ring directly.[18] The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. This method provides a convergent route to 3,5-disubstituted pyrazoles.[18] A notable advantage is the ability to introduce a wide variety of functional groups with high predictability.

Dipolar_Cycloaddition cluster_reactants Reactants Diazo Diazo Compound (or precursor) Transition_State [3+2] Transition State Diazo->Transition_State Alkyne Alkyne Alkyne->Transition_State Product Substituted Pyrazole Transition_State->Product Cycloaddition

Caption: The [3+2] cycloaddition pathway for pyrazole synthesis.

Modern Implementations

Recent advancements have focused on expanding the scope and practicality of this methodology. Copper-catalyzed cycloaddition reactions of lithium acetylides and α-diazocarbonyl compounds have been developed, offering a direct route to 3-substituted pyrazole-5-carboxylates and carboxamides.[19] Furthermore, intramolecular versions of this reaction have been employed to construct fused polycyclic pyrazole systems.[20]

III. Expanding the Toolkit: Other Notable Synthetic Routes

While the Knorr synthesis and 1,3-dipolar cycloadditions are the most prominent methods, several other strategies offer unique advantages for the synthesis of specific classes of substituted pyrazoles.

From α,β-Unsaturated Carbonyls and Hydrazines

The reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines provides a valuable alternative to the use of 1,3-dicarbonyls.[1] This method can offer improved regioselectivity in certain cases and allows for the synthesis of 1,3,5-trisubstituted pyrazoles.[21]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a highly efficient strategy for generating molecular diversity.[22] Several MCRs for the synthesis of highly substituted pyrazoles have been developed, often proceeding in a one-pot fashion with high atom economy.[22] These methods are particularly well-suited for the rapid generation of compound libraries for drug discovery.

Transition-Metal-Catalyzed C-H Functionalization

A paradigm shift from traditional ring-forming strategies is the direct functionalization of a pre-existing pyrazole core. Transition-metal-catalyzed C-H functionalization has become a powerful tool for the late-stage modification of pyrazoles, allowing for the introduction of a wide range of substituents at specific positions on the ring.[23] This approach avoids the need for de novo synthesis and provides access to novel pyrazole derivatives that would be challenging to prepare using classical methods.

IV. Comparative Analysis of Key Synthetic Routes

To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.

Synthetic Route Key Advantages Key Disadvantages Typical Yields Scope and Limitations
Knorr Synthesis Operational simplicity, readily available starting materials, well-established.[1][2][3]Potential for regioisomeric mixtures with unsymmetrical substrates.[1][3]Good to excellent (70-95%).[1]Broad scope, but regioselectivity can be a challenge.
1,3-Dipolar Cycloaddition High regioselectivity, access to specific substitution patterns, convergent.[2][18]Requires handling of potentially hazardous diazo compounds (often generated in situ).[18]Good (51-85%).[19]Excellent for 3,5-disubstituted pyrazoles.
From α,β-Unsaturated Carbonyls Good yields, can offer improved regioselectivity over 1,3-dicarbonyls.[1][21]Substrate-dependent reactivity.Good to excellent (55-97%).[21]Particularly useful for 1,3,5-trisubstituted pyrazoles.
Multicomponent Reactions High efficiency, atom economy, one-pot procedures, rapid library generation.[22]Reaction discovery and optimization can be complex.Moderate to good.Ideal for generating diverse and complex pyrazole scaffolds.
C-H Functionalization Late-stage modification of the pyrazole core, access to novel derivatives.[23]Requires a pre-formed pyrazole, catalyst selection and optimization can be crucial.Varies widely depending on the specific transformation.A powerful tool for diversification of existing pyrazole structures.

V. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a substituted pyrazole via the Knorr synthesis, a widely applicable and reliable method.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one via Knorr Synthesis

This protocol describes the synthesis of a pyrazolone, a common variation of the Knorr pyrazole synthesis using a β-ketoester.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl acetoacetate (1.0 equivalent) and ethanol.

  • Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution. Note that this addition can be exothermic.[3]

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 1 hour.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.[3]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[3]

Conclusion

The synthesis of substituted pyrazoles is a mature field with a rich history, yet it continues to evolve with the development of novel and more efficient methodologies. The classical Knorr synthesis and its modern variations remain the workhorse for many applications due to their simplicity and broad applicability. For accessing specific and complex substitution patterns with high regioselectivity, 1,3-dipolar cycloaddition reactions offer a powerful alternative. The emergence of multicomponent reactions and transition-metal-catalyzed C-H functionalization provides exciting new avenues for the rapid generation of diverse pyrazole libraries and the late-stage modification of complex molecules. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and successfully navigate the synthesis of their target pyrazole-containing compounds.

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A Comparative Analysis of the Antifungal Potential of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Mycology and Agrochemical Development

Abstract: The escalating challenge of fungal resistance to existing agrochemicals necessitates the continuous exploration of novel fungicidal scaffolds. Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting potent antifungal properties. This guide provides a comprehensive comparative analysis of the biological activity of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a representative of the pyrazole carboxylate chemical class, against established commercial fungicides from different mechanistic classes: Succinate Dehydrogenase Inhibitors (SDHIs), Benzimidazoles, and Quinone outside Inhibitors (QoIs). While direct experimental data for this compound is limited in public literature, this guide synthesizes available data on structurally similar pyrazole fungicides to infer its potential efficacy and mechanism of action. We present detailed experimental protocols for in-vitro antifungal and enzyme activity assays to enable researchers to conduct their own comparative studies. This guide is intended for researchers, scientists, and drug development professionals in the fields of mycology, plant pathology, and agrochemical discovery.

Introduction

The pyrazole ring is a versatile heterocyclic scaffold that has been extensively utilized in the development of pharmaceuticals and agrochemicals. In the realm of fungicides, pyrazole-containing compounds have demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi. Many of these, particularly pyrazole carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal mitochondrial respiratory chain. This compound serves as a key building block in the synthesis of various agrochemicals, including fungicides. Understanding its intrinsic biological activity and how it compares to leading commercial fungicides is crucial for guiding future research and development in this area.

This guide will compare the inferred biological activity of this compound with three major classes of fungicides:

  • Succinate Dehydrogenase Inhibitors (SDHIs): Represented by Boscalid , a broad-spectrum fungicide widely used in agriculture.

  • Benzimidazoles: Represented by Carbendazim , a systemic fungicide with a long history of use.

  • Quinone outside Inhibitors (QoIs): Represented by Azoxystrobin , a broad-spectrum, systemic fungicide.

The comparison will focus on their mechanisms of action, spectrum of activity, and available quantitative data on their efficacy against key fungal pathogens.

Mechanisms of Action: A Comparative Overview

The efficacy of a fungicide is intrinsically linked to its molecular mechanism of action. The selected fungicides for this comparison represent three distinct and vital targets in the fungal cell.

This compound and SDHI Fungicides

Based on the extensive research on pyrazole carboxamide and carboxylate derivatives, it is highly probable that this compound, if fungicidally active, also targets the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain.

SDHIs act by binding to the ubiquinone-binding site of the SDH enzyme, which blocks the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle. This inhibition of the electron transport chain disrupts ATP production, leading to cellular energy depletion and ultimately, fungal cell death.

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cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC Electrons ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP SDHI This compound (SDHI Fungicide) SDHI->SDH Inhibition

Caption: Mechanism of Action of SDHI Fungicides.

Carbendazim (Benzimidazole)

Carbendazim operates through a fundamentally different mechanism. It disrupts cell division by binding to β-tubulin , a protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during mitosis. Consequently, cell division is arrested, leading to the inhibition of fungal growth.

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cluster_Inhibition Tubulin β-tubulin monomers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly Cell_Division Cell Division Mitotic_Spindle->Cell_Division Carbendazim Carbendazim Carbendazim->Tubulin Binds to

Caption: Mechanism of Action of Carbendazim.

Azoxystrobin (QoI Fungicide)

Azoxystrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides, also known as strobilurins. Like SDHIs, QoIs target the mitochondrial respiratory chain, but at a different site. Azoxystrobin binds to the Qo site of the cytochrome bc1 complex (Complex III) , blocking electron transfer and thereby inhibiting ATP synthesis. This disruption of energy production is lethal to the fungus.

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cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition Complex_II Complex II (SDH) Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III Electrons Complex_IV Complex IV Complex_III->Complex_IV Electrons ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Azoxystrobin Azoxystrobin (QoI Fungicide) Azoxystrobin->Complex_III Inhibition

Caption: Mechanism of Action of Azoxystrobin.

Comparative Antifungal Efficacy: A Data-Driven Perspective

Fungicide/DerivativeChemical ClassTarget PathogenEC₅₀ (µg/mL)Reference
Pyrazole Derivatives (as proxies)
Isoxazolol Pyrazole Carboxylate 7aiPyrazole CarboxylateRhizoctonia solani0.37
Pyrazole Carboxamide 7bgPyrazole CarboxamideRhizoctonia solani4.99
Pyrazole Carboxamide 7bhPyrazole CarboxamideRhizoctonia solani5.93
Pyrazole-Thiazole Carboxamide 24Pyrazole CarboxamideBotrytis cinerea0.40
Pyrazole-Thiazole Carboxamide 24Pyrazole CarboxamideSclerotinia sclerotiorum3.54
Commercial Fungicides
CarbendazolBenzimidazoleRhizoctonia solani1.00
CarbendazolBenzimidazoleFusarium graminearum0.4760
BoscalidSDHIBotrytis cinerea>100 (resistant)
BoscalidSDHISclerotinia sclerotiorum0.96
AzoxystrobinQoIFusarium graminearum20.8

Analysis of Efficacy Data:

The data on pyrazole derivatives suggest a high potential for antifungal activity. For instance, the isoxazolol pyrazole carboxylate 7ai exhibited a significantly lower EC₅₀ value against Rhizoctonia solani than the commercial fungicide carbendazol, indicating higher potency. Similarly, the pyrazole-thiazole carboxamide derivative 24 showed excellent activity against Botrytis cinerea. These findings underscore the promise of the pyrazole scaffold in developing effective fungicides.

Experimental Protocols for Comparative Antifungal Assays

To facilitate further research and direct comparison, we provide detailed protocols for key in-vitro assays.

In-Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This method is widely used to determine the efficacy of a fungicide by measuring the inhibition of fungal mycelial growth.

Materials:

  • Fungal isolates (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Test compound (this compound)

  • Commercial fungicides (Boscalid, Carbendazim, Azoxystrobin)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compound and commercial fungicides in DMSO.

  • Media Preparation: Autoclave PDA and cool to 50-60°C. Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate (without fungicide) reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Use a suitable statistical software to perform a probit analysis of the inhibition data to determine the EC₅₀ value.

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A Prepare fungicide-amended PDA plates B Inoculate with fungal mycelial plug A->B C Incubate at optimal temperature B->C D Measure colony diameter C->D E Calculate percent inhibition D->E F Determine EC50 value E->F

Caption: Mycelial Growth Inhibition Assay Workflow.

Succinate Dehydrogenase (SDH) Activity Assay

This assay can be used to confirm if the mechanism of action of a pyrazole compound involves the inhibition of the SDH enzyme.

Materials:

  • Fungal mycelia

  • Mitochondria isolation buffer

  • SDH assay buffer

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol) as an electron acceptor

  • Test compound

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Grow the fungus in a liquid medium, harvest the mycelia, and isolate the mitochondria using a standard protocol.

  • Assay Preparation: In a microplate well, add the isolated mitochondria, SDH assay buffer, and the test compound at various concentrations.

  • Reaction Initiation: Add succinate to initiate the enzymatic reaction.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm due to the reduction of DCIP.

  • Calculation: The rate of decrease in absorbance is proportional to the SDH activity. Calculate the percentage of inhibition for each concentration of the test compound.

  • IC₅₀ Determination: Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the SDH activity.

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A Isolate mitochondria from fungal mycelia B Prepare reaction mixture with mitochondria and test compound A->B C Initiate reaction with succinate B->C D Measure absorbance change of DCIP at 600 nm C->D E Calculate SDH activity and inhibition D->E F Determine IC50 value E->F

Caption: SDH Activity Assay Workflow.

Conclusion and Future Directions

While direct comparative data for this compound is currently lacking, the wealth of information on its derivatives strongly suggests its potential as a precursor for novel SDHI fungicides. The pyrazole scaffold continues to be a fertile ground for the discovery of potent antifungal agents. The experimental protocols provided in this guide offer a framework for researchers to directly assess the biological activity of this compound and other novel compounds against a panel of commercially successful fungicides.

Future research should focus on synthesizing and evaluating a focused library of derivatives of this compound to establish clear structure-activity relationships. Such studies, coupled with in-depth mechanistic investigations, will be instrumental in the development of the next generation of fungicides to combat the ever-evolving threat of fungal pathogens in agriculture.

References

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  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest management science, 58(7), 649-662.
  • Xia, D., Cheng, X., Liu, X., Zhang, C., Wang, Y., Liu, Q., ... & Lv, X. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8479-8490.
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  • Wang, H., Liu, X., Zhang, C., Wang, Y., Liu, Q., Zeng, Q., ... & Lv, X. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8479–8490.
  • Davidse, L. C., & Flach, W. (1977). Differential binding of methyl benzimidazol-2-ylcarbamate to fungal tubulin as a mechanism of resistance to this antimitotic agent in mutant strains of Aspergillus nidulans. Journal of Cell Biology, 72(1), 174-193.
  • Ma, Z., & Michailides, T. J. (2005). Advances in understanding molecular mechanisms of fungicide resistance and molecular detection of resistant genotypes in phytopathogenic fungi. Crop Protection, 24(10), 853-863.
  • Chen, C., Wang, J., Wang, Y., Wang, J., Liu, C., & Zhou, M. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
  • Agrogreat. (2024). Carbendazim: Understanding its Uses and Benefits in Agriculture. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Azoxystrobin Fungicide Information and Products | Pesticide Active Ingredient. Retrieved from [Link]

  • Leroux, P., Gredt, M., Leroch, M., & Walker, A. S. (2010). Exploring mechanisms of resistance to respiratory inhibitors in field strains of Botrytis cinerea, the causal agent of gray mold. Applied and environmental microbiology, 76(19), 6615-6630.
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  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
  • Gisi, U., Sierotzki, H., Cook, A., & McCaffery, A. (2002). Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. Pest management science, 58(9), 859-867.
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  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma

A Comparative Guide to the Structure-Activity Relationships of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxamides, tailored for researchers, scientists, and drug development professionals. We will dissect the nuanced structural modifications that govern their efficacy as fungicides, insecticides, and kinase inhibitors, supported by experimental data and mechanistic insights.

Introduction to the Pyrazole Carboxamide Scaffold

The core structure, a pyrazole ring linked to a carboxamide moiety, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.[1] The nitrogen atoms in the pyrazole ring and the amide linkage are key pharmacophoric features that engage in crucial hydrogen bonding and other non-covalent interactions with their biological targets.[3] The diverse biological activities of these compounds stem from the strategic placement of various substituents on both the pyrazole ring and the amide nitrogen.[1]

Pyrazole Carboxamides as Fungicides: Targeting Cellular Respiration

A significant class of pyrazole carboxamides exhibits potent fungicidal activity, primarily by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (Complex II).[4][5][6] This inhibition disrupts cellular respiration, leading to fungal cell death.

Core Structural Features and SAR

The fungicidal activity is predominantly associated with the pyrazole-4-carboxamide motif.[4][7] The general SAR for this class can be summarized as follows:

  • Pyrazole Ring Substitutions:

    • The N1 position of the pyrazole is typically substituted with a small alkyl group, most commonly a methyl group, which is crucial for activity.[8][9]

    • Substituents at the C3 and C5 positions significantly influence the potency and spectrum of activity. For instance, a difluoromethyl or trifluoromethyl group at the C3 position often enhances fungicidal efficacy.[4][5]

  • Carboxamide (Anilide) Moiety:

    • The nature of the substituent on the amide nitrogen is a critical determinant of activity. Often, a substituted phenyl ring (anilide) is present.

    • The presence of a methyl group ortho to the carboxanilide function is a key feature for good activity in many carboxamide fungicides.[9]

    • More complex bicyclic or heterocyclic moieties can also be employed to modulate activity and physical properties.

Comparative Analysis of Fungicidal Pyrazole Carboxamides

Several commercial fungicides, such as Bixafen and Fluxapyroxad, are based on the pyrazole-4-carboxamide scaffold.[4] The table below compares the efficacy of representative compounds against the rice sheath blight pathogen, Rhizoctonia solani.

CompoundCore ScaffoldKey SubstitutionsEC50 (mg/L) against R. solaniReference
Thifluzamide (Commercial Standard)Thiazole carboxamide-~0.022[5][6]
SCU2028Pyrazole-4-carboxamideN-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl0.022[5][6]
Boscalid (Commercial Standard)Pyridine carboxamide-2.2[10]
Compound E1Pyrazole-4-carboxamideOxime ether fragment1.1[10]
Fluxapyroxad (Commercial Standard)Pyrazole-4-carboxamide-0.033[11]
SCU3038Pyrazole-4-carboxamideDiarylamine scaffold0.016[11]

Experimental Protocol: In Vitro Antifungal Assay

A common method to determine the in vitro efficacy of fungicidal compounds is the mycelial growth inhibition assay.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the test compounds are added to achieve a series of final concentrations.

  • Inoculation: A mycelial plug of the target fungus (e.g., R. solani) is placed in the center of each compound-amended PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a defined period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.

  • EC50 Determination: The half-maximal effective concentration (EC50) is calculated by plotting the percentage inhibition against the compound concentration.

Pyrazole Carboxamides as Insecticides: Modulating the Nervous System

In contrast to their fungicidal counterparts, insecticidal pyrazole carboxamides typically feature a pyrazole-5-carboxamide core.[7] These compounds often act as modulators of the insect nervous system, with some targeting the gamma-aminobutyric acid (GABA) receptor.[12]

Core Structural Features and SAR

The development of novel insecticides is driven by the need to overcome increasing pesticide resistance.[7][12] The SAR for this class includes:

  • Pyrazole Ring Substitutions:

    • Similar to the fungicides, the N1 position is often occupied by a methyl group.

    • The C3 position can be substituted with various groups to optimize insecticidal activity.

  • Carboxamide Moiety:

    • The substituent on the amide nitrogen is crucial for target interaction. Aryl isoxazoline derivatives have shown particular promise.[7][12]

Comparative Analysis of Insecticidal Pyrazole Carboxamides

A study on aryl isoxazoline derivatives containing the pyrazole-5-carboxamide motif revealed potent insecticidal activity against Mythimna separata.[7][13]

CompoundKey FeaturesActivity against M. separataReference
Fluralaner (Commercial Standard)Aryl isoxazolineHigh[7][13]
IA-8Pyrazole-5-carboxamide with 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl) and N-(4-fluorophenyl) groupsComparable to Fluralaner[7][13]

Experimental Protocol: Insecticidal Bioassay

The leaf-dip method is a standard procedure for evaluating the efficacy of insecticides against chewing insects.

  • Compound Preparation: Test compounds are formulated as emulsions or solutions at various concentrations.

  • Leaf Treatment: Leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) are dipped into the test solutions for a short period (e.g., 30 seconds) and then allowed to air dry.

  • Insect Exposure: The treated leaves are placed in a petri dish or a similar container, and a known number of insect larvae are introduced.

  • Incubation: The containers are maintained under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: The number of dead larvae is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • LC50 Calculation: The lethal concentration required to kill 50% of the test insects (LC50) is determined using probit analysis.

Pyrazole Carboxamides as Kinase Inhibitors: A New Frontier in Targeted Therapy

The pyrazole carboxamide scaffold has emerged as a "privileged" structure in the design of protein kinase inhibitors for the treatment of cancer and inflammatory diseases.[3][14] The pyrazole ring often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase.[3]

Core Structural Features and SAR

The SAR of pyrazole carboxamide kinase inhibitors is highly dependent on the specific kinase target. However, some general principles can be outlined:

  • Pyrazole Ring: The pyrazole core is critical for interacting with the hinge region of the kinase.[3] Substitutions at various positions can enhance potency and selectivity. For instance, an ortho substitution on the pyrazole ring at position 3 has been shown to be important for selectivity of some Janus kinase (JAK) inhibitors over others.[3]

  • Carboxamide Linker: The amide bond plays a crucial role in orienting the substituents for optimal interaction with the kinase active site.[3]

  • Amide Substituent: The group attached to the amide nitrogen often extends into the solvent-exposed region or other hydrophobic pockets of the kinase, providing opportunities to improve potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Pyrazole Carboxamide Kinase Inhibitors

The versatility of the pyrazole carboxamide scaffold is evident in its application to a wide range of kinase targets.

Compound ClassTarget KinaseKey SAR InsightsRepresentative CompoundIC50Reference
Imidazopyrazole-3-carboxamidesBruton's tyrosine kinase (BTK)Amide group retained for improved selectivity.12a5.2 nM[15]
5-Amino-1H-pyrazole-4-carboxamidesFibroblast growth factor receptors (FGFR)Covalent inhibitors targeting wild-type and gatekeeper mutants.10h41-99 nM (FGFR1-3)[16]
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesAurora-A kinasePotent antiproliferative activity.10e0.16 µM[17]
Pyrazole carboxamidesJanus kinases (JAK1/JAK2)Ortho substitution on the pyrazole ring at position 3 is important for JAK1 selectivity over JAK2.GolidocitinibPotent JAK1 inhibitor[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for determining the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Prepare solutions of the kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

  • Detection: Stop the reaction and add detection reagents, which typically include a europium-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-allophycocyanin (APC) conjugate that binds to the biotinylated substrate.

  • Signal Measurement: If the substrate is phosphorylated, the antibody and the streptavidin-APC will be in close proximity, allowing for FRET to occur. The TR-FRET signal is measured using a suitable plate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition (derived from the FRET signal) against the compound concentration.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural features and their impact on the biological activity of pyrazole carboxamides.

SAR_Fungicides cluster_core Pyrazole-4-Carboxamide Core cluster_substituents Key Substitutions Core General Structure Pyrazole Pyrazole Ring N1 N1-Methyl: Crucial for Activity Pyrazole->N1 at N1 C3 C3-Halogenated Alkyl: Enhances Potency Pyrazole->C3 at C3 Carboxamide Carboxamide Moiety Amide_N N-Aryl (Anilide): Modulates Activity Carboxamide->Amide_N on Amide N

Caption: Key SAR features of fungicidal pyrazole-4-carboxamides.

SAR_Insecticides cluster_core Pyrazole-5-Carboxamide Core cluster_substituents Key Substitutions Core General Structure Pyrazole Pyrazole Ring N1 N1-Methyl: Often Present Pyrazole->N1 at N1 Carboxamide Carboxamide Moiety Amide_N N-Aryl Isoxazoline: Potent Activity Carboxamide->Amide_N on Amide N

Caption: Key SAR features of insecticidal pyrazole-5-carboxamides.

SAR_Kinase_Inhibitors cluster_core Pyrazole Carboxamide Scaffold cluster_substituents Key Substitutions for Potency & Selectivity Core General Structure Pyrazole Pyrazole Ring: Hinge Binding Pyrazole_Subs Ring Substitutions: Modulate Selectivity Pyrazole->Pyrazole_Subs Carboxamide Carboxamide Linker Amide_N_Subs N-Substituent: Targets Specific Pockets Carboxamide->Amide_N_Subs

Caption: General SAR principles for pyrazole carboxamide kinase inhibitors.

Conclusion

The pyrazole carboxamide scaffold is a testament to the power of medicinal chemistry in generating diverse and highly active biological agents. The subtle yet critical differences in the substitution patterns on the pyrazole ring and the carboxamide moiety dictate the therapeutic or agrochemical application of these compounds. A deep understanding of these structure-activity relationships is paramount for the rational design of next-generation fungicides, insecticides, and kinase inhibitors with improved efficacy, selectivity, and safety profiles.

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  • (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]

  • Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

  • (n.d.). In silico discovery of potent and selective Janus kinase 3 (JAK3) inhibitors through 3D-QSAR, covalent docking, ADMET analysis, molecular dynamics simulations, and binding free energy of pyrazolopyrimidine derivatives. [Link]

  • PubMed. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. [Link]

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Sources

A Comparative Analysis of Pyrazole vs. Triazole Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of pyrazole and triazole-based antifungal agents, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product-to-product comparison, we delve into the fundamental chemical properties, mechanisms of action, and preclinical data that define these two important classes of heterocyclic compounds in the context of antifungal therapy.

Core Chemical Scaffolds: A Tale of Two Azoles

At the heart of this comparison are two five-membered heterocyclic rings containing nitrogen atoms: pyrazole and 1,2,4-triazole. While structurally similar, the arrangement and number of nitrogen atoms bestow distinct physicochemical properties that influence their biological activity.

  • Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is found in a variety of pharmaceuticals, including anti-inflammatory drugs like celecoxib and as a building block for novel antimicrobial agents.[1][2]

  • 1,2,4-Triazole: A five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. This core is the defining feature of the widely successful "azole" class of antifungal drugs, including fluconazole and voriconazole.[3]

The additional nitrogen atom in the triazole ring, particularly its ability to coordinate with the heme iron in cytochrome P450 enzymes, is a cornerstone of its established antifungal mechanism.[3]

Mechanism of Action: Divergent Cellular Targets

The primary distinction between the clinically established triazoles and the emerging pyrazole-based antifungal candidates lies in their molecular mechanisms of action.

Triazoles: Potent Inhibitors of Ergosterol Biosynthesis

The triazole class of antifungals has a well-defined mechanism of action centered on the disruption of the fungal cell membrane's integrity. They act by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the mammalian cholesterol biosynthesis pathway.

By binding to the heme iron in the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function, leading to growth inhibition.[4]

Pyrazoles: A More Diverse Mechanistic Landscape

Unlike the triazoles, pyrazole-containing compounds with antifungal activity do not appear to have a single, unified mechanism of action. Instead, different pyrazole derivatives have been shown to target various cellular processes.

Some novel pyrazole-4-carboxamide derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[5] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. This mechanism is distinct from that of the triazoles.

Other studies on pyrazole derivatives suggest that they may cause damage to the fungal cell membrane, leading to the leakage of cellular contents, though the precise molecular target is not always as clearly elucidated as it is for triazoles.[6]

G cluster_0 Triazole Mechanism of Action cluster_1 Investigated Pyrazole Mechanisms Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazoles Triazoles Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazoles->Lanosterol 14α-demethylase (CYP51) Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) Cellular Respiration (TCA Cycle) Cellular Respiration (TCA Cycle) Fumarate->Cellular Respiration (TCA Cycle) Pyrazole Derivatives (e.g., Carboxamides) Pyrazole Derivatives (e.g., Carboxamides) Succinate Dehydrogenase (SDH) Succinate Dehydrogenase (SDH) Pyrazole Derivatives (e.g., Carboxamides)->Succinate Dehydrogenase (SDH) Inhibition

Caption: Comparative signaling pathways of triazole and pyrazole antifungal agents.

Spectrum of Activity and Efficacy: A Clinical vs. Investigational Divide

The spectrum of activity and clinical efficacy data clearly separate the established triazoles from the investigational pyrazole compounds.

Triazole Antifungals

The triazoles are known for their broad-spectrum activity against a wide range of pathogenic yeasts and molds.[4] Second-generation triazoles like voriconazole and posaconazole have extended this spectrum to include many filamentous fungi, such as Aspergillus species.[4]

  • First-generation (e.g., Fluconazole): Highly active against most Candida species and Cryptococcus neoformans.

  • Second-generation (e.g., Voriconazole, Posaconazole): Broadened spectrum including Aspergillus spp., Scedosporium spp., and Fusarium spp. Posaconazole is also active against zygomycetes.

Pyrazole Antifungals

The antifungal spectrum of pyrazole derivatives is primarily documented in preclinical, in vitro studies. These compounds have shown promising activity against a variety of plant and human pathogenic fungi. However, it's important to note that these are often specific derivatives and not representative of a clinically approved class of drugs. Many studies focus on their potential as agricultural fungicides.[7][8][9]

Comparative In Vitro Efficacy (MIC Data)

The following table summarizes publicly available Minimum Inhibitory Concentration (MIC) data for representative triazole drugs and various investigational pyrazole-containing compounds against key fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antifungal Agent ClassCompoundCandida albicans (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Reference(s)
Triazole Fluconazole0.25 - 4.01.0 - 16.0>64.0[4]
Triazole Voriconazole0.03 - 0.50.03 - 0.250.25 - 1.0
Triazole Posaconazole0.03 - 0.50.06 - 0.50.12 - 0.5[4][10]
Pyrazole Hybrid Compound 6c¹0.06250.06254.0[10][11]
Pyrazole Hybrid Compound 5k¹0.1250.1258.0[10][11]
Pyrazole Carboxamide Compound 26²6.986 (vs. F. oxysporum)N/AN/A[9]
Isoxazolol Pyrazole Compound 7ai³N/AN/AN/A (0.37 vs. R. solani)[8]

¹ Novel triazoles containing a phenylethynyl pyrazole side chain. ² Pyrazole derivative with a p-trifluoromethylphenyl moiety. ³ Isoxazolol pyrazole carboxylate derivative tested against plant pathogens. N/A: Data not available in the cited sources.

Mechanisms of Resistance

The development of antifungal resistance is a significant clinical challenge.

  • Triazoles: Resistance to triazoles is well-documented and can occur through several mechanisms, including:

    • Mutations in the ERG11 gene, which encodes the target enzyme CYP51, leading to reduced drug binding.

    • Overexpression of the ERG11 gene.

    • Increased drug efflux through the activation of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters.

  • Pyrazoles: As most pyrazole antifungals are investigational, clinical resistance has not been observed. However, based on their proposed mechanisms, resistance could theoretically develop through:

    • Mutations in the gene encoding the target enzyme (e.g., SDH).

    • Increased expression of the target enzyme.

    • Development of bypass pathways for the inhibited metabolic step.

Pharmacokinetics and Safety Profiles

  • Triazoles: The pharmacokinetic profiles of triazoles vary considerably among the different agents.[12] They are generally available in both oral and intravenous formulations. A key consideration with triazoles is their potential for drug-drug interactions, as they are inhibitors of mammalian cytochrome P450 enzymes.[12] Common adverse effects can include hepatotoxicity, skin rashes, and visual disturbances (with voriconazole).[4]

  • Pyrazoles: Pharmacokinetic and safety data for pyrazole-based antifungal compounds in humans are largely unavailable, as they have not progressed to extensive clinical trials for systemic antifungal use. Preclinical studies would be required to establish their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

Experimental Protocols

Broth Microdilution for Antifungal Susceptibility Testing (CLSI M27/M38-A Based)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Methodology:

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the test compound (e.g., pyrazole or triazole derivative) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 32 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted antifungal agents.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the antifungal agent in which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[13][14][15]

G Stock Compound Stock Compound Serial Dilution Serial Dilution Stock Compound->Serial Dilution in RPMI 1640 Inoculate Plate Inoculate Plate Serial Dilution->Inoculate Plate Fungal Culture Fungal Culture Inoculum Prep Inoculum Prep Fungal Culture->Inoculum Prep 0.5 McFarland Dilute Inoculum Dilute Inoculum Inoculum Prep->Dilute Inoculum Dilute Inoculum->Inoculate Plate Incubate (35°C) Incubate (35°C) Inoculate Plate->Incubate (35°C) Read MIC Read MIC Incubate (35°C)->Read MIC

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

In Vivo Murine Model of Systemic Candidiasis

This protocol provides a general framework for evaluating the efficacy of antifungal agents in a mouse model of disseminated infection.

Objective: To assess the in vivo efficacy of a test compound by measuring its ability to reduce fungal burden and improve survival in infected mice.

Methodology:

  • Animal Model:

    • Use immunocompetent or immunosuppressed mice (e.g., neutropenic models induced by cyclophosphamide) depending on the research question.[16][17]

    • Acclimatize animals for at least one week before the experiment.

  • Infection:

    • Prepare a standardized inoculum of Candida albicans from an overnight culture.

    • Infect mice via intravenous (tail vein) injection with a lethal or sublethal dose of C. albicans (e.g., 1 x 10⁵ to 1 x 10⁶ CFU/mouse).

  • Treatment:

    • Initiate treatment with the test compound (e.g., a pyrazole derivative) and a control drug (e.g., fluconazole) at a specified time post-infection (e.g., 2-24 hours).

    • Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a defined period (e.g., 3-7 days). Include a vehicle control group.

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for morbidity and mortality over a period of 14-21 days. Plot survival curves (Kaplan-Meier) and compare between treatment groups.

    • Fungal Burden Study: At a predetermined endpoint (e.g., 3-5 days post-infection), euthanize the mice.

    • Aseptically remove target organs (typically kidneys, as they are a primary site of Candida colonization).

    • Homogenize the organs in sterile saline and plate serial dilutions onto agar medium.

    • After incubation, count the number of colonies to determine the fungal burden (CFU/gram of tissue).[16][17]

G cluster_0 Efficacy Endpoints Acclimatize Mice Acclimatize Mice Infect (IV) Infect (IV) Acclimatize Mice->Infect (IV) C. albicans Initiate Treatment Initiate Treatment Infect (IV)->Initiate Treatment e.g., 2h post-infection Daily Monitoring Daily Monitoring Initiate Treatment->Daily Monitoring Survival Analysis (14-21d) Survival Analysis (14-21d) Daily Monitoring->Survival Analysis (14-21d) Fungal Burden (3-5d) Fungal Burden (3-5d) Daily Monitoring->Fungal Burden (3-5d)

Caption: Workflow for an in vivo murine model of systemic candidiasis.

Conclusion and Future Perspectives

The comparative analysis reveals a clear distinction between pyrazole and triazole antifungal agents. The triazoles are a well-established, clinically successful class of drugs with a defined mechanism of action, broad spectrum of activity, and known (though sometimes challenging) pharmacokinetic and safety profiles. They remain a cornerstone of antifungal therapy.

In contrast, pyrazoles represent a diverse and promising, yet largely investigational, group of compounds. They do not constitute a single "class" of antifungals in the same way as triazoles. Their mechanisms of action are varied, with some targeting pathways distinct from ergosterol biosynthesis, which is an attractive feature for overcoming existing resistance. The in vitro data for some pyrazole derivatives show potent activity, occasionally comparable to or exceeding that of established triazoles against certain fungi.

For drug development professionals, the pyrazole scaffold offers a fertile ground for discovering novel antifungal agents with potentially new mechanisms of action. The challenge lies in translating the in vitro potency of these derivatives into compounds with favorable in vivo efficacy, safety, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of the most potent pyrazole compounds and optimizing their structures to enhance their drug-like properties. The continued exploration of such novel scaffolds is critical in the ongoing battle against invasive fungal infections and the rise of antifungal resistance.

References

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  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). Retrieved December 30, 2025, from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (n.d.). Retrieved December 30, 2025, from [Link]

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  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2022, May 24). Retrieved December 30, 2025, from [Link]

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A Comparative Guide to Purity Validation of Methyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. The quality of starting materials directly impacts the integrity of subsequent synthetic steps and the safety profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth technical comparison for the purity validation of Methyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate (CAS 10250-59-6), a key building block in agrochemical and pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC).[][3] We will explore a detailed, validated HPLC protocol and objectively compare its performance against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

The Critical Role of Purity in Pyrazole Derivatives

Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals.[4] this compound, with its distinct molecular structure, is a versatile intermediate.[3] However, synthetic routes to pyrazoles, such as the Knorr synthesis, can introduce impurities like regioisomers, unreacted starting materials, or byproducts from incomplete cyclization.[5] Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a fundamental necessity to ensure process consistency and safety.[1]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC remains a widely adopted and robust technique for the analysis of pharmaceutical compounds.[6] Its versatility and reliability make it the workhorse of quality control laboratories. Here, we present a comprehensive, validated HPLC method for determining the purity of this compound.

Experimental Protocol: HPLC Purity Validation

This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical procedure validation.[7][8]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 237 nm[9]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. Method Validation Parameters:

The validation of this analytical method is crucial to ensure its suitability for its intended purpose. The following parameters must be assessed:[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations ranging from 50% to 150% of the working concentration should be prepared. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at approximately 3:1 and LOQ at 10:1.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Comparative Analysis: HPLC vs. UPLC vs. GC

While HPLC is a robust and widely used method, alternative technologies offer distinct advantages in specific scenarios. Below is a comparative analysis of HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures (up to 15,000 psi).[6][13] This results in significant improvements in resolution, sensitivity, and speed of analysis.[14][15]

Key Advantages of UPLC over HPLC:

  • Faster Analysis Times: UPLC can significantly reduce run times, often from 15-20 minutes in HPLC to 3-10 minutes, increasing laboratory throughput.[6][16]

  • Improved Resolution and Sensitivity: The smaller particle size leads to sharper, narrower peaks, which improves the separation of closely eluting impurities and enhances the signal-to-noise ratio.[13][16]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[13][15]

Considerations for UPLC:

  • Higher Initial Cost: UPLC systems are more expensive than traditional HPLC systems.

  • Method Transfer: Transferring methods from HPLC to UPLC requires careful optimization and re-validation.

Gas Chromatography (GC): A Viable Option for Volatile Analytes

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For N-heterocyclic compounds, GC can be a suitable alternative, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.[17][18]

Key Advantages of GC:

  • High Resolution: Capillary GC columns can provide extremely high separation efficiency.

  • Sensitivity: When coupled with sensitive detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can achieve very low detection limits.

  • Suitability for Volatile Impurities: GC is particularly well-suited for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process.

Considerations for GC:

  • Analyte Volatility: this compound is a liquid at room temperature with a boiling point that should be amenable to GC analysis.[19] However, less volatile impurities may not be detected.

  • Thermal Stability: The analyte and any potential impurities must be thermally stable and not degrade at the temperatures used in the GC inlet and column.

  • Derivatization: For polar or non-volatile compounds, a derivatization step may be necessary to increase volatility, which adds complexity to the sample preparation process.[20]

Data Summary and Comparison

ParameterHPLCUPLCGC
Principle Liquid ChromatographyLiquid ChromatographyGas Chromatography
Stationary Phase 3-5 µm particles< 2 µm particlesLiquid coated on capillary
Typical Run Time 15-20 minutes3-10 minutes[6][16]10-30 minutes
Resolution GoodExcellent[14]Excellent
Sensitivity GoodExcellent[13][16]Excellent (detector dependent)
Solvent Consumption HighLow[13][15]Low (carrier gas)
Instrumentation Cost ModerateHighModerate to High (with MS)
Key Advantage Robust, versatile, widely availableSpeed, sensitivity, efficiency[15]High resolution for volatile compounds

Workflow Diagrams

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters cluster_report Outcome Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC method validation.

Comparative Analysis Logic

Comparative_Analysis cluster_methods Analytical Methods cluster_criteria Evaluation Criteria Analyte Methyl 1,3-dimethyl-1H- pyrazole-5-carboxylate HPLC HPLC Analyte->HPLC UPLC UPLC Analyte->UPLC GC GC Analyte->GC Speed Speed HPLC->Speed Resolution Resolution HPLC->Resolution Sensitivity Sensitivity HPLC->Sensitivity Cost Cost HPLC->Cost Robustness Robustness HPLC->Robustness UPLC->Speed UPLC->Resolution UPLC->Sensitivity UPLC->Cost UPLC->Robustness GC->Speed GC->Resolution GC->Sensitivity GC->Cost GC->Robustness Conclusion Selection of Optimal Method Speed->Conclusion Resolution->Conclusion Sensitivity->Conclusion Cost->Conclusion Robustness->Conclusion

Caption: Decision matrix for analytical method selection.

Conclusion and Recommendations

The choice of analytical technique for purity validation of this compound depends on the specific requirements of the laboratory.

  • HPLC stands as a reliable, robust, and well-understood method, making it an excellent choice for routine quality control where extreme throughput is not the primary concern. Its validation according to ICH guidelines ensures data integrity and regulatory compliance.

  • UPLC is the superior option for high-throughput environments, offering significant advantages in speed, resolution, and sensitivity, which can be critical in fast-paced research and development settings.[13][15] The reduced solvent consumption also aligns with green chemistry initiatives.

  • GC is a valuable complementary technique, especially for the identification of unknown volatile or semi-volatile impurities that might be missed by liquid chromatography. A GC-MS analysis can provide crucial structural information about potential byproducts from the synthesis.

For comprehensive purity profiling, a combination of techniques is often the most rigorous approach. HPLC or UPLC should be employed for the primary purity assessment and quantification of known impurities, while GC-MS can be utilized for the characterization of volatile unknowns. Ultimately, a well-validated analytical method is indispensable for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • Research Journal of Pharmacy and Technology. (n.d.). A Review on Comparative study of HPLC and UPLC.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). [Journal Name].
  • PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
  • Concawe. (n.d.). Analysis of N-, O-, and S- heterocyclics in petroleum products using GCxGC with specific detection.
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A Comparative Guide to the Efficacy of Pyrazole-Based Herbicides Versus Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in agricultural research and development, the quest for more effective and selective weed management solutions is perpetual. Pyrazole-based herbicides have emerged as a significant class of active ingredients, demonstrating potent activity against a wide spectrum of agronomically important weeds. This guide provides an in-depth technical comparison of the efficacy of pyrazole-based herbicides against established commercial standards, supported by experimental data and detailed protocols to ensure scientific integrity. Our objective is to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

Introduction: The Rise of Pyrazole Herbicides

The pyrazole chemical scaffold has proven to be a versatile foundation for the development of novel herbicides.[1][2] These compounds primarily, though not exclusively, function by inhibiting critical plant enzymes that are essential for growth and development. Their efficacy at low application rates, coupled with favorable crop selectivity in some instances, has positioned them as valuable tools in modern weed management programs. This guide will delve into the mechanistic underpinnings of their herbicidal action and present a comparative analysis of their performance against widely used commercial herbicides.

Mechanisms of Action: A Tale of Two Targets

The herbicidal activity of pyrazole derivatives is predominantly attributed to the inhibition of two key plant enzymes: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[1][3] Understanding these mechanisms is fundamental to appreciating their efficacy and potential for weed resistance management.

HPPD Inhibition: The Bleaching Effect

A significant number of pyrazole-based herbicides, including pyrasulfotole and topramezone, function as HPPD inhibitors.[4] HPPD is a critical enzyme in the carotenoid biosynthesis pathway. Carotenoids are essential for protecting chlorophyll from photo-oxidation.

By inhibiting HPPD, these herbicides prevent the formation of homogentisate, a precursor to plastoquinone and vitamin E. This disruption leads to a depletion of carotenoids, resulting in the characteristic "bleaching" symptoms in susceptible weeds as chlorophyll is destroyed by sunlight.[5][6]

Signaling Pathway of HPPD-Inhibiting Herbicides

HPPD_Inhibition Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate conversion Pyrazole Pyrazole-Based Herbicide Pyrazole->HPPD inhibits Plastoquinone Plastoquinone & Vitamin E Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching protection lost

Caption: Inhibition of HPPD by pyrazole herbicides disrupts carotenoid biosynthesis, leading to chlorophyll degradation and weed death.

PPO Inhibition: The Light-Dependent Burn-Down

Another class of pyrazole herbicides acts by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. PPO catalyzes the oxidation of protoporphyrinogen IX (Proto IX) to protoporphyrin IX.

Inhibition of PPO leads to the accumulation of Proto IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[7] These reactive oxygen species cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, necrosis, and a characteristic "burn-down" effect on treated foliage.[8]

Commercial Standards for Comparison

To provide a robust evaluation of pyrazole-based herbicides, it is essential to compare their efficacy against established commercial standards with diverse modes of action.

  • Glyphosate (EPSPS Inhibitor): A broad-spectrum, systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, crucial for the synthesis of aromatic amino acids.[9][10]

  • Glufosinate (Glutamine Synthetase Inhibitor): A broad-spectrum, contact herbicide that inhibits glutamine synthetase, leading to the accumulation of toxic ammonia.

  • ALS Inhibitors (e.g., Sulfonylureas, Imidazolinones): A large class of herbicides that inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[11][12][13]

  • PPO Inhibitors (e.g., Fomesafen, Lactofen): Herbicides with the same mode of action as some pyrazole derivatives, providing a direct comparison of chemical class efficacy.[8]

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize quantitative data from various studies, showcasing the herbicidal efficacy of novel pyrazole derivatives against common weed species in comparison to commercial standards. Efficacy is presented as percent inhibition or as GR50/LD50 values, which represent the herbicide concentration required to cause 50% growth reduction or mortality, respectively.

Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives

CompoundTarget WeedInhibition (%) at 150 g a.i./hm²Commercial HerbicideInhibition (%) at 150 g a.i./hm²
6a Digitaria sanguinalis (Large Crabgrass)50-60Pyroxasulfone-
Abutilon theophrasti (Velvetleaf)50-60Pyroxasulfone-
Eclipta prostrata (False Daisy)50-60Pyroxasulfone<50
6c Digitaria sanguinalis (Large Crabgrass)50-60Pyroxasulfone-
Abutilon theophrasti (Velvetleaf)50-60Pyroxasulfone-
Eclipta prostrata (False Daisy)50-60Pyroxasulfone<50
Setaria viridis (Green Foxtail)50[14]PyroxasulfoneSlightly lower than 50[14]

Data sourced from a study on phenylpyridine-containing pyrazole derivatives.[14]

Table 2: Comparative Efficacy of a Novel Pyrazole HPPD Inhibitor

CompoundTarget WeedPost-Emergence Inhibition (%) at 150 g ai/haCommercial HerbicidePost-Emergence Inhibition (%) at 150 g ai/ha
Compound 3 Various Broadleaf and Grass WeedsOutstandingMesotrioneSlightly lower than Compound 3

Data from a study on aryloxyacetic acid analogs with a pyrazole pharmacophore.[3]

Table 3: Herbicidal Activity of Pyrazole Amide Derivatives

CompoundTarget WeedPost-Emergence Inhibition (%) at 150 g ai/ha
Compound 26 Digitaria sanguinalis (Large Crabgrass)>80
Setaria viridis (Green Foxtail)>80

Data from a study on pyrazole amide derivatives.[3]

The data indicate that novel pyrazole-based herbicides can exhibit efficacy comparable to or, in some cases, exceeding that of established commercial standards like pyroxasulfone and mesotrione on specific weed species.[3][14]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are paramount. The following outlines detailed methodologies for greenhouse and field trials.

Greenhouse Herbicide Efficacy Trial Protocol

This protocol is designed to assess the efficacy of pyrazole-based herbicides on target weed species under controlled environmental conditions.[6][15]

Experimental Workflow for Greenhouse Herbicide Efficacy Testing

Greenhouse_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_evaluation Evaluation Seed 1. Seed Germination & Seedling Growth Transplant 2. Transplanting to Pots Seed->Transplant Acclimate 3. Acclimation in Greenhouse Transplant->Acclimate Herbicide_Prep 4. Herbicide Solution Preparation Acclimate->Herbicide_Prep Application 5. Herbicide Application (Track Sprayer) Herbicide_Prep->Application Post_Care 6. Post-Application Greenhouse Care Application->Post_Care Visual 7. Visual Assessment (e.g., 7, 14, 21 DAT) Post_Care->Visual Biomass 8. Biomass Harvest & Measurement (Dry Weight) Visual->Biomass Analysis 9. Data Analysis (% Inhibition, GR50) Biomass->Analysis

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle that holds a privileged status in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of forming key interactions with a multitude of enzyme active sites. This versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory agent Celecoxib to kinase inhibitors used in oncology.[1][3] However, the very features that make the pyrazole scaffold so effective also present a significant challenge: the potential for cross-reactivity.

An inhibitor that binds to unintended targets, or "off-targets," can lead to unexpected side effects, toxicity, or a misleading interpretation of biological results. For researchers in drug development, a thorough understanding and rigorous evaluation of an inhibitor's selectivity are not just best practices; they are fundamental to the progression of a safe and effective therapeutic. This guide provides a comparative analysis of pyrazole-based inhibitors, focusing on the causality behind experimental choices for profiling their cross-reactivity and offering field-proven protocols to ensure data integrity.

Comparative Analysis: Selectivity Profiles of Representative Pyrazole Inhibitors

To illustrate the diverse selectivity profiles within this class, we will compare two well-characterized pyrazole-based inhibitors: Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, and Tozasertib (VX-680) , a potent pan-Aurora kinase inhibitor. Their performance against primary targets and key off-targets highlights how substitutions on the pyrazole core dictate specificity.

The concept of a "selectivity index" (SI) is a critical metric derived from this data. It is calculated by dividing the IC50 value for the off-target by the IC50 value for the primary target (SI = IC50 off-target / IC50 on-target). A higher SI value indicates greater selectivity for the intended target.

InhibitorPrimary Target(s)Primary Target IC50/KᵢKey Off-Target(s)Off-Target IC50/KᵢSelectivity Index (Approx.)
Celecoxib Cyclooxygenase-2 (COX-2)40 nM (IC50)[4][5]Cyclooxygenase-1 (COX-1)15,000 nM (15 µM)[4]375x
Carbonic Anhydrase IINanomolar range[6][7]~1x (Poor Selectivity)
Tozasertib (VX-680) Aurora A, B, C0.6 nM (Kᵢ,app for Aurora A)[8]RIPK11,060 nM (1.06 µM)[9]1767x
FLT-3, BCR-ABL~30 nM (Kᵢ)[10]50x

Expert Analysis:

  • Celecoxib's selectivity for COX-2 over COX-1 is its defining therapeutic feature, reducing gastrointestinal side effects associated with non-selective NSAIDs.[11] However, its diaryl-substituted pyrazole core with an appended sulfonamide moiety also creates high affinity for carbonic anhydrases, an off-target interaction that may contribute to some of its complex side-effect profile.[6][12] This underscores the necessity of screening against seemingly unrelated enzyme families.

  • Tozasertib was designed as a potent inhibitor of the Aurora kinase family, which it achieves with sub-nanomolar potency.[8][10] While highly potent on its primary targets, kinome-wide screening revealed inhibitory activity against other kinases like FLT-3 and ABL at concentrations achievable in a cellular context.[10] More recently, Receptor-Interacting Protein Kinase 1 (RIPK1) was identified as an independent target, an observation made possible only through broad, unbiased screening.[9] This "polypharmacology" can be beneficial or detrimental, but it must be characterized.

Experimental Workflows for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity is a multi-stage process. It begins with precise potency determination on the primary target, expands to broad panel screening to identify potential off-targets, and culminates in cellular assays to confirm target engagement in a physiological context.

Workflow 1: Foundational IC₅₀ Determination for the Primary Target

The first step is to accurately determine the half-maximal inhibitory concentration (IC₅₀), a measure of the inhibitor's potency. For protein kinases, the ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[1][13]

Causality Behind the Choice: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across nearly all ADP-generating enzymes.[14] It can detect very low levels of ATP-to-ADP conversion, making it ideal for identifying potent inhibitors and for use with low-activity kinases.[13] The two-step process, which first eliminates unused ATP before converting ADP to a luminescent signal, minimizes background and generates a high signal-to-noise ratio.[14]

Diagram: Workflow for Inhibitor Selectivity Profiling

G cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Target Engagement A Step 1: Primary Target IC50 (e.g., ADP-Glo Assay) B Step 2: Broad Panel Screen (e.g., Kinome Panel at 1-10 µM) A->B Potent inhibitor identified C Step 3: Off-Target IC50 Confirmation (Dose-response for hits) B->C Off-target 'hits' found D Step 4: Cellular Assay (e.g., CETSA or In-Cell Western) C->D Biochemical profile established E Step 5: Downstream Pathway Analysis (e.g., Phospho-Western Blot) D->E On- and Off-Target Engagement Confirmed G cluster_0 No Inhibitor (DMSO Control) cluster_1 With Pyrazole Inhibitor A1 Target Protein (Folded) A2 Heat Applied (e.g., 50°C) A1->A2 A3 Protein Denatures & Aggregates A2->A3 A4 Low Soluble Protein Detected A3->A4 B1 Target Protein + Inhibitor (Stabilized Complex) B2 Heat Applied (e.g., 50°C) B1->B2 B3 Complex Remains Folded B2->B3 B4 High Soluble Protein Detected B3->B4

Caption: Ligand binding stabilizes the target protein against heat denaturation.

Protocol: Simplified CETSA Workflow

  • Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with the pyrazole inhibitor at a desired concentration (e.g., 10x the biochemical IC₅₀) and another set with a vehicle (DMSO) control. Incubate under normal culture conditions to allow for cell entry and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Separation:

    • Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Quantify the amount of the specific target protein in the soluble fraction using a standard protein detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen®). [3]

  • Data Analysis:

    • Plot the relative amount of soluble protein versus temperature for both the inhibitor-treated and control samples.

    • A shift of the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement and stabilization. [15]

Conclusion and Future Outlook

The pyrazole scaffold will undoubtedly continue to be a mainstay in the design of potent enzyme inhibitors. However, its promiscuous binding potential necessitates a rigorous and multi-faceted approach to selectivity profiling. Relying solely on primary target potency is insufficient. By integrating quantitative biochemical assays, broad panel screening, and cellular target engagement studies, researchers can build a comprehensive selectivity profile. This not only de-risks a drug development program by identifying potential liabilities early but also provides a deeper, more accurate understanding of the compound's true mechanism of action, paving the way for safer and more effective medicines.

References

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  • Wieme, G., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). OAPEN. [Link]

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A Comparative Guide to the Metabolic Stability of Methyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. A compound's metabolic stability dictates its pharmacokinetic profile, influencing crucial parameters such as bioavailability, half-life, and dosing regimen. This guide provides an in-depth assessment of the metabolic stability of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will explore its anticipated metabolic pathways and compare its stability profile with established pyrazole-containing drugs, supported by established in vitro methodologies.

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its versatile chemical properties and ability to engage in various biological interactions. However, the substitution pattern on the pyrazole ring significantly influences its metabolic stability. For this compound, two primary metabolic pathways are of interest: oxidation of the pyrazole ring and hydrolysis of the methyl ester.

Anticipated Metabolic Pathways

The metabolic breakdown of a drug candidate is primarily orchestrated by enzymes in the liver. For this compound, we can anticipate two major routes of metabolism:

  • Phase I Oxidation: The pyrazole ring and its methyl substituents are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. This can lead to the formation of more polar metabolites that are more readily excreted.

  • Hydrolysis: The methyl ester group is a potential target for hydrolysis by esterases, enzymes that cleave ester bonds to form a carboxylic acid and an alcohol. This transformation generally increases the water solubility of the compound, facilitating its elimination from the body.

Experimental Assessment of Metabolic Stability

To quantitatively assess the metabolic stability of a compound, in vitro assays using liver-derived systems are the industry standard. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetics.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.

Experimental Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. The NADPH system is essential for the function of CYP enzymes.

  • Incubation: The test compound, this compound, is added to the microsomal solution at a final concentration typically around 1 µM. The mixture is incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Diagram of the Liver Microsomal Stability Assay Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_microsomes Thaw & Dilute Liver Microsomes prep_nadph Add NADPH Regenerating System prep_microsomes->prep_nadph in buffer incubate Incubate at 37°C prep_nadph->incubate prep_compound Prepare Test Compound Stock prep_compound->incubate sampling Take Aliquots at Time Points incubate->sampling quenching Quench with Cold Acetonitrile sampling->quenching centrifuge Centrifuge quenching->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate t½ and CLint lcms->data workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_hepatocytes Thaw & Resuspend Hepatocytes incubate Incubate at 37°C with Shaking prep_hepatocytes->incubate prep_compound Prepare Test Compound Stock prep_compound->incubate sampling Take Aliquots at Time Points incubate->sampling quenching Quench with Cold Acetonitrile sampling->quenching process Sample Processing quenching->process lcms LC-MS/MS Analysis process->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the Hepatocyte Stability Assay.

Comparative Analysis with Pyrazole-Containing Drugs

To contextualize the potential metabolic stability of this compound, it is instructive to compare it with well-characterized pyrazole-containing drugs.

CompoundKey Metabolic PathwaysTypical in vitro Half-life (Human Liver Microsomes)
Celecoxib Methyl group hydroxylation (primarily by CYP2C9), followed by oxidation to a carboxylic acid.Stable to moderately stable.
Rimonabant Oxidative metabolism.Moderately stable.
This compound (Predicted) Pyrazole ring/methyl group oxidation and ester hydrolysis.Predicted to be moderately stable to labile.

Celecoxib , a selective COX-2 inhibitor, is primarily metabolized via oxidation of the methyl group on the p-tolyl substituent. Its pyrazole core is relatively stable to metabolic degradation. Rimonabant , a cannabinoid receptor antagonist, also undergoes oxidative metabolism.

For this compound, the presence of two methyl groups on the pyrazole ring provides sites for potential oxidation. More significantly, the methyl ester represents a likely point of metabolic vulnerability to hydrolysis by esterases. Ester hydrolysis is a common and often rapid metabolic pathway for many drugs. Therefore, it is anticipated that the metabolic stability of this compound will be lower than that of celecoxib, where the core pyrazole is less substituted and lacks an easily hydrolyzable group.

Structure-Metabolism Relationships and Potential for Optimization

The predicted metabolic liability of the methyl ester in this compound offers a clear avenue for structural modification to enhance metabolic stability. A common strategy in medicinal chemistry is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's pharmacokinetic profile.

Potential Bioisosteric Replacements for the Methyl Ester:

  • Amides: Replacing the ester with an amide group can significantly increase metabolic stability, as amides are generally more resistant to hydrolysis than esters.

  • Small, Stable Heterocycles: Certain five-membered heterocycles can mimic the electronic and steric properties of an ester while being metabolically more robust.

Diagram of Potential Metabolic Fates and Optimization Strategy:

metabolism cluster_metabolism Metabolic Pathways cluster_optimization Optimization Strategy Parent Methyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Oxidation Oxidized Metabolites (via CYPs) Parent->Oxidation Phase I Hydrolysis Carboxylic Acid Metabolite (via Esterases) Parent->Hydrolysis Hydrolysis Bioisostere Bioisosteric Replacement of Methyl Ester Parent->Bioisostere Improve Stability Amide Amide Analogue Bioisostere->Amide Heterocycle Heterocyclic Analogue Bioisostere->Heterocycle

Caption: Potential metabolic pathways and optimization strategies.

Conclusion

The metabolic stability of this compound is predicted to be influenced by both oxidative metabolism of the substituted pyrazole ring and, more critically, by the hydrolysis of its methyl ester functionality. In vitro assays, particularly the hepatocyte stability assay, will provide a comprehensive picture of its metabolic fate. Comparative analysis with existing pyrazole-containing drugs suggests that the ester group is a likely metabolic soft spot. For drug development programs utilizing this scaffold, addressing this potential liability through bioisosteric replacement could be a key strategy to optimize the pharmacokinetic profile and develop a more robust drug candidate.

References

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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrazole Derivatives on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and structural versatility have made it a cornerstone in the design of drugs targeting a wide array of diseases.[3][4]

In recent years, the focus on pyrazole derivatives in oncology has intensified, with numerous compounds demonstrating significant anticancer potential.[5][6] These derivatives have been shown to interact with a variety of cancer-relevant targets, including protein kinases (CDKs, EGFR), tubulin, and DNA, thereby inducing cytotoxicity through diverse mechanisms like apoptosis and cell cycle arrest.[4][5][7] This guide provides a comparative analysis of the cytotoxic effects of various pyrazole derivatives on different mammalian cell lines, supported by experimental data. We will delve into the structure-activity relationships that govern their potency, the methodologies used to assess their efficacy, and the molecular pathways they modulate.

Comparative Cytotoxicity Analysis: Structure, Selectivity, and Mechanism

The cytotoxic efficacy of a pyrazole derivative is not inherent to the core ring alone; it is profoundly influenced by the nature and position of its substituents. This relationship between chemical structure and biological activity is the primary focus of drug development.

Structure-Activity Relationship (SAR) Insights

The placement of different functional groups on the pyrazole ring can dramatically alter a compound's potency and selectivity. For instance, studies have shown that incorporating specific heterocyclic ring systems at position 3 of a 4-cyano-1,5-diphenylpyrazole core can yield highly potent compounds. One such derivative, 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile, demonstrated a remarkable GI50 (50% growth inhibition) value of just 40 nM against the IGROV1 ovarian tumor cell line.[8][9]

Similarly, linking the pyrazole moiety to other pharmacologically active structures, such as indole, can produce hybrid molecules with enhanced cytotoxicity. Indolo-pyrazoles grafted with thiazolidinone have been shown to act as tubulin polymerization inhibitors, with some compounds exhibiting IC50 values below 10 μM across various human cancer cell lines, including HCT-116 (colon), SK-MEL-28 (melanoma), and A549 (lung).[10] The rationale behind creating such hybrids is to combine the pharmacophoric features of multiple scaffolds to achieve synergistic or novel mechanisms of action.

cluster_0 Core Pyrazole Scaffold cluster_1 Structural Modifications cluster_2 Resulting Biological Effects P Pyrazole Ring R1 Substituents at N1 (e.g., Aryl, Alkyl groups) P->R1 R3 Substituents at C3 (e.g., Phenyl, Heterocycles) P->R3 R4 Substituents at C4 (e.g., Cyano, Bromo groups) P->R4 R5 Substituents at C5 (e.g., Phenyl, Trifluoromethyl) P->R5 Potency Altered Potency (IC50 / GI50 values) R1->Potency Selectivity Modified Selectivity (Cancer vs. Normal Cells) R1->Selectivity MOA Mechanism of Action (e.g., Apoptosis, Kinase Inhibition) R1->MOA R3->Potency R3->Selectivity R3->MOA R4->Potency R4->Selectivity R4->MOA R5->Potency R5->Selectivity R5->MOA

Caption: Structure-Activity Relationship (SAR) logic for pyrazole derivatives.

Differential Cytotoxicity Across Mammalian Cell Lines

A critical aspect of anticancer drug evaluation is assessing a compound's activity across a panel of cell lines representing different cancer types. This approach not only reveals the breadth of a compound's activity but also uncovers potential cancer-type specificities. Furthermore, comparing cytotoxicity against non-cancerous cell lines is paramount for determining the therapeutic window. An ideal candidate should exhibit high potency against cancer cells while remaining relatively non-toxic to normal cells.[11]

Several pyrazole derivatives have demonstrated this desirable selectivity. For example, certain pyrazole-linked benzothiazole-β-naphthol hybrids showed significant cytotoxicity against A549, HeLa, and MCF7 cells (IC50 values of 4.63–5.54 µM) but did not significantly affect the growth of normal HEK293 cells (IC50 > 45 µM).[5] Similarly, a novel pyrazole derivative, PTA-1, was found to be cytotoxic in the low micromolar range across 17 human cancer cell lines while showing less cytotoxicity to non-cancerous human cells, indicating a favorable selective cytotoxicity index.[11]

The table below summarizes the cytotoxic activity (IC50 values) of selected pyrazole derivatives against various mammalian cancer cell lines, providing a snapshot of their comparative performance.

Pyrazole Derivative Mammalian Cell Line Cancer Type IC50 (µM) Reference
Compound 3f (a dihydropyrazole)MDA-MB-468Triple-Negative Breast14.97 (at 24h)[12]
Compound 11a (a pyrazolyl acylhydrazone)HeLaCervical4.63[13]
Compound 11a (a pyrazolyl acylhydrazone)MCF7Breast6.90[13]
Compound 37 (a pyrazole-isolongifolanone)MCF7Breast5.21[5]
Compound 5b (an indenopyrazole)K562Leukemia0.021[4]
Compound 5b (an indenopyrazole)A549Lung0.69[4]
Compound 22a (a pyrazolothiazole)NUGCGastric0.033 (33 nM)[14]
Compound 13 (a pyrazole-oxadiazole)IGROV1Ovarian0.040 (40 nM)[8][9]
PTA-1MDA-MB-231Triple-Negative Breast~10.0 (24h CC50)[11]
Chalcone-Pyrazole Hybrid 6d HNO-97Head and Neck10.0[15]
Mechanisms of Action: From Apoptosis to Tubulin Inhibition

Understanding the molecular mechanism by which a compound exerts its cytotoxic effect is crucial for its development as a therapeutic agent. Pyrazole derivatives have been shown to operate through several key anticancer pathways.

  • Induction of Apoptosis: A common mechanism is the triggering of programmed cell death, or apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases.[7][12] For example, the derivative 3f was found to induce apoptosis in MDA-MB-468 breast cancer cells by elevating ROS levels and increasing the activity of caspase-3.[7][12] This pathway is a self-validating system; the sequential activation of caspases and cleavage of specific substrates like PARP provides definitive evidence of apoptosis.[5]

  • Cell Cycle Arrest: Many cytotoxic agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Pyrazole derivatives have been reported to induce cell cycle arrest at the G2/M or S phases.[5][12] For instance, some indenopyrazole analogues arrest tumor cells in the G2/M phase, a mechanism often associated with the disruption of microtubule dynamics.[4]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Several pyrazole derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine-binding site and disrupting microtubule formation.[4][5][11] This leads to G2/M cell cycle arrest and subsequent apoptosis.[4][10] The compound PTA-1 was identified through gene expression analysis as having a profile similar to tubulin inhibitors, a finding later confirmed by biochemical assays showing its ability to disrupt microtubule organization.[11]

PD Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) PD->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executioner Caspase

Caption: Simplified pathway of pyrazole-induced apoptosis via ROS generation.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-controlled experimental protocols are essential. Here, we detail the methodologies for two fundamental assays in the evaluation of anticancer compounds.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Objective: To determine the concentration of a pyrazole derivative that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., A549, MCF7, or a non-cancerous line like HEK293) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. The choice of seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls (Self-Validation):

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to ensure the solvent itself is not causing cytotoxicity.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin or Etoposide) to validate the assay's responsiveness.[16]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

start Seed Cells in 96-Well Plate treat Treat with Pyrazole Derivatives & Controls start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 3-4 hours mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Objective: To quantify the induction of apoptosis by a pyrazole derivative.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours), including untreated and vehicle controls.[11]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. This timing is critical to prevent non-specific binding.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound compared to controls. A significant increase in the Annexin V-positive populations indicates apoptosis is a primary mechanism of cell death.[11][12]

Conclusion and Future Directions

The pyrazole scaffold is undeniably a rich source of potential anticancer agents. The comparative data clearly indicate that strategic chemical modifications can lead to derivatives with nanomolar potency and favorable selectivity for cancer cells over normal cells.[5][8][14] The primary mechanisms of action, including the induction of apoptosis via ROS generation and the inhibition of tubulin polymerization, represent validated strategies for cancer therapy.[11][12]

Future research should focus on optimizing the therapeutic index of these compounds through further SAR studies. Investigating their efficacy in more complex models, such as 3D spheroids and in vivo animal models, will be crucial for translating these promising in vitro results into clinical candidates. Additionally, exploring synergistic combinations of pyrazole derivatives with existing chemotherapies could open new avenues for overcoming drug resistance and improving patient outcomes.

References

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A Senior Application Scientist's Guide to the Validation of Antifungal Activity Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in plant pathology and mycology.

Introduction: Beyond Simple Inhibition - A Framework for Robust Antifungal Validation

In the critical field of agricultural science, the development of novel antifungal agents to combat phytopathogenic fungi is paramount for global food security. However, the journey from a promising compound to a viable agricultural product is paved with rigorous validation. This guide provides a comprehensive framework for assessing the antifungal activity of novel compounds against key phytopathogenic fungi. As a Senior Application Scientist, my objective is to move beyond mere checklists of protocols and delve into the causality behind experimental choices, ensuring that each step contributes to a self-validating system. We will explore both foundational in vitro methodologies and their indispensable translation to in vivo models, equipping you with the expertise to generate robust, publication-quality data.

This guide is structured to provide a logical workflow, from initial high-throughput screening to detailed mechanistic insights and finally to whole-plant efficacy trials. We will focus on three economically significant and biologically diverse phytopathogenic fungi: Botrytis cinerea (the causative agent of gray mold), Fusarium oxysporum (a notorious vascular wilt pathogen), and Magnaporthe oryzae (the causal agent of rice blast disease).

Chapter 1: Foundational In Vitro Assays - Quantifying Antifungal Potency

The initial characterization of an antifungal compound's efficacy begins with in vitro susceptibility testing. These assays are crucial for determining the intrinsic activity of a compound against a specific fungus and for establishing a baseline for comparison with other agents. The choice of assay depends on the research question, with some methods favoring high-throughput screening and others providing more detailed information.

Broth Microdilution Method: The Gold Standard for MIC Determination

The broth microdilution assay is widely regarded as the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[2] This method is highly reproducible and is the basis for standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).[3][4] The CLSI M38-A2 is a key reference document for filamentous fungi.[5][6]

Causality of Experimental Choice: The broth microdilution method is ideal for generating precise and quantitative data on a compound's potency. Its 96-well plate format lends itself to automation and the testing of multiple compounds and concentrations simultaneously, making it suitable for both primary screening and detailed dose-response studies.

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M38-A2)

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.

    • Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[7]

  • Drug Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium to achieve a final volume of 100 µL per well.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • MIC Determination:

    • Visually or spectrophotometrically assess fungal growth in each well.

    • The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control.[1]

Agar Dilution Method: A Solid Alternative

The agar dilution method is another reliable technique for determining the MIC of antifungal agents.[8][9] In this method, the antifungal agent is incorporated into a solid agar medium at various concentrations, which are then inoculated with the test fungus.

Causality of Experimental Choice: The agar dilution method is particularly useful for fungi that do not grow well in liquid culture or for compounds that may be unstable in broth. It can also be more straightforward to visualize the inhibition of mycelial growth on a solid surface. This method is reliable, cost-effective, and easy to perform.[9]

Experimental Protocol: Agar Dilution Assay

  • Preparation of Antifungal Plates:

    • Prepare a stock solution of the test compound.

    • Add appropriate volumes of the stock solution to molten agar medium (e.g., PDA) to achieve the desired final concentrations.

    • Pour the agar into petri dishes and allow them to solidify.

  • Inoculation:

    • Prepare a fungal spore suspension as described for the broth microdilution method.

    • Spot-inoculate a small volume (e.g., 10 µL) of the spore suspension onto the surface of the agar plates.

  • Incubation and MIC Determination:

    • Incubate the plates at an appropriate temperature until growth is visible in the drug-free control plate.

    • The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.[9]

Data Presentation: A Comparative Analysis

For a clear and objective comparison of antifungal performance, it is essential to present the data in a structured and easily digestible format. Tables are an excellent way to summarize MIC values for multiple compounds against various fungal species.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Antifungal Compounds against Phytopathogenic Fungi

Fungal SpeciesCompound A (Test)Compound B (Standard)Compound C (Standard)
Botrytis cinerea816>64
Fusarium oxysporum4832
Magnaporthe oryzae2416

MIC values were determined by the broth microdilution method after 72 hours of incubation.

Chapter 2: Unveiling the Mechanism of Action - A Deeper Dive

Understanding how an antifungal compound works is crucial for its development and for predicting potential resistance mechanisms. While extensive biochemical and genetic studies are required for a complete picture, initial insights can be gained by comparing the compound's activity profile to that of known antifungal classes. Here, we will visualize the signaling pathways of three major classes of fungicides.

Azole Fungicides: Inhibitors of Ergosterol Biosynthesis

Azole fungicides, such as tebuconazole and propiconazole, are a widely used class of antifungals that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] They specifically inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[12][13] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.[10]

Azole_Mechanism cluster_membrane Fungal Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane_Integrity Membrane Integrity & Fluidity Ergosterol->Membrane_Integrity Essential for Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate CYP51->Ergosterol Produces Toxic_Sterols Toxic Sterol Intermediates CYP51->Toxic_Sterols Accumulation of Azole_Fungicide Azole_Fungicide Azole_Fungicide->CYP51 Inhibits Toxic_Sterols->Membrane_Integrity Disrupts

Caption: Mechanism of action of azole fungicides.

Strobilurin Fungicides: Respiratory Chain Inhibitors

Strobilurin fungicides, including azoxystrobin and pyraclostrobin, act by inhibiting mitochondrial respiration in fungi.[14] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[15][16] This blockage disrupts the production of ATP, the cell's primary energy currency, leading to cessation of fungal growth.[17]

Strobilurin_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Complex_II Complex II Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces Strobilurin_Fungicide Strobilurin_Fungicide Strobilurin_Fungicide->Complex_III Inhibits at Qo site

Caption: Mechanism of action of strobilurin fungicides.

Succinate Dehydrogenase Inhibitors (SDHIs): Targeting Complex II

Succinate Dehydrogenase Inhibitor (SDHI) fungicides, such as boscalid and fluopyram, also disrupt the mitochondrial respiratory chain, but at a different site than strobilurins.[9] They specifically inhibit Complex II (succinate dehydrogenase), blocking the oxidation of succinate to fumarate in the Krebs cycle and the transfer of electrons to the ubiquinone pool.[8][18] This dual action effectively shuts down cellular energy production.

SDHI_Mechanism cluster_ETC Mitochondrial Respiration Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Substrate Fumarate Fumarate Complex_II->Fumarate Produces Ubiquinone_Pool Ubiquinone Pool Complex_II->Ubiquinone_Pool e- transfer to Complex_III Complex III Ubiquinone_Pool->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Leads to SDHI_Fungicide SDHI_Fungicide SDHI_Fungicide->Complex_II Inhibits

Caption: Mechanism of action of SDHI fungicides.

Chapter 3: In Vivo Validation - From the Lab Bench to the Greenhouse

While in vitro assays are essential for determining a compound's intrinsic antifungal activity, they do not fully recapitulate the complex interactions that occur between the host plant, the pathogen, and the antifungal agent. Therefore, in vivo validation is a critical step in the development pipeline.

Detached Leaf Assay: A Bridge Between In Vitro and Whole Plant Studies

The detached leaf assay is a valuable intermediate step that allows for the rapid and controlled assessment of a compound's efficacy on host tissue. This method is particularly useful for screening a large number of compounds or concentrations and for studying the early stages of infection.

Causality of Experimental Choice: This assay provides a more biologically relevant context than in vitro tests without the space and time requirements of whole-plant studies. It allows for the evaluation of a compound's ability to penetrate the leaf cuticle and inhibit fungal growth within the host tissue.

Experimental Protocol: Detached Leaf Assay

  • Plant Material:

    • Grow healthy, susceptible host plants (e.g., tomato for B. cinerea, banana for F. oxysporum, rice for M. oryzae) under controlled conditions.

    • Excise healthy, fully expanded leaves.

  • Treatment and Inoculation:

    • Apply the test compound to the leaf surface, for example, by spraying a solution of the compound.

    • After the treatment has dried, inoculate the leaves with a spore suspension or a mycelial plug of the target pathogen.

  • Incubation and Disease Assessment:

    • Place the leaves in a humid chamber to maintain turgor and promote infection.

    • Incubate at an appropriate temperature and light cycle.

    • After a set period (e.g., 3-7 days), assess disease severity by measuring lesion size or by using a disease rating scale.

Whole Plant Assay: The Ultimate Test of Efficacy

The whole plant assay is the definitive test of an antifungal compound's practical utility. This experiment evaluates the compound's ability to protect a plant from disease under conditions that more closely mimic a natural infection.

Causality of Experimental Choice: This assay provides the most realistic assessment of a compound's performance, taking into account factors such as its uptake, translocation, and stability within the plant, as well as its impact on the host's defense responses.

Experimental Protocol: Whole Plant Assay

  • Plant Growth and Treatment:

    • Grow susceptible host plants in pots to a suitable developmental stage.

    • Apply the test compound as a foliar spray or a soil drench.

  • Inoculation:

    • Inoculate the plants with a spore suspension of the target pathogen using a sprayer.

  • Incubation and Disease Assessment:

    • Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and lighting to facilitate disease development.

    • After a predetermined period, assess disease severity using a standardized disease rating scale.

Data Presentation: Quantifying In Vivo Efficacy

The results of in vivo assays should be presented in a way that clearly demonstrates the compound's ability to control disease. A table comparing disease severity in treated and untreated plants is an effective way to summarize the data.

Table 2: In Vivo Efficacy of Compound A against Phytopathogenic Fungi on Whole Plants

Fungal PathogenHost PlantTreatmentDisease Severity (%)Disease Reduction (%)
Botrytis cinereaTomatoUntreated Control85-
Compound A (100 µg/mL)1582.4
Fusarium oxysporumBananaUntreated Control78-
Compound A (100 µg/mL)2271.8
Magnaporthe oryzaeRiceUntreated Control92-
Compound A (100 µg/mL)1287.0

Disease severity was assessed 7 days post-inoculation.

Conclusion: A Pathway to Effective Antifungal Development

The validation of antifungal activity against phytopathogenic fungi is a multi-faceted process that requires a systematic and logical approach. By starting with robust in vitro assays to quantify a compound's potency, progressing to mechanistic studies to understand its mode of action, and culminating in rigorous in vivo trials to confirm its efficacy in a biological context, researchers can build a comprehensive and compelling data package. This guide has provided a framework for conducting these experiments with scientific integrity, emphasizing the importance of understanding the "why" behind the "how." By adhering to these principles, the scientific community can accelerate the development of novel and effective solutions to protect our global food supply from the devastating impact of fungal diseases.

References

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  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]

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  • Pfaller, M. A., & Sheehan, D. J. (2006). Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species. Journal of Clinical Microbiology, 44(7), 2536–2541. [Link]

  • Raut, J. S., & Karuppayil, S. M. (2014). A status review on the medicinal properties of essential oils. Industrial Crops and Products, 62, 250-264.
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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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  • Ben-Daniel, B., & Bar-Nun, N. (2017). A Comparative Analysis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides on Fungal Respiration. Journal of Agricultural and Food Chemistry, 65(31), 6525–6533.
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comparing methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with 1,5-dimethyl isomer

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Strategy and Compound Identification: Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate vs. its 1,5-dimethyl Isomer

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Regioisomeric Purity

In the realms of medicinal chemistry and agrochemical development, substituted pyrazoles are foundational scaffolds, prized for their metabolic stability and diverse biological activities.[1][2] The precise arrangement of substituents on the pyrazole ring—its regiochemistry—is not a trivial detail; it is a critical determinant of a molecule's pharmacological or biological profile. A subtle shift of a methyl group can drastically alter binding affinities, solubility, and metabolic fate.

This guide provides an in-depth comparison of two closely related, yet distinct, regioisomers: This compound and methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate . For researchers synthesizing complex molecules, selecting the correct isomer is paramount. This document serves as a technical resource to aid in the synthesis, characterization, and strategic application of these versatile chemical building blocks, ensuring unequivocal structural assignment and predictable experimental outcomes.

Synthesis and Structural Elucidation

The core challenge in working with these isomers lies in controlling the regioselectivity of the synthesis and subsequently verifying the structure of the product.

Synthetic Strategy: The Knorr Pyrazole Synthesis and N-Alkylation

The most common approach to synthesizing the pyrazole core is the Knorr cyclocondensation reaction, which involves reacting a 1,3-dicarbonyl compound with a hydrazine. When using an unsymmetrical hydrazine like methylhydrazine, a mixture of regioisomers is often produced.[3]

The choice of reaction conditions (e.g., pH) can influence the regiochemical outcome. An acidic medium typically favors the formation of the isomer where the more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbonyl group. Post-synthesis N-alkylation of an NH-pyrazole is another common route, which can also yield a mixture of N-substituted regioisomers.[3][4]

Causality Behind the Method: The synthetic chemist must anticipate this potential for isomeric mixtures. The choice to pursue a regioselective cyclocondensation versus a non-selective reaction followed by meticulous purification is a strategic one, dictated by starting material cost, scalability, and the chromatographic differentiability of the isomers.

G cluster_0 Synthetic Workflow A 1,3-Dicarbonyl Precursor (e.g., Acetoacetic Ester Derivative) C Cyclocondensation (Knorr Synthesis) A->C B Methylhydrazine B->C D Mixture of Regioisomers (1,3- and 1,5-dimethyl) C->D Often non-selective E Chromatographic Separation D->E F Isomer A (1,3-dimethyl-5-carboxylate) E->F G Isomer B (1,5-dimethyl-3-carboxylate) E->G H Spectroscopic Verification (NMR) F->H G->H

Caption: General synthetic workflow for producing pyrazole regioisomers.

Comparative Physicochemical Properties

The physical properties of these isomers differ, which can be exploited for their separation and purification. This compound is well-documented as a liquid at room temperature, whereas data for the corresponding acid of the 1,5-dimethyl isomer suggests it is likely a solid or a high-boiling liquid.[1][5]

PropertyThis compound (Isomer A)Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (Isomer B)
CAS Number 10250-59-6[6]10250-61-0[7]
Molecular Formula C₇H₁₀N₂O₂[6]C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol [6]154.17 g/mol
Appearance Colorless liquid[1]Solid or high-boiling liquid (inferred from acid)[5]
Density 1.150 g/mL at 25 °C[6]Data not available
Boiling Point 73-80 °C at 5 mmHg[1]Expected to be higher than Isomer A
Refractive Index n20/D 1.491[6]Data not available

Spectroscopic Analysis: The Definitive Identification

Standard analytical techniques like mass spectrometry will show an identical molecular ion peak for both isomers due to their shared molecular formula. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is the indispensable tool for unambiguous structural confirmation.[8][9]

¹H and ¹³C NMR Spectroscopy

The chemical environment of each proton and carbon atom is unique in each isomer, leading to distinct chemical shifts in their NMR spectra. While exact values can vary with solvent and concentration, the relative positions and, most importantly, through-space correlations are definitive.

NucleusIsomer A (1,3-dimethyl-5-carboxylate)Isomer B (1,5-dimethyl-3-carboxylate)Rationale for Difference
N1-CH₃ ~4.0 ppm (s, 3H)~3.8 ppm (s, 3H)The N1-CH₃ in Isomer A is para to the electron-withdrawing ester, leading to slightly more deshielding.
Ring-CH₃ ~2.4 ppm (s, 3H, at C3)~2.6 ppm (s, 3H, at C5)The C5-CH₃ in Isomer B is adjacent to the N1-methyl group, causing a different electronic environment.
C4-H ~6.8 ppm (s, 1H)~7.0 ppm (s, 1H)The C4-H in Isomer B is flanked by the C3-ester and N1, making it more deshielded than in Isomer A where it is flanked by two methyl-bearing positions.
O-CH₃ ~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)Minimal difference expected as the local environment is similar.
Ring Carbons C3, C4, C5 will have characteristic shifts. C5 will be significantly downfield.C3, C4, C5 will have characteristic shifts. C3 will be significantly downfield.The positions of the electron-donating methyl groups and the electron-withdrawing ester group dictate the electron density and thus the chemical shift of the ring carbons.[10]
The Self-Validating System: 2D NOESY for Unambiguous Assignment

While 1D NMR provides strong evidence, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides irrefutable proof of regiochemistry. This experiment detects protons that are close in space (<5 Å), regardless of their bonding connectivity.

  • For Isomer A (1,3-dimethyl-5-carboxylate): A NOESY correlation is expected between the N1-CH₃ protons and the C4-H proton. No correlation would be seen between the two methyl groups.

  • For Isomer B (1,5-dimethyl-3-carboxylate): A strong NOESY correlation is expected between the N1-CH₃ protons and the adjacent C5-CH₃ protons.

This single experimental result provides a self-validating system for identification.

G cluster_A Isomer A: 1,3-dimethyl-5-carboxylate cluster_B Isomer B: 1,5-dimethyl-3-carboxylate node_A N1-CH₃ node_B C4-H node_A->node_B NOESY Correlation node_C C3-CH₃ node_D N1-CH₃ node_E C5-CH₃ node_D->node_E NOESY Correlation node_F C4-H

Sources

A Comparative Guide to Pyrazole Carboxylate and Carboxanilide Fungicides: Efficacy, Mechanism, and Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern agriculture, the management of fungal diseases is a perpetual challenge, demanding effective and sustainable solutions. Among the arsenal of chemical controls, Succinate Dehydrogenase Inhibitors (SDHIs) have emerged as a cornerstone for their broad-spectrum activity. Within this critical class of fungicides, pyrazole carboxylates and carboxanilides represent two major chemical groups. This guide provides an in-depth technical comparison of their efficacy, delves into their shared mechanism of action, and explores the nuances of fungicide resistance, offering valuable insights for researchers and professionals in the field of drug development and crop protection.

Introduction to Pyrazole Carboxylate and Carboxanilide Fungicides

Both pyrazole carboxylates and carboxanilides belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain.[2][3] This disruption of fungal respiration leads to a cessation of energy production and ultimately, cell death.[4]

Pyrazole Carboxylates are a newer generation of SDHIs characterized by a pyrazole-4-carboxamide core structure. This group includes highly effective active ingredients such as fluxapyroxad, penthiopyrad, and isopyrazam.[5] They are recognized for their systemic properties and broad-spectrum control against a wide range of fungal pathogens.

Carboxanilides , on the other hand, represent an earlier generation of SDHIs, with carboxin being a notable early example primarily used against basidiomycetes.[6] The more modern and widely used carboxanilide is boscalid, which has a broader spectrum of activity.[6]

Mechanism of Action: Targeting Fungal Respiration

The fungicidal activity of both pyrazole carboxylates and carboxanilides stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[3] The SDH enzyme is a crucial link in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate.[3]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[2][3] This blockage halts the entire respiratory process, depriving the fungal cell of ATP, the primary energy currency. The resulting energy crisis leads to the inhibition of spore germination, germ tube elongation, and mycelial growth, effectively stopping the progression of the fungal infection.[4]

Figure 1: Mechanism of action of SDHI fungicides.

Comparative Efficacy: A Pathogen-Specific Landscape

The efficacy of pyrazole carboxylates and carboxanilides is not a simple matter of one class universally outperforming the other. Instead, their performance is highly dependent on the specific fungicide, the target pathogen, and the presence of any resistance mutations.

In Vitro Efficacy

In vitro studies measuring the half-maximal effective concentration (EC50) provide a quantitative measure of a fungicide's intrinsic activity against a pathogen. The following tables summarize comparative EC50 data from various studies.

Table 1: Comparative Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)

FungicideChemical ClassEC50 Range for Sensitive IsolatesReference(s)
Boscalid Carboxanilide0.03 - 1.56[7]
Fluxapyroxad Pyrazole Carboxylate<0.01 - 4.19[2][3]
Penthiopyrad Pyrazole Carboxylate<0.01 - 59.65[2][3]

Table 2: Comparative Efficacy (EC50 in µg/mL) Against Alternaria solani (Early Blight)

FungicideChemical ClassMean EC50 for Sensitive IsolatesReference(s)
Boscalid Carboxanilide0.33[8]
Penthiopyrad Pyrazole Carboxylate0.38[8]

Table 3: Efficacy (EC50 in µg/mL) Against Rhizoctonia solani (Sheath Blight)

FungicideChemical ClassEC50 (µg/mL)Reference(s)
Thifluzamide Carboxanilide~0.022[9]
Novel Pyrazole Carboxamide (SCU2028) Pyrazole Carboxylate0.022[9]
Novel Isoxazolol Pyrazole Carboxylate (7ai) Pyrazole Carboxylate0.37[10]

These data illustrate that while both classes can be highly effective, there is considerable variation in intrinsic activity. For instance, while a novel pyrazole carboxamide showed equivalent efficacy to the carboxanilide thifluzamide against Rhizoctonia solani, another study found a different novel pyrazole carboxylate to be less potent.[9][10]

Field Performance

Field trials provide a more practical measure of a fungicide's performance under real-world conditions. A multi-country study on the control of Septoria tritici blotch (Zymoseptoria tritici) in wheat revealed significant differences in the field performance of various SDHIs.[11]

In these trials, the pyrazole carboxylate fluxapyroxad generally provided the best efficacy against Z. tritici compared to other SDHIs, including the carboxanilide boscalid (which was used as a baseline in earlier studies leading to the adoption of newer SDHIs).[11] Another pyrazole carboxylate, isopyrazam , has also demonstrated strong preventative and long-lasting efficacy in cereals, attributed to its high affinity for the leaf wax layer.[12]

Conversely, in some situations, carboxanilides have shown robust performance. For example, boscalid has historically been effective against powdery mildew on cucurbits (Podosphaera xanthii), although resistance has emerged in some regions.[13][14]

The Challenge of Fungicide Resistance

The intensive use of site-specific fungicides like SDHIs exerts strong selection pressure on fungal populations, leading to the development of resistance.[4] For both pyrazole carboxylates and carboxanilides, the primary mechanism of resistance is target-site modification through mutations in the genes encoding the subunits of the SDH enzyme, most commonly the SdhB, SdhC, and SdhD subunits.[1][3]

Cross-Resistance Patterns

A critical consideration for resistance management is the potential for cross-resistance, where resistance to one fungicide confers resistance to others in the same chemical group or with the same mode of action. Within FRAC Group 7, cross-resistance patterns are complex and not always predictable.[5] The specific mutation in the SDH enzyme can have a differential impact on the sensitivity to various SDHI fungicides.[1][2]

For example, in Botrytis cinerea, the H272R mutation in the SdhB subunit confers moderate resistance to the carboxanilide boscalid, but the isolates remain sensitive to the pyrazole carboxylates fluxapyroxad and bixafen.[1][2][6] Conversely, the P225F mutation in the same gene can confer broad resistance to all tested SDHIs.[1][2]

This differential sensitivity underscores the importance of understanding the specific resistance mechanisms present in a pathogen population to make informed decisions about fungicide selection.

Table 4: Impact of SdhB Mutations in Botrytis cinerea on Sensitivity to Different SDHI Fungicides

SdhB MutationImpact on Boscalid (Carboxanilide)Impact on Fluxapyroxad (Pyrazole Carboxylate)Impact on Isopyrazam (Pyrazole Carboxylate)Reference(s)
H272R Moderate ResistanceSensitiveLow Resistance[1][2][6]
H272Y Moderate ResistanceIncreased SensitivityVery Low Resistance[1][2]
N230I Moderate ResistanceModerate ResistanceLow Resistance[1][2]
P225F High ResistanceResistantResistant[1][2]
H272L High ResistanceLow to Moderate ResistanceLow to Moderate Resistance[1][2]
Resistance Management Strategies

To mitigate the development and spread of resistance, a multi-faceted approach is essential. The Fungicide Resistance Action Committee (FRAC) provides the following key recommendations:

  • Mixtures and Alternations: Use SDHIs in mixtures with fungicides that have a different mode of action. Alternate sprays of SDHIs with fungicides from other FRAC groups.

  • Limited Applications: Limit the total number of SDHI applications per season.

  • Preventative Use: Apply fungicides preventatively or at the very early stages of disease development.

Experimental Protocols for Efficacy Evaluation

Accurate assessment of fungicide efficacy is paramount for both research and practical application. The following are standardized protocols for in vitro and field evaluation.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the EC50 value of a fungicide against a specific fungal pathogen.

Mycelial Growth Inhibition Assay A Prepare fungicide stock solutions and serial dilutions C Amend PDA with fungicide dilutions to achieve final concentrations A->C B Prepare and autoclave Potato Dextrose Agar (PDA) B->C D Pour amended PDA into Petri plates C->D E Inoculate center of each plate with a mycelial plug of the fungus D->E F Incubate plates at optimal temperature for fungal growth E->F G Measure colony diameter at regular intervals F->G H Calculate percent inhibition relative to a non-amended control G->H I Determine EC50 value using probit analysis or non-linear regression H->I

Figure 2: Workflow for in vitro mycelial growth inhibition assay.

Step-by-Step Methodology:

  • Fungicide Preparation: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., acetone or dimethyl sulfoxide). Perform serial dilutions to obtain a range of concentrations.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

  • Amending Media: While the PDA is still molten (around 45-50°C), add the appropriate volume of each fungicide dilution to achieve the desired final concentrations in the agar. Also, prepare control plates with the solvent alone and without any additions.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a pure culture of the target fungus. Place the plug, mycelium-side down, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • EC50 Determination: Use statistical software to perform a probit analysis or non-linear regression of the percent inhibition against the log-transformed fungicide concentrations to determine the EC50 value.[15]

Field Trial Protocol for Cereal Fungicides

Field trials are essential to evaluate the performance of fungicides under real-world agricultural conditions.

Field Trial Protocol for Cereal Fungicides A Site Selection and Trial Design (Randomized Complete Block) B Plot Establishment and Sowing of Susceptible Cereal Variety A->B C Fungicide Application at Key Growth Stages (e.g., T1, T2, T3) B->C D Disease Assessment at Regular Intervals (% leaf area affected) C->D D->C Repeat applications as per protocol E Yield and Grain Quality Measurement at Harvest D->E F Statistical Analysis of Data (ANOVA, Mean Separation) E->F

Figure 3: Workflow for a typical fungicide field trial on cereals.

Step-by-Step Methodology:

  • Trial Design: Design the experiment using a randomized complete block design with a sufficient number of replications (typically 3-4). Include an untreated control and a standard commercial fungicide for comparison.

  • Plot Establishment: Establish plots of a suitable size for the application and harvesting equipment. Sow a cereal variety known to be susceptible to the target diseases.

  • Fungicide Application: Apply the test fungicides at the recommended rates and timings, which are often tied to specific crop growth stages (e.g., T1: leaf emergence, T2: flag leaf emergence, T3: heading).[16][17]

  • Disease Assessment: Conduct visual assessments of disease severity at regular intervals after fungicide application. This is typically done by estimating the percentage of leaf area affected by the disease on different leaf layers.

  • Harvest and Data Collection: At crop maturity, harvest the plots and measure the grain yield. Also, collect subsamples for quality analysis (e.g., specific weight, protein content).

  • Data Analysis: Analyze the disease severity, yield, and quality data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments.

Conclusion

Both pyrazole carboxylate and carboxanilide fungicides are valuable tools in the management of a wide range of fungal diseases, sharing a common and effective mode of action as SDHIs. This comparative guide highlights that the choice between these two chemical classes is not straightforward and depends on a variety of factors, including the target pathogen, the local prevalence of resistance mutations, and the specific active ingredient.

For researchers and drug development professionals, the complex cross-resistance patterns within FRAC Group 7 underscore the need for continuous innovation in fungicide discovery. A deep understanding of the structure-activity relationships and the molecular interactions between fungicides and their target sites is crucial for designing new active ingredients that can overcome existing resistance mechanisms. Furthermore, the development of robust and efficient efficacy testing protocols is essential for the successful translation of laboratory discoveries into effective field solutions. As the challenge of fungicide resistance continues to evolve, a scientifically grounded and integrated approach to disease management will be paramount for ensuring global food security.

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  • ResearchGate. (2017). Control Effect of Alternative Fungicide Spraying System on Powdery Mildew Caused by Podosphaera xanthii on Greenhouse Cucumber. [Link]

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  • Tores, J. A., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Journal of Fungi, 7(9), 743. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, from receipt to final disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, grounded in established safety principles and regulatory frameworks.

The procedures outlined here are designed to provide a self-validating system of safety, ensuring that each step logically builds upon the last to minimize risk. We will explore the "why" behind each action, empowering you, the researcher, to make informed decisions that protect yourself, your colleagues, and the environment.

Section 1: Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, we can infer its likely hazard profile from closely related pyrazole-based compounds. Analogous structures, such as 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, are typically classified as causing skin and serious eye irritation.[1][2]

Therefore, it is prudent to handle this compound as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed by the Environmental Protection Agency (EPA).[3][4] While this compound is not specifically listed, any solution or mixture containing it could exhibit hazardous characteristics.

Key Data Summary

PropertyAnticipated Hazard/CharacteristicRationale & Source
Physical State Solid or LiquidVaries by supplier; handle according to the form received.
Acute Toxicity Potential for skin and eye irritation.Based on data for analogous pyrazole carboxylic acids.[1][2]
RCRA Characteristics Unlikely to be Ignitable, Corrosive, or Reactive on its own. Toxicity profile is not fully established.Assumed based on typical pyrazole ester structures. The final waste mixture must be evaluated.
Required PPE Nitrile gloves, safety goggles (or face shield), lab coat.Standard practice for handling chemicals with irritation potential.[1][5]

Section 2: The Foundational Principles of Laboratory Waste Management

Effective disposal begins long before a container is full. Adhering to a strategic hierarchy of waste management not only enhances safety but is also often more cost-effective.

  • Waste Minimization (Source Reduction): The most effective strategy is to prevent waste generation in the first place.[6] This can be achieved by ordering only the quantity of chemical required for your experiments, maintaining a detailed chemical inventory to avoid duplicate purchases, and reducing the scale of experiments where possible.[3][4]

  • Accurate Identification and Labeling: All chemical containers, including waste, must be clearly and accurately labeled.[7] This is a critical responsibility for all laboratory personnel to ensure proper management and prevent dangerous reactions from mixing incompatible wastes.[6]

  • Segregation of Waste Streams: Never mix different classes of chemical waste.[8] In the context of this compound, this means it should be collected in a container designated for non-halogenated organic waste, separate from acids, bases, or chlorinated solvents.[8]

Section 3: Step-by-Step Disposal Protocol for this compound

This protocol outlines the process from the point of generation to the point of collection by trained personnel.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (nitrile is generally sufficient).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization and Segregation

Determine the nature of the waste you are generating:

  • Unused/Expired Pure Compound: This should be disposed of in its original container if possible, with a hazardous waste label affixed.

  • Solutions: If dissolved in a solvent (e.g., ethanol, acetone), it should be collected in a liquid waste container for non-halogenated organic solvents.

  • Contaminated Labware: Items like pipette tips, gloves, and weigh boats that are grossly contaminated should be collected in a designated solid waste container. Empty containers that held the compound may be considered "RCRA empty" and disposed of in regular trash, but institutional policies should be verified.[9]

Step 3: Select and Label the Waste Container
  • Container Choice: Use a container made of a material compatible with the waste. For organic solvents, this is typically a high-density polyethylene (HDPE) or glass bottle.[8][10] Ensure it has a tightly sealing cap to prevent leaks and evaporation.[7]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid abbreviations or formulas.

    • The specific hazard(s) (e.g., "Irritant," "Flammable Liquid").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.[11]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

The designated location in your lab for storing hazardous waste is known as a Satellite Accumulation Area (SAA).[3][4]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Container Management: Keep waste containers closed at all times, except when adding waste.[3][4]

  • Volume Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic "P-listed" waste) may be accumulated in an SAA.[3][4] Once this limit is reached, the waste must be moved to a central storage area within three days.

Step 5: Arrange for Final Disposal

Laboratory personnel do not perform the final disposal. This critical step is handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][12]

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from your SAA.

  • Cradle-to-Grave Responsibility: The EPA's RCRA program mandates a "cradle-to-grave" management system, meaning the waste generator (your institution) is responsible for the waste from its creation to its ultimate, environmentally sound disposal.[12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G cluster_waste_type Waste Type start Waste Generated assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe characterize Characterize Waste Stream ppe->characterize liquid Liquid (e.g., in solvent) characterize->liquid Solution solid Solid (e.g., contaminated gloves) characterize->solid Contaminated Material unused Unused Product characterize->unused Pure Compound select_container Select Compatible Waste Container liquid->select_container solid->select_container unused->select_container label_container Affix Hazardous Waste Label (Contents, Hazards, Date) select_container->label_container store_saa Store in SAA (Keep Closed, <55 gal) label_container->store_saa request_pickup Request Pickup from EHS store_saa->request_pickup end_proc Final Disposal by Licensed Contractor request_pickup->end_proc

Caption: Decision workflow for the disposal of this compound waste.

Section 4: Emergency Procedures for Spills

In the event of a small spill, follow these steps:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Prevent anyone from walking through the spill.

  • Use Spill Kit: Wearing your PPE, use an appropriate absorbent material (e.g., vermiculite or a chemical absorbent pad) to contain and soak up the spill.

  • Clean the Area: Once absorbed, carefully sweep or scoop the material into a designated waste bag or container.

  • Dispose of Cleanup Material: The absorbent material and any contaminated items are now considered hazardous waste and must be disposed of in the appropriate solid waste container.

  • Report: Report the spill to your laboratory supervisor or EHS department, per institutional policy.

By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety and ensure that your research is conducted responsibly and in full compliance with federal and local regulations.

References

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A Comprehensive Guide to the Safe Handling of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible use of specialized chemical reagents is fundamental to laboratory safety and the integrity of scientific research. This guide provides essential safety and logistical information for the handling of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a compound often utilized in the synthesis of novel pharmaceutical agents. By providing a framework grounded in established safety protocols and technical expertise, this document aims to empower researchers to work safely and effectively.

Hazard Profile and Risk Assessment

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not always readily accessible, a conservative approach to handling is necessitated by inferring its hazard profile from structurally similar pyrazole derivatives. Pyrazole-based compounds are known for their diverse pharmacological activities and, as such, should be handled with care.[1][2] Data from analogous compounds, such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, indicate that this class of chemicals can cause skin and serious eye irritation.[3] Therefore, it is prudent to treat this compound as a hazardous substance.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE based on a comprehensive hazard assessment.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Safety GogglesMust provide a complete seal around the eyes. A face shield should be worn over goggles when there is a splash hazard.[4]Protects against splashes and potential irritants that could cause serious eye damage.[3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[4]Prevents skin contact, as related compounds are known skin irritants.[3]
Body Protection Laboratory CoatA standard, buttoned laboratory coat should be worn to protect against skin contact.[4][5] For larger quantities, a chemical-resistant apron is advisable.Minimizes the risk of skin exposure to the chemical.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]Protects against inhalation of potentially harmful airborne particles.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from preparation to post-handling procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS and Conduct Risk Assessment DonPPE Don Appropriate PPE WorkArea Work in a Well-Ventilated Area (e.g., Fume Hood) DonPPE->WorkArea Weighing Careful Weighing and Transfer of Compound WorkArea->Weighing Reaction Perform Experimental Procedure Weighing->Reaction Decon Decontaminate Work Area and Equipment Reaction->Decon DoffPPE Doff PPE Correctly Decon->DoffPPE Waste Segregate and Dispose of Waste DoffPPE->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: A standardized workflow for the safe handling of this compound.

Key Procedural Steps:
  • Preparation : Before handling the compound, thoroughly review the available Safety Data Sheet (SDS) and conduct a comprehensive risk assessment for the specific experimental protocol. Ensure that all necessary PPE is readily available and in good condition.

  • Engineering Controls : All manipulations of this compound should be carried out in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3] Eyewash stations and safety showers must be easily accessible.[3]

  • Handling : Avoid generating dust or aerosols. When transferring the solid, use appropriate tools and techniques to minimize dispersal. If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Decontamination : After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][6] Do not eat, drink, or smoke in areas where chemicals are handled.[7]

Spill Management

In the event of a spill, it is critical to have a clear and practiced response plan.

SpillResponse Evacuate Evacuate Immediate Area Alert Alert Colleagues and Laboratory Supervisor Evacuate->Alert Assess Assess the Spill (Size and Location) Alert->Assess Contain Contain the Spill with Inert Absorbent Material Assess->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: A clear, step-by-step procedure for managing a chemical spill.

For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to contain and collect the spilled substance.[8] The collected material should be placed in a sealed, labeled container for disposal as hazardous waste.[8] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.[8][9]

  • Waste Segregation : All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, must be collected in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[8][9] The label should include the full chemical name and appropriate hazard warnings.[9]

  • Container Management : The hazardous waste container must be kept securely closed except when adding waste.[1] It should be stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[8]

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS department.[9]

  • Professional Disposal : The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company, often through high-temperature incineration.[9]

Important Note: Never dispose of this compound down the drain or in the regular trash.[8]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.